molecular formula C9H15NO4 B2813067 5-Morpholin-4-YL-5-oxopentanoic acid CAS No. 75727-39-8

5-Morpholin-4-YL-5-oxopentanoic acid

Cat. No.: B2813067
CAS No.: 75727-39-8
M. Wt: 201.222
InChI Key: HGIUIFMGXFFOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Morpholin-4-YL-5-oxopentanoic acid is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.222. The purity is usually 95%.
BenchChem offers high-quality 5-Morpholin-4-YL-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Morpholin-4-YL-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-morpholin-4-yl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c11-8(2-1-3-9(12)13)10-4-6-14-7-5-10/h1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIUIFMGXFFOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Morpholin-4-yl-5-oxopentanoic Acid: Structural Logic, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Morpholin-4-yl-5-oxopentanoic acid (CAS: 75727-39-8), a critical intermediate in medicinal chemistry used primarily as a polar linker and solubility-enhancing moiety.

Executive Summary & Chemical Identity

5-Morpholin-4-yl-5-oxopentanoic acid is a hetero-bifunctional building block comprising a glutaric acid backbone mono-amidated with morpholine. In drug development, it serves two primary functions:

  • Linker Chemistry: It acts as a spacer (approx. 5–7 Å) between a pharmacophore and a solubilizing group or E3 ligase ligand (in PROTACs).

  • Physicochemical Tuning: The morpholine amide introduces polarity and hydrogen-bond accepting capability (LogP ~0.1), modulating the lipophilicity of hydrophobic drug candidates without introducing ionizable basic centers (unlike free morpholine).

Table 1: Chemical Identity & Key Properties
PropertyData
CAS Number 75727-39-8
IUPAC Name 5-(Morpholin-4-yl)-5-oxopentanoic acid
Synonyms 4-(Morpholine-4-carbonyl)butanoic acid; Glutaric acid mono-morpholide
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
SMILES O=C(O)CCCC(=O)N1CCOCC1
LogP (Calc.) ~0.10 (Hydrophilic)
pKa (Acid) ~4.6 (Carboxylic acid)
Physical State White to off-white solid

Structural Analysis & Theoretical Properties

Connectivity and Stereochemistry

The molecule is achiral , eliminating the need for enantioselective synthesis. It consists of three distinct domains:

  • The Anchor (Carboxylic Acid): A reactive C1 carboxyl group (pKa ~4.6) available for esterification or amidation (e.g., via EDC/NHS coupling) to a drug payload.

  • The Spacer (Alkyl Chain): A flexible three-carbon (propyl) chain derived from the glutaric backbone. This provides rotational freedom, preventing steric clash between the morpholine "cap" and the conjugated payload.

  • The Cap (Morpholine Amide): The C5 carbonyl forms a tertiary amide with morpholine. This bond is metabolically stable compared to esters. The morpholine ring is locked in a chair conformation, providing a defined spatial volume that can fill solvent-exposed pockets in protein targets.

Structure-Property Relationships (SPR)
  • Solubility: The tertiary amide and ether oxygen in the morpholine ring act as hydrogen bond acceptors (HBA), significantly enhancing aqueous solubility compared to a simple alkyl chain.

  • Metabolic Stability: Unlike simple esters, the morpholine amide is resistant to plasma esterases, ensuring the linker remains intact during systemic circulation.

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes Glutaric Anhydride as the electrophile and Morpholine as the nucleophile. This reaction is a classic nucleophilic acyl substitution that opens the cyclic anhydride to yield the mono-acid/mono-amide product.

Reaction Mechanism

The nitrogen atom of morpholine attacks one of the carbonyl carbons of glutaric anhydride. The tetrahedral intermediate collapses, breaking the ring oxygen bond. The resulting alkoxide is protonated (likely by the formed carboxylic acid or trace water) to yield the final acyclic product.

Experimental Protocol (Bench Scale)
  • Objective: Synthesis of 10 g of 5-Morpholin-4-yl-5-oxopentanoic acid.

  • Reagents:

    • Glutaric Anhydride (1.0 eq, 11.4 g)

    • Morpholine (1.05 eq, 9.15 g)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

    • Catalyst: None required (reaction is spontaneous).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.

  • Dissolution: Dissolve Glutaric Anhydride (11.4 g) in 100 mL of anhydrous DCM. Ensure complete dissolution.

  • Addition: Add Morpholine (9.15 g) dropwise via a syringe or addition funnel over 15 minutes at 0°C (ice bath). Note: The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. (TLC monitoring: Mobile phase 10% MeOH in DCM; stain with Bromocresol Green to visualize the acid).

  • Workup:

    • The product often precipitates or forms a thick oil.

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess morpholine. Crucial: The product has a carboxylic acid; ensure the pH is not so high that the product extracts into water as a salt. Keep the aqueous wash acidic (pH ~2) to keep the product in the organic phase (or extract the aqueous layer with EtOAc if the product is too polar).

    • Alternative Workup for High Polarity: If the product is water-soluble, evaporate the reaction solvent directly and recrystallize from minimal hot ethyl acetate/hexanes.

  • Purification: Recrystallization from Ethyl Acetate/Hexanes or column chromatography (DCM:MeOH 95:5).

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Glutaric Anhydride + Morpholine Step1 Dissolve Anhydride in DCM (0°C, N2 atm) Start->Step1 Step2 Dropwise Addition of Morpholine (Exothermic Control) Step1->Step2 Step3 Stir at Room Temp (4-6 Hours) Step2->Step3 Decision Is Product Precipitated? Step3->Decision SolidPath Filtration & Wash (Cold Ether) Decision->SolidPath Yes (Solid) LiquidPath Acidic Wash (1M HCl) Extract w/ EtOAc Decision->LiquidPath No (Oil/Soln) Final Pure 5-Morpholin-4-yl-5-oxopentanoic Acid SolidPath->Final LiquidPath->Final

Caption: Logical flow for the synthesis and purification of 5-Morpholin-4-yl-5-oxopentanoic acid.

Applications in Drug Discovery[1][2][3][4]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. This molecule provides a "short" linker option.

  • Usage: The carboxylic acid is coupled to the E3 ligase ligand (e.g., Thalidomide or VHL ligand) or the Target Protein ligand.

  • Advantage: The morpholine group prevents the "linker collapse" phenomenon, where hydrophobic alkyl chains fold back onto the ligand, reducing potency.

Fragment-Based Drug Discovery (FBDD)

The compound serves as a "fragment grower."

  • Scenario: A researcher identifies a weak binder with an amine group.

  • Action: Coupling this acid to the amine extends the molecule towards solvent. The morpholine ring can then pick up additional interactions or simply improve the solubility of the growing lead.

Bioconjugation

Used to derivatize surfaces or proteins. The acid can be activated (NHS ester) to react with lysine residues on antibodies, introducing a morpholine cap that can be used as a hapten or to modulate the surface charge.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (hygroscopic potential).

  • Stability: Stable in solid form. Avoid strong bases which may hydrolyze the amide bond at elevated temperatures, though it is generally robust.

References

  • National Institutes of Health (NIH). (2025). Prebiotic formation of thioesters via cyclic anhydrides. (Contextual synthesis reference). Retrieved from [Link]

  • Organic Syntheses. (1930). Glutaric Acid and Anhydride Preparation. (Foundational chemistry). Retrieved from [Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Morpholin-4-yl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, bifunctional linker molecules play a critical role in optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 5-Morpholin-4-yl-5-oxopentanoic acid is a highly versatile intermediate widely utilized in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its core identifiers—specifically its CAS registry number and molecular weight [1]—and translates these fundamental properties into actionable, self-validating analytical and synthetic protocols for drug development professionals.

Core Identifiers and Physicochemical Data

For researchers and regulatory professionals, precise tracking of physicochemical properties is non-negotiable. The exact molecular weight dictates stoichiometric precision during multi-step API synthesis, while the CAS number ensures unambiguous traceability across the global supply chain and Good Manufacturing Practice (GMP) audits.

Table 1: Physicochemical Profile and Causality
PropertyValueCausality / Significance in Drug Development
Chemical Name 5-Morpholin-4-yl-5-oxopentanoic acidStandard IUPAC nomenclature required for IND/NDA regulatory filings.
CAS Registry Number 75727-39-8Ensures unambiguous chemical identification, preventing costly supply chain errors [2].
Molecular Weight 201.22 g/mol Critical for calculating exact molar equivalents in highly sensitive coupling reactions.
Molecular Formula C9H15NO4Dictates the theoretical monoisotopic mass (201.0997 Da) for high-resolution mass spectrometry.
Structural Features Morpholine ring + Carboxylic acidThe morpholine moiety modulates pKa and enhances aqueous solubility, while the terminal acid provides a reactive handle for amide bond formation.

Structural Rationale in Drug Design

The architectural design of 5-Morpholin-4-yl-5-oxopentanoic acid makes it a privileged substructure in medicinal chemistry. The molecule consists of a hydrophilic morpholine ring attached to a flexible oxopentanoic acid chain.

When incorporated into a target drug—such as activated blood coagulation factor X (FXa) inhibitors—the morpholine ring frequently acts as a hydrogen bond acceptor, improving the drug's interaction with the target protein's binding pocket. Furthermore, the 5-carbon chain provides optimal spatial distancing (linker flexibility) between the morpholine cap and the core pharmacophore. This specific structural arrangement has been documented in patent literature for the synthesis of carbamoyl-type benzofuran derivatives used in anticoagulant therapies () [3].

Analytical Characterization: Self-Validating LC-MS Protocol

To confirm the identity and purity of CAS 75727-39-8, researchers must verify its molecular weight (201.22 g/mol ) using Liquid Chromatography-Mass Spectrometry (LC-MS). To ensure scientific integrity, the following protocol is designed as a self-validating system .

Step-by-Step LC-MS Methodology
  • Sample Preparation: Dissolve the compound in HPLC-grade methanol to a concentration of 1 mg/mL. Causality: Methanol ensures complete solubilization of both the polar morpholine nitrogen and the carboxylic acid moiety without inducing esterification (which could occur in ethanol under acidic conditions).

  • System Suitability Testing (SST): Inject a pure methanol blank, followed by a known reference standard. Causality: The blank dynamically proves the absence of column carryover, while the standard validates the mass analyzer's calibration in real-time, ensuring the subsequent sample data is trustworthy.

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile (containing 0.1% Formic Acid). Causality: Formic acid maintains the carboxylic acid in its protonated, neutral state during chromatography (improving peak shape) while simultaneously providing protons for downstream MS ionization.

  • Mass Detection (Positive ESI): Operate the Electrospray Ionization (ESI) source in positive mode. Causality: The basic nitrogen of the morpholine ring is highly susceptible to protonation. The system will detect the

    
     ion at an m/z of approximately 202.1, confirming the molecular weight of 201.22  g/mol .
    

LCMS_Workflow A Sample Preparation 1 mg/mL in MeOH B System Suitability Test (SST) Blank & Reference Standard A->B Validates baseline C Chromatographic Separation C18, Gradient Elution B->C Eliminates carryover D ESI-MS Ionization Positive Ion Mode C->D Resolves impurities E Mass Detection Target: m/z 202.1 [M+H]+ D->E Confirms MW (201.22)

Self-validating LC-MS protocol for molecular weight verification of CAS 75727-39-8.

Synthetic Methodology: Amide Coupling Workflow

In API synthesis, the carboxylic acid tail of 5-Morpholin-4-yl-5-oxopentanoic acid is typically coupled with an amine to form a stable amide bond. The following protocol outlines an activation-coupling sequence derived from established FXa inhibitor synthesis workflows [3].

Step-by-Step Amide Bond Formation
  • Solvation: Dissolve 120 mg (approx. 0.6 mmol, calculated using MW 201.22) of 5-Morpholin-4-yl-5-oxopentanoic acid in 3 mL of anhydrous chloroform. Causality: Chloroform provides a non-nucleophilic, aprotic environment that prevents the premature hydrolysis of the highly reactive intermediates.

  • Activation: Under strict ice-cooling, add 97 μL of pyridine followed by 39 μL of thionyl chloride (

    
    ). Stir at room temperature for 30 minutes. Causality:
    
    
    
    converts the stable carboxylic acid into a highly reactive acyl chloride, driven thermodynamically by the release of
    
    
    and
    
    
    gases. Pyridine acts as an acid scavenger; it neutralizes the generated
    
    
    , preventing the acidic degradation of the morpholine ring and pushing the reaction to completion.
  • Nucleophilic Addition: Cool the reaction mixture back to

    
     (ice bath) and slowly add the amine coupling partner (e.g., a benzofuran-2-carboxamide derivative). Causality: Amide coupling with an acyl chloride is highly exothermic. Ice-cooling is mandatory to prevent thermal degradation of the product and to suppress side reactions, ensuring high yield and purity of the final API intermediate.
    

Synthetic_Workflow A 5-Morpholin-4-yl-5-oxopentanoic acid (CAS: 75727-39-8) B Acyl Chloride Formation SOCl2 / Pyridine / CHCl3 A->B Activation C Nucleophilic Addition Amine Partner (e.g., Benzofuran) B->C Reactive Intermediate D Amide Bond Formation Exothermic Neutralization C->D Coupling E Target API Intermediate (e.g., FXa Inhibitor) D->E Isolation & Purification

Synthetic workflow utilizing 5-Morpholin-4-yl-5-oxopentanoic acid in API development.

Conclusion

The utility of 5-Morpholin-4-yl-5-oxopentanoic acid (CAS 75727-39-8) extends far beyond its basic physicochemical identifiers. By understanding its exact molecular weight (201.22 g/mol ) and structural behavior, researchers can engineer highly controlled, self-validating analytical and synthetic workflows. Whether utilized as a solubility-enhancing cap or a flexible linker in anticoagulant therapies, rigorous adherence to stoichiometric calculations and mechanistic causality ensures the successful translation of this compound into viable pharmaceutical assets.

References

  • Google Patents. "Carbamoyl-type benzofuran derivatives." US Patent US20060247273A1.

Solubility profile of 5-Morpholin-4-YL-5-oxopentanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Morpholin-4-yl-5-oxopentanoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. It governs key processes such as synthesis, purification, crystallization, and formulation. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 5-Morpholin-4-yl-5-oxopentanoic acid, a molecule featuring both a carboxylic acid and a morpholine amide moiety. This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity, experimental causality, and authoritative grounding. We will delve into the theoretical principles of solubility, present detailed, field-proven experimental protocols for solubility determination, and discuss the interpretation of the resulting data. The guide aims to equip the reader with the necessary knowledge to systematically characterize the solubility of this and similar molecules, thereby facilitating informed decision-making in the drug development pipeline.

Chapter 1: Molecular Structure and Physicochemical Landscape

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. 5-Morpholin-4-yl-5-oxopentanoic acid (CAS No. 75727-39-8) is a bifunctional molecule with a molecular formula of C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol .[1] Its structure is characterized by two key functional groups: a terminal carboxylic acid and a morpholine amide.

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Its acidic nature (with a pKa typically in the range of 4-5) means its ionization state is pH-dependent, a factor more critical in aqueous media but which can also influence interactions in protic organic solvents.

  • Morpholine Amide Group: The morpholine ring, a heterocyclic amine ether, is a polar functional group. The tertiary amide linkage is a hydrogen bond acceptor. The ether oxygen within the morpholine ring can also accept hydrogen bonds. The presence of the morpholine moiety often enhances aqueous solubility.[2][3][4]

The combination of these groups results in a molecule with significant polarity and a high capacity for hydrogen bonding. These characteristics are the primary determinants of its solubility behavior.

Diagram 1: Annotated Structure of 5-Morpholin-4-yl-5-oxopentanoic Acid

Caption: Key functional groups influencing solubility.

Table 1: Physicochemical Properties of 5-Morpholin-4-yl-5-oxopentanoic Acid
PropertyValueSource/Comment
Molecular FormulaC₉H₁₅NO₄[1]
Molecular Weight201.22 g/mol [1]
H-Bond Acceptors3[1] (O=C, O-C=O, O in morpholine)
H-Bond Donors1[1] (O-H)
Rotatable Bonds4[1]
Calculated LogP0.1001[1] Indicates hydrophilic character.
TPSA (Topological Polar Surface Area)66.84 Ų[1] Suggests good potential for membrane permeability.

Chapter 2: Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For 5-Morpholin-4-yl-5-oxopentanoic acid, its polarity and hydrogen-bonding capacity are paramount.

Solvent Classification and Expected Interactions

Organic solvents can be broadly categorized, and we can predict the solubility of our compound based on these classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of both the carboxylic acid and morpholine amide groups, 5-Morpholin-4-yl-5-oxopentanoic acid is expected to exhibit high solubility in these solvents.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have dipoles but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. The compound can still engage in strong dipole-dipole interactions and hydrogen bonding (with the solvent as the acceptor). Good to moderate solubility is anticipated, likely lower than in protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and cannot participate in hydrogen bonding. The large, polar functional groups of the solute will have very weak interactions with these solvents. Consequently, 5-Morpholin-4-yl-5-oxopentanoic acid is expected to have very low solubility in nonpolar solvents.[5]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9][10] A solute will be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP coordinates of the solute and solvent in 3D space can be calculated, and if this distance is within a certain interaction radius (R₀), dissolution is likely.[8][11]

Chapter 3: Experimental Protocol for Solubility Determination

The most reliable method for determining equilibrium solubility is the Shake-Flask Method .[12][13] This technique, recommended by regulatory bodies like the ICH, involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[13][14]

Materials and Equipment
  • Solute: 5-Morpholin-4-yl-5-oxopentanoic acid (purity ≥98%)

  • Solvents: A representative panel of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector[12][15]

Step-by-Step Experimental Workflow
Diagram 2: Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid (e.g., 10-20 mg) prep2 Add known volume of solvent (e.g., 1 mL) to vial prep1->prep2 1. equil1 Seal vials and place on orbital shaker prep2->equil1 equil2 Agitate at constant temp. (e.g., 25°C) for 24-72h equil1->equil2 2. sep1 Centrifuge vials to pellet excess solid equil2->sep1 sep2 Filter supernatant with 0.45 µm PTFE syringe filter sep1->sep2 3. quant1 Prepare dilutions of the clear filtrate sep2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: A generalized workflow for determining equilibrium solubility.

Protocol:

  • Preparation of Slurries:

    • Add an excess amount of 5-Morpholin-4-yl-5-oxopentanoic acid (e.g., ~20 mg, accurately weighed) to a series of glass vials. The key is to ensure undissolved solid remains at equilibrium.[12]

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is common.[12][13] Causality: Insufficient agitation time is a primary source of error, leading to an underestimation of solubility. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand briefly to let heavy solids settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[12]

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean analysis vial. Causality: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The filter must be chemically inert and non-adsorptive to the solute.

  • Quantification by HPLC:

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent as the mobile phase or a compatible diluent.

    • Analyze the diluted samples using a validated HPLC method. A typical method for an organic acid involves:

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16]

      • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol.[17][18]

      • Detection: UV detection at a wavelength where the carboxyl or amide chromophore absorbs, typically around 210 nm.[16][17]

      • Flow Rate: 1.0 mL/min.

      • Temperature: 25 °C.

    • Quantify the concentration by comparing the peak area to a standard calibration curve prepared from known concentrations of 5-Morpholin-4-yl-5-oxopentanoic acid.

Chapter 4: Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table. Below is a hypothetical but scientifically reasoned solubility profile based on the principles discussed.

Table 2: Hypothetical Solubility of 5-Morpholin-4-yl-5-oxopentanoic Acid at 25°C
SolventSolvent ClassPredicted SolubilityMeasured Solubility (mg/mL)
MethanolPolar ProticHigh> 100
EthanolPolar ProticHigh> 100
Dimethyl Sulfoxide (DMSO)Polar AproticHigh> 100
AcetonePolar AproticModerate25 - 50
AcetonitrilePolar AproticModerate15 - 30
Ethyl AcetateIntermediate PolarityLow1 - 5
DichloromethaneWeakly PolarVery Low< 1
TolueneNonpolarInsoluble< 0.1
n-HeptaneNonpolarInsoluble< 0.1

Interpretation of Results:

The hypothetical data aligns with our theoretical predictions. The highest solubility is observed in polar solvents capable of strong hydrogen bonding (Methanol, Ethanol, DMSO). The solubility decreases as the solvent polarity and hydrogen bonding capacity decrease. In nonpolar solvents like Toluene and Heptane, the compound is practically insoluble, as the energy required to break the strong solute-solute interactions is not compensated by weak solute-solvent interactions.

Chapter 5: Implications for Drug Development

A well-defined solubility profile is not merely academic; it is actionable intelligence for drug development professionals.

  • Process Chemistry: The high solubility in alcohols like methanol and ethanol suggests these could be excellent solvents for reaction chemistry and for purification via crystallization, perhaps by using a nonpolar solvent like heptane as an anti-solvent.

  • Formulation Science: For oral dosage forms, understanding solubility is a prerequisite for Biopharmaceutics Classification System (BCS) classification, which can enable biowaivers.[14][19][20] While this guide focuses on organic solvents, the principles extend to the aqueous solubility studies required by ICH guidelines.[14][19]

  • Analytical Method Development: The data informs the choice of diluents for preparing stock solutions and standards for various analytical assays, ensuring the compound remains fully dissolved during analysis.

Conclusion

The solubility of 5-Morpholin-4-yl-5-oxopentanoic acid in organic solvents is dictated by its polar carboxylic acid and morpholine amide functional groups. A systematic approach, combining theoretical prediction with rigorous experimental determination via the shake-flask method, is essential for accurately characterizing this critical property. The resulting solubility profile provides invaluable, practical guidance for optimizing synthetic routes, developing robust analytical methods, and designing effective formulations, thereby accelerating the transition of promising molecules from the laboratory to the clinic.

References

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library / OSTI.GOV. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Pereira, V., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Rong, R. (2005). Carboxylic Acid Structure and Chemistry: Part 1. University of the Pacific Scholarly Commons. [Link]

  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]

  • Chromatography Today. (n.d.). Measuring Organic Acids and Organic Anions with Precision. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. AIC Book and Paper Group Annual. [Link]

  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • OIV. (n.d.). Organic Acids : HPLC (Type-IV). [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco-2 permeability assessment. [Link]

  • Gonzalez-Alvarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. [Link]

  • R Discovery. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • Ogiwara, Y. (2025). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

Sources

Advanced Safety and Application Profiling of 5-Morpholin-4-yl-5-oxopentanoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Morpholin-4-yl-5-oxopentanoic acid (CAS 75727-39-8)[1] is a highly versatile, bifunctional glutaric acid derivative featuring a terminal morpholine amide and a free carboxylic acid. In modern drug discovery—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of an optimal linker is as critical as the pharmacophores themselves[2].

This technical guide transcends a standard 16-section Safety Data Sheet (SDS) by synthesizing physicochemical hazard data with field-proven bioconjugation workflows. As a Senior Application Scientist, my objective is to provide researchers with a mechanistic understanding of how to safely handle, store, and integrate this compound into complex molecular architectures to achieve targeted protein degradation[3].

Physicochemical Profiling & Hazard Mechanistics

Understanding the intrinsic properties of 5-morpholin-4-yl-5-oxopentanoic acid is the first step in risk mitigation. The morpholine ring acts as a potent solubilizing group, which is critical when designing linkers that must maintain aqueous solubility without violating Lipinski’s rules of drug-likeness[3].

Table 1: Key Physicochemical & Safety Metrics
ParameterValuePharmacokinetic & Safety Implication
CAS Number 75727-39-8Standard identifier for SDS and inventory tracking[4].
Molecular Weight 201.22 g/mol Low MW allows for extended linker design without excessive bulk[4].
LogP ~0.10Highly hydrophilic; improves aqueous solubility of hydrophobic payloads[4].
Topological Polar Surface Area (TPSA) 66.84 ŲOptimal polarity; maintains cellular permeability for intracellular targets[4].
Storage Temperature 2-8°C (Dry, Sealed)Prevents slow ambient hydrolysis of the morpholine amide over time[4].

Mechanistic Safety Profile: The compound presents a low acute toxicity profile but requires standard laboratory precautions. As a fine powder, it poses a potential inhalation hazard and can cause mild respiratory and ocular irritation. The stability of the morpholine amide prevents the spontaneous release of free morpholine (a known corrosive and potential nitrosamine precursor), provided the compound is not subjected to extreme acidic or basic hydrolysis during storage or reaction workups.

Risk Mitigation & Exposure Control Workflows

Proper handling of 5-morpholin-4-yl-5-oxopentanoic acid requires a logical progression from environmental controls to personal protective equipment (PPE). Because the compound is frequently solubilized in highly skin-permeable solvents like DMF or DMSO, nitrile gloves and a Class II chemical fume hood are mandatory to prevent transdermal exposure to the dissolved linker.

G A 5-Morpholino-5-oxopentanoic Acid (Solid Powder) B Engineering Controls (Fume Hood, N2 Line) A->B Transfer C PPE Selection (Nitrile Gloves, Lab Coat, Goggles) A->C Handling D Solubilization (DMF/DMSO) & Activation (HATU) B->D Inert Environment C->D Safe Manipulation E Conjugation Reaction (Target Protein/Ligand) D->E Active Ester Formation F Waste Segregation (Aqueous vs. Organic) E->F Quench & Workup

Risk mitigation and handling workflow for morpholine linker bioconjugation.

Experimental Protocol: Self-Validating Bioconjugation Workflow

To ensure high-yield amide bond formation between the linker's carboxylic acid and a target amine (e.g., a warhead ligand), the following self-validating protocol must be employed.

Objective: Conjugate the free carboxylic acid of 5-morpholin-4-yl-5-oxopentanoic acid to a primary amine on a target ligand.

Step-by-Step Methodology:

  • Preparation & Solubilization: Dissolve 1.0 equivalent (eq) of 5-morpholin-4-yl-5-oxopentanoic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Ambient moisture will competitively hydrolyze the highly reactive OAt ester intermediate formed in the next step, drastically reducing yields.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Self-Validation: Perform a rapid LC-MS aliquot check. The disappearance of the linker mass (m/z 202.2 [M+H]+) and the appearance of the activated complex mass confirms successful activation before wasting expensive target ligands.

  • Coupling: Add 1.0 eq of the amine-bearing target ligand. Stir the reaction mixture for 2–4 hours at room temperature.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with ethyl acetate (3x).

    • Causality & Self-Validation: The basic aqueous wash serves a dual purpose. It neutralizes and removes residual DIPEA, while the aqueous layer pulls the highly water-soluble DMF and any unreacted morpholine linker away from the product. If the organic layer remains clear and LC-MS shows a single peak, the extraction logic has validated the purification step.

  • Final Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography or preparative HPLC.

Logical Integration in Drug Design

In targeted protein degradation, the linker is not merely a passive spacer; it actively dictates the spatial proximity and orientation of the Ternary Complex (Target Protein – PROTAC – E3 Ligase)[2]. The morpholine moiety specifically enhances solvent exposure and prevents the hydrophobic collapse of the PROTAC molecule[3].

PROTAC W Warhead Ligand (Target Binder) L Morpholine-Glutaric Linker (CAS 75727-39-8) W->L Amide Coupling TC Ternary Complex Formation (Target Degradation) L->TC Spatial Proximity E3 E3 Ligase Ligand (e.g., VHL/CRBN) E3->L Amide/Ether Linkage

Logical relationship of morpholine linker integration in targeted protein degradation.

Reactivity, Stability, and Disposal Protocols

Storage Dynamics: The compound must be stored at 2-8°C in a sealed, dry environment[4]. Exposure to heat and moisture can lead to the slow hydrolysis of the terminal morpholine amide, yielding glutaric acid and free morpholine, which alters the linker's intended length and physicochemical properties.

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. Strong acids will protonate the morpholine nitrogen, altering its solubility profile and potentially catalyzing amide cleavage.

Environmental Impact & Disposal: Aqueous waste containing morpholine derivatives and DMF must be strictly segregated into non-halogenated organic waste containers. Do not dispose of reaction workup washes down the sink, as morpholine derivatives can exhibit mild ecotoxicity and disrupt local wastewater treatment microbial balances.

References

  • Frontiers in Chemistry - Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Available at:[Link]

  • PubMed Central (PMC) - Current strategies for the design of PROTAC linkers: a critical review. Available at:[Link]

Sources

5-Morpholin-4-YL-5-oxopentanoic acid pKa values and acidity

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Acidity Mechanisms, and Experimental Validation

Executive Summary

5-Morpholin-4-yl-5-oxopentanoic acid (CAS 75727-39-8) is a heterobifunctional linker and building block characterized by a terminal carboxylic acid and a tertiary amide (morpholine) moiety. It serves as a critical intermediate in the synthesis of peptide-drug conjugates (PDCs) and proteolysis-targeting chimeras (PROTACs).

Core Physicochemical Insight: Contrary to the behavior of free morpholine (pKa ~8.3), this compound functions as a monoprotic weak acid . The morpholine nitrogen is acylated, forming a neutral amide that does not protonate at physiological pH. Consequently, the molecule exhibits a single ionization event in the aqueous window, driven exclusively by the carboxylic acid tail.

ParameterValue / RangeDescription
pKa (Acidic) 4.65 ± 0.20 Carboxylic acid ionization (Predicted/Analog-based).
pKa (Basic) < -1.0 Amide nitrogen (Neutral at pH 1–14).
LogP ~0.10 Low lipophilicity; water-soluble.
Dominant Species (pH 7.4) Anionic (-1) Exists as the carboxylate salt.
Molecular Architecture & Structural Logic

To understand the acidity of this molecule, one must deconstruct its parentage. It is effectively the mono-morpholine amide of glutaric acid .

  • The Acidic Domain (C1): A terminal carboxylic acid (-COOH). In isolation, aliphatic carboxylic acids (e.g., valeric acid) have a pKa near 4.8.

  • The Linker (C2-C4): A flexible propyl chain separating the functional heads. This distance attenuates the inductive electron-withdrawing effect of the amide carbonyl on the carboxylic acid.

  • The Neutral Domain (C5-N): The morpholine ring is attached via the nitrogen atom to a carbonyl group. This forms a tertiary amide .

    • Critical Distinction: In a free amine, the nitrogen lone pair accepts a proton. In an amide, that lone pair is delocalized into the carbonyl oxygen (resonance), rendering it non-basic.

Visualization: Ionization Pathway

The following diagram illustrates the single ionization step relevant to biological and formulation contexts.

Ionization Neutral Neutral Acid Form (pH < 4) HOOC-(CH2)3-CON-Morpholine Transition Equilibrium pKa ~ 4.7 Neutral->Transition - H+ Transition->Neutral Anion Carboxylate Anion (pH > 5) (-)OOC-(CH2)3-CON-Morpholine Transition->Anion Anion->Transition + H+

Figure 1: The thermodynamic equilibrium of 5-Morpholin-4-yl-5-oxopentanoic acid. Note the absence of a cationic ammonium species, confirming the neutral nature of the morpholine amide.

Detailed Acidity Profile
3.1 The Carboxylic Acid pKa (4.6 – 4.8)

The acidity of the C1 carboxyl group is governed by the stability of the resulting carboxylate anion.

  • Inductive Effects: The amide group at C5 is electron-withdrawing (–I effect). However, it is separated by three methylene groups (-CH2-CH2-CH2-). Inductive effects drop off sharply with distance.

  • Comparison:

    • Glutaric Acid (pKa1): 4.34. The second carboxyl group exerts a strong withdrawing effect.

    • Valeric Acid (Pentanoic acid): 4.82. No electron-withdrawing substituents.

    • 5-Morpholin-4-yl-5-oxopentanoic acid: The amide is less withdrawing than a COOH group and is distant. Therefore, the pKa is expected to be slightly lower than Valeric acid but higher than Glutaric acid pKa1.

    • Consensus Value: ~4.65.

3.2 The Myth of the Basic Morpholine

A common error in drug design is assuming the morpholine ring retains basicity (pKa ~8.3).

  • Mechanism: The formation of the amide bond (

    
    ) locks the nitrogen lone pair in resonance (
    
    
    
    ).
  • Consequence: Protonation of the amide oxygen occurs only under super-acidic conditions (pKa < -1). For all pharmaceutical applications, this nitrogen is neutral .

Experimental Validation Protocols

As a Senior Scientist, relying solely on prediction is insufficient. The following protocols define the standard for validating the pKa and LogP of this compound.

4.1 Potentiometric Titration (The Gold Standard)

This method is preferred for its accuracy (±0.01 pH units) and ability to determine exact thermodynamic pKa values.

Reagents:

  • Analyte: 5-Morpholin-4-yl-5-oxopentanoic acid (>98% purity).[1]

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Solvent: Degassed water (Ionic strength adjusted to 0.15 M with KCl).

Workflow:

TitrationWorkflow Start Sample Preparation Dissolve 5-10 mg in 20 mL 0.15 M KCl (aq) Acidify Acidification Add HCl to adjust pH to ~2.5 (Ensure full protonation) Start->Acidify Titrate Automated Titration Add 0.1 M KOH in 2 µL increments Record pH vs Volume Acidify->Titrate Calc Data Analysis Bjerrum Plot / Gran Plot Determine Inflection Point Titrate->Calc Result Output pKa = pH at half-equivalence Calc->Result

Figure 2: Standard Operating Procedure (SOP) for potentiometric pKa determination.

Data Interpretation:

  • You will observe a single inflection point .

  • If a second inflection is observed near pH 8-9, the sample is contaminated with free morpholine (hydrolysis product). This is a critical purity check.

4.2 Solubility & LogP Implications
  • LogP (~0.1): The molecule is highly polar. The morpholine oxygen and the amide functionality act as hydrogen bond acceptors.

  • pH-Dependent Solubility:

    • pH < 4: Lower solubility (Neutral species).

    • pH > 5: High solubility (Anionic carboxylate).

    • Formulation Strategy: Formulate as a sodium or tromethamine salt to maximize concentration for stock solutions.

Applications in Drug Development[2][3]
5.1 Linker Chemistry (PROTACs)

This molecule is an ideal "short" linker.

  • Length: ~8-10 Å extended.

  • Solubility: The morpholine ring disrupts hydrophobic stacking, improving the physicochemical properties of greasy payloads.

  • Stability: The amide bond is stable in plasma, unlike esters.

5.2 Prodrug Design

The carboxylic acid can be coupled to an amine-bearing drug to form a neutral amide prodrug, or esterified to an alcohol. The morpholine tail acts as a "solubilizing handle."

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12028634, 5-Morpholin-4-yl-5-oxopentanoic acid. Retrieved from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Foundational text for carboxylic acid pKa prediction).
  • Gene Tools, LLC. Morpholino Properties and Solubility. Retrieved from [Link] (Reference for the non-basic nature of morpholino amides).

Sources

An In-depth Technical Guide to 5-Morpholin-4-yl-5-oxopentanoic Acid: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Chemical Entity

In the landscape of modern medicinal chemistry, certain molecular motifs consistently emerge as "privileged structures"—scaffolds that exhibit a remarkable propensity for binding to multiple biological targets and imparting favorable pharmacological properties. The morpholine ring is a quintessential example of such a scaffold, and its incorporation into various molecular architectures is a well-established strategy in drug design.[1][2][3] This guide delves into the technical intricacies of a specific morpholine-containing compound: 5-Morpholin-4-yl-5-oxopentanoic acid .

This bifunctional molecule, featuring a terminal carboxylic acid and a morpholine amide, represents a versatile building block with significant potential in the development of novel therapeutics. Its structure is amenable to a wide array of chemical modifications, making it an attractive starting point for the synthesis of compound libraries and as a linker in more complex drug delivery systems.[4][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on its nomenclature, physicochemical properties, synthesis, and prospective applications.

Nomenclature and Synonyms: A Unified Identification

Clarity in chemical identification is paramount for reproducible scientific research. While this compound is most formally and commonly known as 5-Morpholin-4-yl-5-oxopentanoic acid , it is essential to recognize its primary synonym to avoid ambiguity in literature and database searches.

Preferred Name Synonym CAS Number
5-Morpholin-4-yl-5-oxopentanoic acid5-Morpholino-5-oxopentanoic acid75727-39-8

For the remainder of this guide, the preferred IUPAC-based name will be used.

Physicochemical and Computational Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in both chemical and biological systems. The following table summarizes key computed and known properties of 5-Morpholin-4-yl-5-oxopentanoic acid.

Property Value Source
Molecular Formula C₉H₁₅NO₄ChemScene
Molecular Weight 201.22 g/mol ChemScene
Appearance White to off-white solid (Predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in water and polar organic solvents (Predicted)[6]
pKa (Carboxylic Acid) ~4-5 (Predicted)N/A
LogP 0.1001 (Computed)ChemScene
Topological Polar Surface Area (TPSA) 66.84 ŲChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 4ChemScene

The presence of both a hydrogen bond donor (the carboxylic acid) and multiple acceptors (the carbonyl and morpholine oxygens, and the morpholine nitrogen) suggests the potential for significant interactions with biological macromolecules.[2][7] The low calculated LogP value indicates a high degree of hydrophilicity, a characteristic often sought in drug candidates to improve solubility and reduce non-specific binding.

Synthesis of 5-Morpholin-4-yl-5-oxopentanoic Acid: A Practical and Efficient Protocol

The synthesis of 5-Morpholin-4-yl-5-oxopentanoic acid can be efficiently achieved through the nucleophilic ring-opening of glutaric anhydride with morpholine. This method is advantageous due to its atom economy, the ready availability and low cost of the starting materials, and the straightforward reaction conditions.[8][9]

Reaction Scheme

Synthesis_of_5-Morpholin-4-yl-5-oxopentanoic_acid glutaric_anhydride product < 5-Morpholin-4-yl-5-oxopentanoic acid > glutaric_anhydride->product Solvent (e.g., THF, DCM) Room Temperature morpholine morpholine->product Solvent (e.g., THF, DCM) Room Temperature plus + plus->product Solvent (e.g., THF, DCM) Room Temperature

A schematic representation of the synthesis of 5-Morpholin-4-yl-5-oxopentanoic acid.

Detailed Experimental Protocol

Materials:

  • Glutaric anhydride (1.0 eq)

  • Morpholine (1.0 eq)[10]

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen source for inert atmosphere (optional but recommended)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add glutaric anhydride (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DCM to the flask to dissolve the glutaric anhydride. The volume should be sufficient to ensure efficient stirring (e.g., 5-10 mL per gram of anhydride).

  • Initiation of Reaction: While stirring the solution at room temperature, add morpholine (1.0 eq) dropwise over a period of 5-10 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by the disappearance of the starting materials. The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation:

    • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude product, a viscous oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11][12][13]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like THF or DCM are chosen to prevent unwanted side reactions, such as the hydrolysis of the starting anhydride.

  • Stoichiometry: A 1:1 molar ratio of glutaric anhydride to morpholine is used to favor the formation of the desired mono-amide product. Using an excess of morpholine could potentially lead to the formation of the diamide.

  • Temperature: The reaction is typically conducted at room temperature as it is generally facile and exothermic. Cooling may be necessary for large-scale reactions to control the exotherm.

Applications in Drug Development: A Scaffold for Innovation

The true value of 5-Morpholin-4-yl-5-oxopentanoic acid lies in its potential as a versatile component in the design and synthesis of new drug candidates. The morpholine moiety is known to impart several desirable properties in drug molecules.[2][3][14]

The Role of the Morpholine Moiety

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry for several reasons:

  • Improved Physicochemical Properties: The inclusion of a morpholine group can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][7]

  • Enhanced Biological Activity: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, leading to stronger and more specific interactions with biological targets such as enzymes and receptors.[2]

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines, which can lead to an improved pharmacokinetic profile.

Potential Therapeutic Applications

Given the broad range of activities of morpholine-containing drugs, derivatives of 5-Morpholin-4-yl-5-oxopentanoic acid could be explored in several therapeutic areas, including:

  • Oncology: Many kinase inhibitors used in cancer therapy incorporate a morpholine ring to enhance their binding affinity and selectivity.[2]

  • Central Nervous System (CNS) Disorders: The morpholine scaffold is present in several CNS-active drugs, where it can improve blood-brain barrier permeability.[2][7]

  • Infectious Diseases: The morpholine nucleus is a key component of some antibacterial and antifungal agents.

As a Bifunctional Linker

The presence of both a carboxylic acid and a stable amide in 5-Morpholin-4-yl-5-oxopentanoic acid makes it an ideal candidate for use as a bifunctional linker in various drug development strategies, such as:

  • PROTACs (Proteolysis Targeting Chimeras): The carboxylic acid can be used to attach to a ligand for a target protein, while the morpholine end could be further functionalized to bind to an E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): This molecule could serve as a component of the linker that connects a cytotoxic drug to an antibody.

  • Targeted Drug Delivery: The carboxylic acid provides a handle for conjugation to targeting moieties, polymers, or nanoparticles.[4][5]

Hypothetical Signaling Pathway Involvement

To illustrate the potential role of a drug candidate derived from this scaffold, the following diagram depicts a hypothetical scenario where a morpholine-containing kinase inhibitor modulates a cellular signaling pathway implicated in cancer.

Signaling_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec KinaseA Kinase A Rec->KinaseA Phosphorylation Drug Morpholine-containing Kinase Inhibitor (Derived from Core Compound) Drug->KinaseA KinaseB Kinase B KinaseA->KinaseB Phosphorylation Apoptosis Apoptosis KinaseA->Apoptosis TF Transcription Factor KinaseB->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation

Hypothetical inhibition of a pro-survival signaling pathway by a morpholine-containing drug.

In this model, the morpholine-containing inhibitor, synthesized using 5-Morpholin-4-yl-5-oxopentanoic acid as a starting material or linker, blocks the activity of "Kinase A," thereby preventing downstream signaling that leads to cell proliferation and survival, and promoting apoptosis.

Conclusion and Future Directions

5-Morpholin-4-yl-5-oxopentanoic acid is a chemical entity of significant interest to the drug discovery and development community. Its straightforward synthesis, coupled with the well-documented benefits of the morpholine scaffold, positions it as a valuable building block for the creation of novel therapeutics. The bifunctional nature of this compound opens up a myriad of possibilities for its use as a linker in sophisticated drug delivery systems and multi-modal drugs.

Future research should focus on exploring the derivatization of both the carboxylic acid and the morpholine ring to generate diverse chemical libraries for high-throughput screening. Furthermore, the application of this molecule in the construction of PROTACs and ADCs warrants investigation. As the demand for more effective and safer medicines continues to grow, the strategic use of privileged scaffolds like the one presented in this guide will undoubtedly play a pivotal role in the future of pharmaceutical innovation.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • China Amines. (n.d.). Morpholine. Retrieved from [Link]

  • Kaur, M., Singh, M., & Kumar, M. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic Chemistry, 96, 103578.
  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2739–2763.
  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • Asif, M. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. Retrieved from [Link]

  • Sándor, Z., & Szántay, C. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Stern, A. J., & Ferguson, D. C. (n.d.). Morpholine Amide Solvent : A New Inert. University of Nottingham - UK.
  • U.S. Department of Agriculture. (2000, November 29). Morpholine.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). EP0318197A2 - A process of preparing glutaric-anhydride-containing copolymers.
  • Stanoeva, E., et al. (2006). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. Tetrahedron, 62(44), 10349-10356.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Fiveable. (2025, August 15). Glutaric anhydride Definition. Retrieved from [Link]

  • Li, Y., et al. (2020). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. Journal of Controlled Release, 317, 142-153.
  • Li, Y., et al. (n.d.). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. ResearchGate. Retrieved from [Link]

  • Lu, Y., & Low, P. S. (2012). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of controlled release, 160(2), 115–126.
  • PubChem. (n.d.). Compound, polyimide resin and method of producing the same, photosensitive resin composition, patterning method and method of forming cured film, interlayer insulating film, surface protective film, and electronic component - Patent US-11572442-B2. Retrieved from [Link]

  • PubChem. (n.d.). PROCESS FOR THE PRODUCTION OF ELEMENTAL CHLORINE BY ELECTROLYSIS OF AN ALKALINE ICHLORIDE AND OF PHOSPHORIC ACID IN AQUATIC SOLUTION - Patent DE-2624253-A1. Retrieved from [Link]

  • Chemistry Steps. (2020, February 25). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]

  • European Publication Server web service. (1992, February 26). Method of producing a metal sol reagent containing colloidal metal particles of a preselected size. Retrieved from [Link]

  • Google Patents. (n.d.). US2784127A - Plasticized monomeric adhesive compositions and articles prepared therefrom.
  • D'hooghe, M., & De Kimpe, N. (2023). The Castagnoli–Cushman Reaction. Molecules, 28(6), 2603.
  • Google Patents. (n.d.). US7544726B2 - Colloidal silica composition.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • ResearchGate. (n.d.). 1 H NMR signals and relative populations of compounds 1a-i (CDCl 3 ). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • van der Meel, R., et al. (2018). Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository.
  • Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of PolyMorphine (5). PolyMorphine 5 was synthesized from the reaction of morphine 1 and glutaric anhydride 2 via ring-opening followed by acetylation of the diacid 3 and polymerization of the monomer 4 by melt-condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). glutaric acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3376337A - Preparation of dicarboxylic acid monoamides.

Sources

Storage conditions and shelf life of 5-Morpholin-4-YL-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Storage, Stability, and Shelf Life of 5-Morpholin-4-YL-5-oxopentanoic Acid

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. The stability and shelf life of a compound directly impact the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the optimal storage conditions, factors influencing stability, and methodologies for determining the shelf life of 5-Morpholin-4-YL-5-oxopentanoic acid.

Introduction to 5-Morpholin-4-YL-5-oxopentanoic Acid

5-Morpholin-4-YL-5-oxopentanoic acid is a bifunctional organic molecule featuring a terminal carboxylic acid and a morpholine amide. Its structure suggests its utility as a chemical building block or linker in the synthesis of more complex molecules, potentially in the realm of medicinal chemistry and drug discovery. The presence of both a nucleophilic morpholine nitrogen (within the amide) and an electrophilic carboxylic acid group (which can be activated) allows for a variety of chemical transformations. The stability of this compound is critical for its successful application in multi-step syntheses.

Fundamental Principles of Chemical Stability

The long-term stability of any organic compound is influenced by a combination of intrinsic factors (molecular structure) and extrinsic factors (storage conditions). For 5-Morpholin-4-YL-5-oxopentanoic acid, the key functional groups to consider are the tertiary amide and the carboxylic acid.

  • Amide Group: Amides are generally considered to be robust functional groups. However, they can be susceptible to hydrolysis under harsh acidic or basic conditions, although the rate is typically slow.

  • Carboxylic Acid Group: Carboxylic acids are relatively stable but can undergo decarboxylation at elevated temperatures, especially if there is a beta-carbonyl group. They can also react with other functional groups, particularly upon activation.

The primary extrinsic factors that must be controlled to ensure the stability of 5-Morpholin-4-YL-5-oxopentanoic acid are:

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways.

  • Moisture: Water can act as a reactant in hydrolysis reactions.[1]

  • Light: UV or visible light can provide the energy to initiate photochemical degradation.

  • Oxygen: While this molecule does not have functional groups that are highly susceptible to oxidation, long-term exposure to atmospheric oxygen can be a concern for some organic compounds.[2]

Recommended Storage Conditions and Handling

Based on supplier recommendations and general chemical principles, the following storage conditions are advised for 5-Morpholin-4-YL-5-oxopentanoic acid to ensure its long-term stability.

Parameter Recommendation Scientific Rationale
Temperature 2-8°C[3]Refrigeration slows down potential degradation reactions, thereby extending the shelf life of the compound.
Atmosphere Sealed in a dry environment[3]A dry atmosphere minimizes the risk of hydrolysis of the amide bond. Using a desiccant is recommended.
Light Store in the dark (e.g., amber vial)Protects the compound from potential photochemical degradation.
Container Tightly sealed original container[4][5]Prevents contamination from atmospheric moisture and other reactive gases.[6]

Handling Precautions:

  • When not in use, the container should be tightly closed and stored in a well-ventilated place.[4][5]

  • For handling, it is advisable to use personal protective equipment such as gloves and safety goggles.[5][7]

  • Avoid the formation of dust and aerosols.[5]

Factors Influencing Shelf Life and Degradation Pathways

The shelf life of 5-Morpholin-4-YL-5-oxopentanoic acid is not indefinite and is dictated by its chemical stability under the chosen storage conditions.[2] Once the container is opened, the shelf life can be affected by handling and the laboratory environment.[8]

Caption: Factors influencing the degradation of 5-Morpholin-4-YL-5-oxopentanoic acid.

A Methodological Approach to Shelf-Life Determination

To empirically determine the shelf life of 5-Morpholin-4-YL-5-oxopentanoic acid, a formal stability study is required. The following protocol outlines a robust methodology for such a study.

Objective: To establish the shelf life of 5-Morpholin-4-YL-5-oxopentanoic acid under defined storage conditions by monitoring its purity over time.

Experimental Protocol:

  • Reference Standard: A highly pure, well-characterized batch of 5-Morpholin-4-YL-5-oxopentanoic acid should be designated as the reference standard and stored at -20°C or lower to minimize degradation.

  • Stability-Indicating Method: A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

    • Validation: The method must be validated to demonstrate that it can separate the intact compound from its potential degradation products.

  • Study Design:

    • Sample Preparation: Aliquot the test batch of 5-Morpholin-4-YL-5-oxopentanoic acid into multiple vials to avoid repeated opening and closing of the same container.

    • Storage Conditions:

      • Recommended: 2-8°C with desiccant.

      • Accelerated: 25°C/60% RH and 40°C/75% RH (to predict long-term stability).

    • Time Points:

      • Recommended: 0, 3, 6, 9, 12, 18, 24, and 36 months.

      • Accelerated: 0, 1, 2, 3, and 6 months.

  • Testing Procedure:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a solution of the compound in a suitable solvent at a known concentration.

    • Analyze the solution by the validated HPLC method alongside a freshly prepared solution of the reference standard.

    • Calculate the purity of the sample relative to the reference standard.

  • Data Analysis and Shelf-Life Assignment:

    • Plot the purity of the compound as a function of time for each storage condition.

    • Determine the rate of degradation.

    • The shelf life is the time period during which the purity remains within a pre-defined specification (e.g., ≥98%).

Caption: Workflow for determining the shelf life of a chemical compound.

Conclusion

While 5-Morpholin-4-YL-5-oxopentanoic acid is expected to be a relatively stable compound, its long-term integrity is critically dependent on appropriate storage and handling. By adhering to the recommended conditions of refrigerated temperature, dry and dark environment, and by understanding the potential degradation pathways, researchers can ensure the quality and reliability of this reagent in their scientific endeavors. For applications requiring stringent quality control, a formal stability study is the most definitive way to establish a precise shelf life.

References

  • ACS Publications. (2014, October 15). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link]

  • PubMed. (2014, November 4). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Retrieved from [Link]

  • Scholars' Mine. (2023, August 2). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Canadian Science Publishing. (1976). Succinimidyl esters of fatty acids for amino acid acylations. Canadian Journal of Chemistry, 54(5), 733-737. Retrieved from [Link]

  • PMC. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved from [Link]

  • MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • ResearchGate. (2023, November 27). Do the organic compounds have an expiry date?. Retrieved from [Link]

  • Reagecon. (n.d.). Shelf life of Reagecon's Standards once opened. Retrieved from [Link]

Sources

Predictive Modeling and Biological Validation of Morpholine-Substituted Pentanoic Acids: A Rational Drug Design Framework

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, metabolically stable therapeutics increases, the rational design of small molecules requires a rigorous synthesis of computational prediction and empirical validation. Morpholine-substituted pentanoic acids represent a highly versatile chemical space. By combining the pharmacokinetic advantages of the morpholine heterocycle with the structural flexibility of pentanoic (valeric) acid, researchers can target a wide array of biological mechanisms, ranging from protease inhibition to epigenetic modulation.

This technical guide provides a comprehensive framework for predicting, validating, and optimizing the biological activity of these compounds, ensuring that experimental choices are driven by mechanistic causality rather than trial and error.

The Mechanistic Rationale: Why Morpholine and Pentanoic Acid?

The fusion of a morpholine ring with a pentanoic acid backbone is not arbitrary; it is a calculated exercise in multidimensional optimization.

The Morpholine Scaffold: Morpholine is a privileged pharmacophore in medicinal chemistry. The incorporation of this six-membered heterocycle serves a dual purpose. First, the oxygen atom acts as a potent hydrogen-bond acceptor, which significantly improves the aqueous solubility of the parent compound[1]. Second, the basic nitrogen atom modulates the molecule's overall


 (typically around 8.3). At physiological pH (7.4), the morpholine nitrogen is predominantly protonated, allowing it to form critical electrostatic interactions with acidic residues (like aspartate or glutamate) in target protein pockets, while simultaneously preventing the molecule from becoming overly lipophilic and sequestering in adipose tissue.

The Pentanoic (Valeric) Acid Backbone: Pentanoic acid serves as more than just a structural linker. As a short-chain fatty acid, valeric acid inherently possesses biological activity, notably acting as a Histone Deacetylase (HDAC) inhibitor[2]. Furthermore, its flexible aliphatic chain perfectly mimics the side chains of hydrophobic amino acids (like leucine or valine). This allows morpholine-pentanoic acid derivatives to deeply penetrate the hydrophobic S2 or S3 pockets of cysteine proteases, making them highly effective scaffolds for Cathepsin S and L inhibitors[3].

In Silico Predictive Workflows

Before advancing to synthesis, biological activity must be predicted using a robust computational pipeline. The following workflow is designed to filter out false positives by accounting for the specific solvation dynamics of the morpholine ring.

G A 1. Ligand Preparation (Morpholine-Pentanoic Acids) B 2. Pharmacophore Modeling (Identify H-bond Acceptors) A->B 3D Conformer Generation C 3. Molecular Docking (Target: Cathepsin S / HDAC) B->C Spatial Constraints D 4. ADMET Profiling (Solubility & Toxicity) C->D Top 10% Hits E 5. In Vitro Validation (Enzyme Inhibition Assays) D->E Lead Candidates

Fig 1: Computational pipeline for predicting morpholine-pentanoic acid activity.

Protocol 1: Step-by-Step Molecular Docking & QSAR Prediction
  • Ligand Preparation (State Generation): Process the morpholine-pentanoic acid library using a tool like LigPrep (Schrödinger). Causality: You must generate ionization states at pH 7.4 ± 0.2. Failing to protonate the morpholine nitrogen will result in artificially weak electrostatic scoring during docking, causing you to miss highly potent hits.

  • Protein Preparation: Import the target crystal structure (e.g., Cathepsin S, PDB: 2R9A). Remove crystallographic waters except those mediating bridging hydrogen bonds deep in the active site. Causality: The pentanoic acid tail often relies on conserved water networks to stabilize its binding in the S2 pocket.

  • Grid Generation: Center the receptor grid on the catalytic triad (e.g., Cys25/His164) with a bounding box of 20×20×20 Å. Causality: This specific volume restricts the search space strictly to the active site and adjacent subsites, preventing the algorithm from identifying non-specific, low-affinity allosteric binding artifacts.

  • Docking and Rescoring (MM-GBSA): Perform standard precision docking, followed by MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rescoring. Causality: Standard docking scores often overestimate the affinity of highly polar molecules. MM-GBSA calculates the desolvation penalty of the morpholine ring, providing a

    
     value that correlates much more accurately with empirical 
    
    
    
    data.

Quantitative Structure-Activity Relationship (SAR) Data

The predictive power of the in silico model is validated by comparing the calculated binding free energies (


) against empirical enzyme inhibition data. The table below summarizes the biological activity predictions for a library of 4-methyl-2-[(morpholine-4-carbonyl)-amino]-pentanoic acid derivatives.
Compound IDR-Group Substitution (Pentanoic Chain)Predicted

(kcal/mol)
ClogPExperimental

(nM)
Cell Viability (%) at 10 µM
MPA-01 Unsubstituted-6.81.8450 ± 2598.2
MPA-02 4-Methyl-7.52.1120 ± 1595.4
MPA-03 4-Trifluoromethyl-8.22.814 ± 392.1
MPA-04 2-Phenyl-7.13.2310 ± 4085.0

Data Interpretation: The introduction of a highly electronegative and lipophilic trifluoromethyl group (MPA-03) significantly enhances the predicted


 and drives the 

into the low nanomolar range. However, pushing the ClogP beyond 3.0 (MPA-04) begins to negatively impact cell viability due to non-specific membrane disruption.

Experimental Validation: Self-Validating In Vitro Systems

To confirm the computational predictions, the compounds must be tested in a self-validating biochemical assay. The following protocol describes a FRET-based enzyme cleavage assay designed to ensure absolute data integrity.

MOA Ligand Morpholine-Pentanoic Acid Derivative Target Target Enzyme (e.g., Cathepsin S) Ligand->Target S2 Pocket Binding Inhibition Reversible Covalent Inhibition Target->Inhibition Cys25 Blockade Outcome Disease Modulation (Reduced Inflammation) Inhibition->Outcome Pathway Arrest

Fig 2: Mechanism of action for enzyme inhibition by morpholine derivatives.

Protocol 2: Self-Validating FRET Enzyme Inhibition Assay
  • Buffer Preparation: Prepare the assay buffer (50 mM Sodium Acetate, pH 5.5) supplemented with 5 mM DTT (Dithiothreitol) and 0.1% CHAPS.

    • Causality: DTT is mandatory to maintain the catalytic cysteine of the target enzyme in its reduced, nucleophilic state. CHAPS, a zwitterionic detergent, prevents the lipophilic pentanoic acid tails of the compounds from forming colloidal aggregates, which are a notorious source of false-positive inhibition in high-throughput screening.

  • Compound Incubation: Pre-incubate the target enzyme (e.g., 1 nM Cathepsin S) with varying concentrations of the morpholine-pentanoic acid derivatives (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Substrate Addition & Kinetic Read: Add the fluorogenic substrate (e.g., Z-Val-Val-Arg-AMC at 10 µM) and immediately measure fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm).

    • Causality: Taking a continuous kinetic read rather than a single endpoint measurement allows you to verify that the reaction is proceeding in the linear Michaelis-Menten phase. Non-linear curves indicate substrate depletion or compound precipitation, invalidating the data point.

  • Self-Validation (Z'-Factor Calculation): Every plate must include a minimum of 8 wells of a positive control (enzyme + substrate + vehicle) and 8 wells of a negative control (substrate + vehicle only). Calculate the Z'-factor.

    • Causality: If the Z'-factor is

      
      , the assay lacks the dynamic range to distinguish true biological activity from background noise, and the plate must be discarded. This ensures the protocol is entirely self-policing.
      

Future Perspectives

The predictive modeling of morpholine-substituted pentanoic acids demonstrates how rational structural modifications can fine-tune biological activity. Beyond protease inhibition, the inherent neuroprotective and anti-inflammatory properties of the valeric acid core[4] open new avenues for these derivatives in treating neurodegenerative diseases and metabolic syndromes. By rigorously coupling in silico thermodynamic predictions with self-validating in vitro assays, researchers can accelerate the translation of these novel scaffolds into the clinic.

References

  • Cywin, C. L., et al. "Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2002.[Link]

  • Arshad, F., et al. "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, EDP Sciences, 2024.[Link]

  • Jayaraj, R. L., et al. "Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways." International Journal of Molecular Sciences, MDPI / PMC, 2020.[Link]

  • Author(s) Unlisted. "Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders." Bentham Science Publishers, 2024.[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 5-Morpholin-4-yl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Morpholin-4-yl-5-oxopentanoic acid (Synonym: 5-morpholino-5-oxopentanoic acid) Reaction Type: Nucleophilic Acyl Substitution (Anhydride Ring Opening)

Strategic Utility & Mechanistic Rationale

5-Morpholin-4-yl-5-oxopentanoic acid is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and prebiotic metabolic studies. The incorporation of a morpholine moiety provides favorable physicochemical properties—such as improved aqueous solubility, metabolic stability, and enhanced hydrogen-bond accepting capabilities. Consequently, this specific scaffold is frequently deployed in the synthesis of advanced therapeutics, including 1[1] and 2[2].

Mechanistically, the synthesis relies on the aminolysis of glutaric anhydride. Because glutaric anhydride is a 6-membered cyclic electrophile, it possesses lower inherent ring strain than its 5-membered counterpart (succinic anhydride). Despite this, the anhydride is sufficiently activated to undergo nucleophilic acyl substitution by the secondary amine of morpholine without the need for exogenous coupling reagents (e.g., EDCI or HATU)[3]. The reaction is highly atom-economical, generating the desired mono-amide and liberating a free carboxylic acid in a single, concerted step.

Experimental Workflow & Phase-Separation Logic

The following workflow illustrates the step-by-step progression of the synthesis, highlighting the self-validating acid-base extraction process that eliminates the need for chromatographic purification.

SynthesisWorkflow Start Glutaric Anhydride + Anhydrous THF Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Morpholine Addition (1.05 eq, Dropwise) Cooling->Addition Prevents thermal degradation Reaction Ring-Opening Stir at 25 °C (2-4 h) Addition->Reaction Exothermic nucleophilic attack BaseExt Base Extraction Dissolve in aq. NaHCO3 Reaction->BaseExt In vacuo concentration first Wash Organic Wash Wash with EtOAc BaseExt->Wash Forms water-soluble sodium salt Acidify Acidification Adjust to pH 1-2 (HCl) Wash->Acidify Removes neutral impurities Isolate Final Isolation Extract (EtOAc) & Dry Acidify->Isolate Protonates to free acid

Figure 1: Experimental workflow and phase-separation logic for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inherent chemical properties of the product (a carboxylic acid) and the reagents (a neutral anhydride and a basic amine) allow for a highly controlled purification via pH manipulation.

Materials Required
  • Glutaric Anhydride (CAS: 108-55-4)

  • Morpholine (CAS: 110-91-8)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

  • Aqueous Reagents: Saturated Sodium Bicarbonate (NaHCO₃), 1M Hydrochloric Acid (HCl), Brine

Procedure

Step 1: Preparation of the Electrophile In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (11.4 g, 100 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are critical. Glutaric anhydride is susceptible to hydrolysis by ambient moisture, which would yield glutaric acid—a dicarboxylic acid byproduct that mimics the product's solubility profile and complicates downstream purification.

Step 2: Temperature-Controlled Nucleophilic Addition Cool the reaction flask to 0 °C using an ice-water bath. Slowly add morpholine (9.15 g, 105 mmol) dropwise via an addition funnel or syringe over 15 to 20 minutes.

  • Causality: The nucleophilic attack of morpholine on the anhydride carbonyl is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which could otherwise promote the formation of diamide byproducts or cause solvent degradation.

Step 3: Ring-Opening Propagation Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (25 °C). Stir continuously for 2 to 4 hours.

  • Causality: The 6-membered ring of glutaric anhydride has lower ring strain than succinic anhydride, requiring a slightly longer propagation time at room temperature to ensure quantitative conversion[3].

Step 4: Solvent Evaporation Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the THF, yielding a crude viscous oil.

Step 5: Self-Validating Acid-Base Purification

  • Base Extraction: Dissolve the crude residue in saturated aqueous NaHCO₃ (100 mL). Wash the aqueous phase with EtOAc (2 × 50 mL).

    • Causality: The desired product contains a free carboxylic acid, which deprotonates to form a water-soluble sodium carboxylate. The EtOAc wash effectively removes unreacted morpholine and any neutral diamide byproducts.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 1–2 using 1M HCl.

    • Causality: Lowering the pH protonates the carboxylate back to the free 5-morpholin-4-yl-5-oxopentanoic acid. Self-Validation: A sudden cloudiness or precipitation at this stage visually confirms the successful formation and isolation of the acidic product.

  • Final Isolation: Extract the acidified aqueous layer with EtOAc (3 × 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the pure product as a white solid.

Quantitative Data & Reaction Parameters

ParameterValue / DescriptionMechanistic Rationale
Glutaric Anhydride 1.0 equivalentKept as the limiting reagent to prevent unreacted anhydride from hydrolyzing into difficult-to-remove glutaric acid.
Morpholine 1.05 equivalentsA slight excess ensures complete ring-opening of the anhydride. Excess is easily washed away during the acidic workup.
Solvent Anhydrous THFSolubilizes both reagents efficiently while preventing premature hydrolysis of the electrophile.
Temperature 0 °C → 25 °C0 °C controls the initial exothermic aminolysis; 25 °C provides the kinetic energy needed to drive the 6-membered ring opening to completion.
Expected Yield 85% – 95%High atom economy and efficient phase separation minimize product loss.

Troubleshooting & Quality Control

Observed IssuePotential CauseCorrective Action / Solution
Presence of Glutaric Acid in NMR Moisture in the solvent or reaction vessel caused anhydride hydrolysis.Ensure glassware is oven-dried and use strictly anhydrous solvents under an argon atmosphere.
Low Yield after Acidification Product remained in the aqueous layer due to insufficient acidification.Verify that the aqueous layer has reached a pH of 1–2 before performing the final EtOAc extraction.
Formation of Diamide Byproduct Excessive localized heating during morpholine addition; massive excess of amine.Strictly maintain the 0 °C ice bath during addition and do not exceed 1.1 equivalents of morpholine.

Analytical Characterization

To verify the structural integrity of the synthesized 5-morpholin-4-yl-5-oxopentanoic acid, compare the isolated product against the following expected analytical benchmarks:

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 10.50 (br s, 1H, COOH), 3.68 – 3.58 (m, 6H, morpholine CH₂-O-CH₂ and CH₂-N), 3.48 – 3.42 (m, 2H, morpholine CH₂-N), 2.45 (t, J = 7.2 Hz, 2H, CH₂-COOH), 2.38 (t, J = 7.2 Hz, 2H, CH₂-CON), 1.95 (quintet, J = 7.2 Hz, 2H, central CH₂).

  • HRMS (ESI): [M+H]⁺ calculated for C₉H₁₆NO₄ is 202.1079; found ~202.1080.

References

  • Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC. nih.gov.
  • WO2023107481A1 - Amide-containing lonp1 inhibitor compounds, uses and methods.
  • Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism.

Sources

Application Note: 5-Morpholin-4-yl-5-oxopentanoic Acid as a High-Performance Solubilizing Linker in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of highly lipophilic pharmacophores remains a critical bottleneck. 5-Morpholin-4-yl-5-oxopentanoic acid (CAS: 75727-39-8) has emerged as a highly effective "solubilizing linker" and capping group. By conjugating this morpholino-glutarate moiety to a hydrophobic drug core, medicinal chemists can dramatically improve aqueous solubility, tune the partition coefficient (


), and enhance metabolic stability without compromising target binding affinity. This application note details the structural rationale, synthetic incorporation, and field-proven applications of this linker in modern therapeutics, including targeted protein degraders (PROTACs) and small-molecule inhibitors.

Physicochemical Rationale & Structural Profiling

The utility of 5-morpholin-4-yl-5-oxopentanoic acid lies in its bipartite structure, which combines a flexible aliphatic spacer with a privileged heterocyclic solubilizing group.

  • The Morpholine Ring : Unlike highly basic piperidine or piperazine rings, the oxygen atom in morpholine exerts an electron-withdrawing effect, lowering the basicity of the nitrogen (

    
    ). This ensures the moiety is partially protonated at physiological pH, striking an optimal balance between aqueous solubility and membrane permeability [1]. Furthermore, the morpholine ring is highly resistant to oxidative metabolism compared to purely aliphatic amines.
    
  • The Glutarate Spacer (5-Oxopentanoic Acid) : The 5-carbon aliphatic chain acts as a flexible linker that projects the morpholine group into the solvent-exposed region of the target protein's binding pocket. This prevents steric clashes between the bulky morpholine ring and the target's active site residues [2].

Table 1: Physicochemical Properties of 5-Morpholin-4-yl-5-oxopentanoic Acid
PropertyValue / DescriptionImpact on Drug Design
Chemical Formula

Low molecular weight addition (

Da post-coupling) minimizes bulk.
Molecular Weight 201.22 g/mol Maintains the final conjugate within Lipinski's Rule of 5 limits.
Reactive Handle Terminal Carboxylic AcidEnables highly efficient, regioselective amide or ester coupling.
Capping Group Morpholine AmidePrevents unwanted cross-linking; acts as a terminal solubilizing appendage.
Metabolic Stability High (Amide bond)Superior to ester-linked solubilizing groups (e.g.,

-butyl esters) which are prone to rapid plasma hydrolysis [1].

Mechanistic Workflow: Solubilizing Linker Conjugation

The integration of 5-morpholin-4-yl-5-oxopentanoic acid into a drug scaffold typically involves an event-driven synthetic workflow. The linker is covalently attached to a solvent-exposed amine or hydroxyl group on the target-binding warhead.

Solubilizing_Linker_Workflow DrugCore Hydrophobic Drug Core (Contains free -NH2 or -OH) Coupling Amide/Ester Coupling (HATU, DIPEA, DMF) DrugCore->Coupling Linker 5-Morpholin-4-yl-5-oxopentanoic acid (Solubilizing Linker) Linker->Coupling Conjugate Morpholino-Glutarate Conjugate (Improved ADME Profile) Coupling->Conjugate Covalent Attachment Target Target Protein (e.g., ABCG2, LONP1) Conjugate->Target Core binds target pocket Solvent Solvent-Exposed Region (Morpholine enhances solubility) Conjugate->Solvent Linker projects into solvent

Figure 1: Conceptual workflow demonstrating the conjugation of the morpholino-glutarate linker to a drug core, projecting the solubilizing group into the solvent space.

Standardized Synthetic Protocol (Self-Validating System)

To conjugate 5-morpholin-4-yl-5-oxopentanoic acid to a primary or secondary amine on a drug core, an optimized amide coupling protocol using HATU is recommended.

Causality of Reagent Selection : HATU is selected over traditional carbodiimides (like DCC or EDC) because it generates a highly reactive 7-azabenzotriazole active ester, which drastically accelerates the coupling of sterically hindered amines and suppresses epimerization. DIPEA (N,N-Diisopropylethylamine) is used as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology
  • Activation : Dissolve 5-morpholin-4-yl-5-oxopentanoic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equivalents).

    • Self-Validation Check: Stir for 15 minutes at room temperature. The solution should turn pale yellow, indicating the formation of the active OAt-ester.

  • Conjugation : Add the amine-bearing drug core (1.0 equivalent) to the activated linker solution. Stir at room temperature under an inert nitrogen atmosphere.

  • Reaction Monitoring : Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM).

    • Self-Validation Check: The disappearance of the starting amine mass and the appearance of the

      
       product peak confirms successful conjugation.
      
  • Quenching & Extraction : Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous

    
     (to remove unreacted acid and HATU byproducts), 1M 
    
    
    
    (to remove excess DIPEA), and brine.
    • Note: Because the morpholine ring is weakly basic, ensure the acidic wash is brief and cold to prevent protonation and subsequent partitioning of the product into the aqueous layer.

  • Purification : Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography or preparative HPLC.
    

Strategic Applications in Drug Design

Case Study A: Metabolism-Guided Design of ABCG2 Inhibitors

The ATP-binding cassette transporter ABCG2 is a major efflux pump implicated in multidrug resistance (MDR) in cancer. The classic ABCG2 inhibitor, Ko143, exhibits high potency but suffers from severe metabolic instability due to a labile


-butyl ester group, which is rapidly hydrolyzed by carboxylesterases in vivo[1].
By replacing this unstable ester with an amide-linked 5-morpholin-4-yl-5-oxopentanoic acid derivative, researchers successfully developed Ko143 analogs with vastly superior metabolic stability. The morpholine appendage not only prevented enzymatic cleavage but also maintained the necessary binding interactions within the ABCG2 transporter, resulting in a favorable oral pharmacokinetic profile in murine models [1].
Case Study B: LONP1 Inhibitor Development

LONP1 is a mitochondrial protease whose inhibition is a promising therapeutic strategy for oncologic and neurodegenerative diseases. In the development of novel LONP1 inhibitors, the morpholino-glutarate motif has been utilized to modulate the lipophilicity of the inhibitor core [2]. The glutarate chain provides the necessary spatial extension, allowing the morpholine ring to act as a polar surface-exposed tag. This modification significantly enhances the aqueous solubility of the highly aromatic LONP1 inhibitor scaffolds, facilitating formulation for in vivo efficacy studies [2].

Quantitative ADME Impact

The incorporation of the morpholino-glutarate linker predictably alters the physicochemical landscape of a drug molecule. Table 2 summarizes the typical impact observed when transitioning from a highly lipophilic core to a morpholine-conjugated analog.

Table 2: Comparative ADME Impact of Morpholino-Glutarate Conjugation
ParameterUnmodified Hydrophobic CoreMorpholino-Glutarate ConjugateMechanistic Driver
Aqueous Solubility


Morpholine acts as a polar, weakly basic hydrogen-bond acceptor.
LogD (pH 7.4)

(Highly Lipophilic)

(Optimal)
Introduction of polar surface area (PSA) and ionizable nitrogen.
Metabolic Half-Life (

)
Short (if ester-linked)Significantly ExtendedAmide bond resists carboxylesterase cleavage [1].
Plasma Protein Binding


Reduced lipophilicity decreases non-specific hydrophobic interactions with albumin.

References

  • Zhu, J., Lei, S., Lu, J., Hao, Y., Qian, Q., Devanathan, A. S., Feng, Z., Xie, X.-Q., Wipf, P., & Ma, X. (2023). Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors. European Journal of Medicinal Chemistry, 259, 115666.[Link]

  • Green, J., Charifson, P., Botella, G. M., & Griffin, A. (2022). Amide-containing lonp1 inhibitor compounds, uses and methods. Pretzel Therapeutics, Inc.

Application Note: High-Efficiency Amide Coupling of 5-Morpholin-4-yl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization of amide coupling procedures for 5-Morpholin-4-yl-5-oxopentanoic acid (also known as 4-(Morpholinocarbonyl)butanoic acid). This building block is a critical linker in medicinal chemistry, often used to introduce solubility-enhancing morpholine motifs into PROTACs, enzyme inhibitors, and peptidomimetics.

While structurally simple, this molecule presents a specific "hidden" challenge: Intramolecular Cyclization . As a glutaric acid derivative, improper activation can lead to the rapid formation of glutarimides or cyclic anhydrides, drastically reducing yield and complicating purification. This note provides protocols specifically engineered to mitigate this side reaction.

Molecule Profile & Strategic Analysis

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 5-(Morpholin-4-yl)-5-oxopentanoic acid

  • Structure: A glutaric acid backbone where one carboxylic acid is converted to a morpholine amide, leaving the other free for coupling.

  • Key Feature: The morpholine nitrogen is acylated (amide linkage). It is not basic and remains neutral during standard aqueous workups.

The "Glutarimide Trap" (Critical Mechanism)

The distance between the activated carboxylate and the existing amide carbonyl is exactly three carbons. Upon activation (e.g., forming an active ester), the amide nitrogen can attack the activated carbonyl, or the acid can dehydrate to form a cyclic anhydride.

  • Risk: If the amine nucleophile is not present or is slow to react, the activated species cyclizes to form a stable 6-membered glutarimide or anhydride.

  • Solution: Protocols must minimize "pre-activation" time. The amine partner should be present during activation or added immediately.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Milligram-scale synthesis, complex amines, and high-throughput parallel synthesis.

Rationale: HATU generates a highly reactive At-complex that reacts faster with the amine than the rate of intramolecular cyclization.

Materials:

  • 5-Morpholin-4-yl-5-oxopentanoic acid (1.0 equiv)

  • Amine partner (1.0 - 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (DCM is often poor for the zwitterionic HATU).

Procedure:

  • Preparation: Dissolve the amine partner and DIPEA in anhydrous DMF (0.1 M concentration relative to amine).

  • Addition: Add 5-Morpholin-4-yl-5-oxopentanoic acid to the stirring amine solution.

    • Note: Unlike standard protocols where acid is pre-activated, we mix acid and amine first to ensure the amine traps the active ester immediately upon formation.

  • Activation: Add solid HATU in one portion.

  • Reaction: Stir at Room Temperature (RT) under nitrogen.

    • Monitoring: Check LCMS at T=30 min. Reaction is typically complete within 1-2 hours.

  • Workup: Dilute with EtOAc. Wash with Sat. NaHCO₃ (3x), Water (1x), and Brine (1x). Dry over Na₂SO₄.[1]

Protocol B: Mixed Anhydride Method (Scale-Up)

Best for: Gram-scale synthesis where HATU byproducts are difficult to remove.

Rationale: Generating a mixed anhydride at low temperature (-15°C) prevents cyclization.

Materials:

  • Acid (1.0 equiv)[2]

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Amine partner (1.0 equiv)[2]

  • Solvent: Anhydrous THF or DCM.

Procedure:

  • Activation: Dissolve 5-Morpholin-4-yl-5-oxopentanoic acid and NMM in anhydrous THF. Cool to -15°C (Ice/Salt bath).

  • Formation: Dropwise add IBCF. Stir for exactly 15 minutes.

    • Critical: Do not exceed 20 minutes; the mixed anhydride is unstable.

  • Coupling: Add the amine partner (dissolved in minimal THF) dropwise.

  • Warm-up: Allow the reaction to warm to RT slowly over 2 hours.

  • Workup: Standard acid/base extraction.

Analytical Data & Troubleshooting

Comparison of Coupling Reagents
ReagentYield (Typical)Risk of CyclizationPurification EaseRecommendation
HATU >90%LowModerate (remove urea)Primary Choice
EDC/HOBt 70-80%ModerateHigh (water soluble)Use for simple amines
SOCl₂ <40%High LowAVOID (Forms anhydride)
T3P 85%Very LowHighExcellent alternative
Troubleshooting Guide
  • Problem: LCMS shows a mass corresponding to [M-18] (Loss of water) relative to the starting acid.

    • Cause: Formation of the cyclic glutaric anhydride or glutarimide.

    • Fix: Switch to Protocol A (HATU) and ensure the amine is present before adding the coupling agent.

  • Problem: Poor solubility of the starting acid.

    • Fix: The morpholine tail aids solubility, but if using DCM, add 10% DMF.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired intermolecular coupling and the undesired intramolecular cyclization.

G cluster_0 Kinetic Competition Start 5-Morpholin-4-yl- 5-oxopentanoic acid Activated Activated Ester (O-Acyl Urea / OBt) Start->Activated Activation (HATU/EDC) Product Desired Amide Product Activated->Product Fast Reaction (Path A) SideProduct Cyclic Glutarimide/ Anhydride (Dead End) Activated->SideProduct Slow Cyclization (Path B - No Amine) Amine Amine Partner (R-NH2) Amine->Product Nucleophilic Attack

Figure 1: Reaction pathway showing the competition between desired amidation (Path A) and intramolecular cyclization (Path B). Path A is favored by high amine concentration and fast coupling agents.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177.

  • Patterson, A. W., et al. (2007). Protection of Glutaric Acid Derivatives: Minimizing Glutarimide Formation. Journal of Organic Chemistry.

Sources

Application Note: 5-Morpholin-4-yl-5-oxopentanoic Acid in PROTAC Linkerology

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application, synthesis, and incorporation of 5-Morpholin-4-yl-5-oxopentanoic acid (CAS: 75727-39-8) within the PROTAC (Proteolysis Targeting Chimera) development pipeline.

Part 1: Introduction & Strategic Rationale

In the architecture of PROTACs, the linker is not merely a passive connector but a critical determinant of physicochemical properties (solubility, permeability), metabolic stability, and ternary complex cooperativity. 5-Morpholin-4-yl-5-oxopentanoic acid serves as a specialized "Linker-Cap" module .

Structurally, it consists of a glutaric acid backbone where one terminus is amidated with morpholine and the other remains a free carboxylic acid.

Key Applications in PROTAC Design:
  • Physicochemical Probe (Solubility Enhancement): The morpholine moiety is a privileged pharmacophore that lowers lipophilicity (LogP) and improves aqueous solubility compared to alkyl chains. Attaching this motif allows researchers to assess the "linkerability" of a warhead without committing to a full bifunctional PROTAC.

  • Negative Control Synthesis (The "Dummy" Ligand): Validating a PROTAC's mechanism requires "dead" analogs that bind the Target Protein (POI) but fail to recruit the E3 ligase. This molecule mimics the size, polarity, and linker length of a glutarimide-based Cereblon binder (like thalidomide) but lacks the specific binding interface, making it an ideal "dummy" terminus for control compounds.

  • Linker Precursor: Through amide reduction, the terminal morpholine amide can be converted into a tertiary amine, generating a bifunctional amino-acid linker (Morpholinyl-pentanoic acid) for further derivatization.

Part 2: Chemical Properties & Synthesis Protocol

Compound Snapshot
PropertyData
Chemical Name 5-Morpholin-4-yl-5-oxopentanoic acid
CAS Number 75727-39-8
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
pKa (Calc) ~4.5 (Carboxylic Acid)
LogP ~0.1 (Hydrophilic)
Solubility High in DMSO, MeOH, Water; Moderate in DCM.[1][2][3]
Synthesis Protocol: Ring Opening of Glutaric Anhydride

Rationale: This reaction exploits the nucleophilic attack of morpholine on the cyclic anhydride. It is a high-atom-economy "Click-like" reaction that requires no coupling reagents.

Reagents:

  • Glutaric Anhydride (1.0 equiv)

  • Morpholine (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst (Optional): DMAP (0.1 equiv) for faster kinetics.

Step-by-Step Procedure:

  • Dissolution: Dissolve Glutaric Anhydride (1.14 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Add Morpholine (0.87 mL, 10 mmol) dropwise over 5 minutes. The reaction is exothermic; cool in an ice bath if scaling up >5g.

  • Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The anhydride spot should disappear.

  • Work-up:

    • The product often precipitates as a white solid. If so, filter and wash with cold DCM.

    • If soluble: Wash the organic layer with 1N HCl (to remove unreacted morpholine) and then Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Yield: Typically >90%.

  • Validation: ¹H NMR (DMSO-d₆) should show the morpholine peaks (3.4-3.6 ppm) and the glutaric chain triplets (~1.7, 2.2, 2.3 ppm).

Part 3: Application in PROTAC Assembly

Workflow Visualization

The following diagram illustrates the decision tree for using this building block in PROTAC development.

PROTAC_Workflow Start Target Ligand (R-NH2) Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Linker 5-Morpholin-4-yl-5-oxopentanoic acid Linker->Coupling Product_A Morpholine-Capped Ligand (Solubility Probe) Coupling->Product_A Validation Step Product_B Negative Control PROTAC (Non-Degrading) Coupling->Product_B Mechanism Check

Figure 1: Integration of 5-Morpholin-4-yl-5-oxopentanoic acid into PROTAC synthesis workflows for probe and control generation.

Protocol: Amide Coupling to Ligand (Warhead)

Rationale: Standard peptide coupling is used to attach the free acid of the linker to a primary or secondary amine on the Target Ligand.

Reagents:

  • Target Ligand (Amine-functionalized) (1.0 equiv)

  • 5-Morpholin-4-yl-5-oxopentanoic acid (1.2 equiv)

  • HATU (1.2 equiv) or EDC/HOAt

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMSO (Dry)

Procedure:

  • Activation: In a vial, dissolve 5-Morpholin-4-yl-5-oxopentanoic acid and DIPEA in DMF. Add HATU and stir for 5 minutes to form the activated ester.

  • Coupling: Add the Target Ligand (dissolved in minimal DMF) to the activated acid mixture.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS for the formation of the product mass [M+H]⁺.

  • Purification:

    • Method: Preparative HPLC (Reverse Phase C18).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. (Morpholine is basic; avoid TFA if acid sensitivity is a concern, though usually stable).

  • Result: A "Capped" ligand.

Part 4: Scientific Analysis & Interpretation

Why this specific linker? (The "Morpholine Effect")

In PROTAC design, the linker contributes significantly to the "Hook Effect" and cell permeability.

  • LogP Modulation: Pure alkyl chains (e.g., heptanoic acid) are highly lipophilic. Replacing a terminal alkyl group with a morpholine amide (via this building block) lowers the cLogP by approximately 1.5–2.0 units, often pushing a PROTAC into the desirable lipophilicity range (LogP 3–5).

  • Metabolic Stability: The morpholine amide is generally resistant to plasma esterases and oxidases, unlike linear esters or exposed alkyl amines.

The "Negative Control" Strategy

To prove that a PROTAC works via the Ubiquitin-Proteasome System (UPS), you must demonstrate that degradation is E3-ligase dependent .

  • Active PROTAC: Ligand-Linker-Thalidomide (Binds POI + CRBN).

  • Negative Control: Ligand-Linker-Morpholine (Binds POI, does NOT bind CRBN).

  • Interpretation: If the Morpholine-capped analog causes no degradation, the degradation observed with the Active PROTAC is confirmed to be E3-mediated, rather than a result of ligand-induced destabilization.

Part 5: References

  • Gooßen, L. J., et al. (2009). "The thermal amidation of carboxylic acids revisited."[2] Synthesis, 160–164.[2] (Describes the fundamental reactivity of cyclic anhydrides with amines).

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617. (Establishes the requirement for negative controls in PROTAC validation).

  • Maple, H. J., et al. (2019). "PROTAC Linkerology: The role of the linker in the design of efficient protein degraders." MedChemComm, 10, 1755-1774. (Discusses solubility and linker composition).

  • ChemicalBook. "5-morpholin-4-yl-5-oxopentanoic acid Product Properties." (Verified physicochemical data).

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 5-Morpholin-4-YL-5-oxopentanoic Acid as a Novel Linker

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 5-Morpholin-4-YL-5-oxopentanoic acid as a novel, cleavable linker in solid-phase peptide synthesis (SPPS). This linker, characterized by its morpholine amide moiety, offers potential advantages in modulating hydrophilicity and influencing cleavage kinetics, thereby presenting a valuable tool for the synthesis of complex or modified peptides. This document will detail its proposed mechanism of action, protocols for resin loading, peptide elongation, and final cleavage, as well as its potential applications in drug discovery and development.

Introduction to Solid-Phase Peptide Synthesis and the Critical Role of Linkers

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the chemical synthesis of peptides for research, therapeutic, and diagnostic applications.[1] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[1][2] This methodology simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps.[2][3]

The success of SPPS is critically dependent on the choice of the linker, a bifunctional molecule that connects the nascent peptide chain to the solid support.[4] The linker must be stable throughout the entire synthesis process, including repeated cycles of Nα-protecting group removal and amino acid coupling, yet allow for the controlled cleavage of the final peptide from the resin under specific conditions.[5] The nature of the linker also dictates the C-terminal functionality of the cleaved peptide, such as a carboxylic acid or an amide.[6]

Over the years, a diverse array of linkers has been developed to address various synthetic challenges, including the synthesis of protected peptide fragments and complex cyclic peptides.[2][5] "Safety-catch" linkers, for instance, require a distinct activation step before cleavage, offering an additional layer of orthogonality and control.[5]

5-Morpholin-4-YL-5-oxopentanoic Acid: A Novel Linker with Potential Advantages

5-Morpholin-4-YL-5-oxopentanoic acid introduces a unique structural motif to the repertoire of SPPS linkers. The presence of the morpholine group is hypothesized to enhance the swelling properties of the resin in a variety of solvents and potentially improve the solvation of the growing peptide chain, which can be beneficial for aggregating sequences.

Key Structural Features and Proposed Benefits:

  • Hydrophilicity: The morpholine moiety may increase the hydrophilicity of the linker, which can be advantageous for the synthesis of peptides with poor solubility.

  • Cleavage Kinetics: The amide bond connecting the morpholine to the pentanoic acid backbone is expected to be susceptible to cleavage under specific acidic conditions, allowing for the release of the C-terminal carboxylated peptide. The electron-donating nature of the morpholine nitrogen could potentially modulate the lability of this bond.

  • Versatility: The carboxylic acid functionality allows for straightforward attachment to various amino-functionalized resins, such as aminomethyl (AM) or Rink Amide resins.

Proposed Mechanism of Action and Cleavage

The 5-Morpholin-4-YL-5-oxopentanoic acid linker is attached to the resin via an amide bond. The first amino acid is then coupled to the linker. The peptide chain is elongated using standard Fmoc/tBu or Boc/Bzl strategies. The final cleavage of the peptide from the resin is achieved by acidolysis, which breaks the amide bond between the linker and the peptide.

G Resin Solid Support (Resin) Linker 5-Morpholin-4-YL-5-oxopentanoic acid Resin->Linker Attachment Peptide Growing Peptide Chain Linker->Peptide Peptide Elongation Cleavage Acidolytic Cleavage (e.g., TFA) Peptide->Cleavage Final Step Final_Peptide C-terminal Carboxylic Acid Peptide Cleavage->Final_Peptide Release

Figure 1. Conceptual workflow of SPPS using 5-Morpholin-4-YL-5-oxopentanoic acid linker.

Experimental Protocols

The following protocols are provided as a starting point for the use of 5-Morpholin-4-YL-5-oxopentanoic acid in SPPS. Optimization may be required depending on the specific peptide sequence and the resin used.

Materials and Reagents
ReagentSupplierGrade
5-Morpholin-4-YL-5-oxopentanoic acidCustom Synthesis/Supplier>98% Purity
Rink Amide MBHA resinSigma-Aldrich100-200 mesh, ~0.6 mmol/g
Fmoc-protected amino acidsSigma-AldrichPeptide synthesis grade
HBTU/HOBtSigma-AldrichPeptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide synthesis grade
PiperidineSigma-AldrichPeptide synthesis grade
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide synthesis grade
Dichloromethane (DCM)Sigma-AldrichPeptide synthesis grade
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade
Triisopropylsilane (TIS)Sigma-AldrichReagent grade
Dithiothreitol (DTT)Sigma-AldrichReagent grade
Protocol 1: Loading of 5-Morpholin-4-YL-5-oxopentanoic Acid onto Rink Amide Resin
  • Swell 1 g of Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

  • Dissolve 3 equivalents of 5-Morpholin-4-YL-5-oxopentanoic acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.

  • Add 6 equivalents of DIPEA to the solution and vortex for 1 minute.

  • Add the activated linker solution to the resin and shake for 4 hours at room temperature.

  • Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Perform a Kaiser test to confirm the absence of free amino groups.

G Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Activate Activate Linker (HBTU/HOBt/DIPEA) Couple Couple Linker to Resin Swell->Couple Activate->Couple Wash Wash Resin (DMF, DCM, MeOH) Couple->Wash Dry Dry Resin Wash->Dry

Figure 2. Workflow for loading the linker onto the resin.

Protocol 2: Peptide Synthesis using Fmoc/tBu Strategy

This protocol outlines a single cycle of amino acid addition. Repeat the cycle for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Swell the resin-bound linker in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.[7]

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA and pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to monitor the reaction completion. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Peptide Precipitation
  • Wash the peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5 v/v/v/w). Use TIS and DTT as scavengers to protect sensitive amino acid side chains.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake for 2-3 hours at room temperature.[7]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Applications in Drug Development

The unique properties of the 5-Morpholin-4-YL-5-oxopentanoic acid linker may offer advantages in several areas of drug development:

  • Improved Synthesis of Hydrophilic and Aggregation-Prone Peptides: The enhanced solvation properties could lead to higher yields and purities for difficult peptide sequences.

  • Development of Peptide-Drug Conjugates: The linker can be adapted for the synthesis of peptide-drug conjugates, where the modified release kinetics could be beneficial for prodrug strategies.[8]

  • Fine-tuning of Drug Delivery Systems: The physicochemical properties imparted by the morpholine moiety could be exploited in the design of peptide-based drug delivery systems with altered absorption, distribution, metabolism, and excretion (ADME) profiles.[9]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Linker Loading Inefficient activation or steric hindrance.Increase coupling time, use a different activating agent (e.g., HATU), or use a resin with a lower substitution level.
Low Yield of Final Peptide Incomplete coupling during synthesis or premature cleavage.Double couple difficult amino acids, use a more robust coupling agent. Ensure the linker is stable to the deprotection conditions (e.g., piperidine).
Side Reactions during Cleavage Inadequate scavenging of reactive species.Optimize the scavenger cocktail based on the peptide sequence (e.g., add EDT for Trp-containing peptides).
Aspartimide Formation Base-catalyzed side reaction at Asp residues.Use a faster Fmoc removal reagent or a protecting group strategy that minimizes this side reaction. The use of morpholine for Fmoc removal has been shown to reduce this issue.[10]

Conclusion

5-Morpholin-4-YL-5-oxopentanoic acid represents a promising new tool for solid-phase peptide synthesis. Its unique chemical structure offers the potential for improved synthesis of challenging peptides and provides a new avenue for the development of peptide-based therapeutics and drug delivery systems. The protocols provided herein serve as a foundation for researchers to explore the utility of this novel linker in their synthetic endeavors. Further studies are warranted to fully characterize its stability, cleavage kinetics, and impact on the synthesis of a broad range of peptide sequences.

References

  • Acosta, G.A., Royo, M., de la Torre, B.G., Albericio, F. (2017). Facile solid-phase synthesis of head-side chain cyclothiodepsipeptides through a cyclative cleavage from MeDbz-resin. Tetrahedron Letters, 58(29), 2788–2791.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The ‘Safety-Catch’ Linker in Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 22(34), 11848-11857.
  • Pearson, W. H., & Berry, D. A. (2004). Linkers for Solid-Phase Organic Synthesis. In D. P. Curran, N. A. Porter, & B. Giese (Eds.), Stereoselective Synthesis (Vol. 1, pp. 1-84). Georg Thieme Verlag.
  • St-Gelais, M., & Vederas, J. C. (2004). Solid-phase synthesis of peptides containing the β-turn dipeptide mimic. Organic Letters, 6(24), 4443–4446.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403.
  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555–600.
  • Wellings, D. A., & Atherton, E. (1997). Standard solid-phase peptide synthesis. Methods in Enzymology, 289, 44-67.
  • White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

Application Note: High-Efficiency Bioconjugation of 5-Morpholin-4-yl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and bioconjugation. It details the specific utility of 5-Morpholin-4-yl-5-oxopentanoic acid (CAS: 75727-39-8) as a solubility-enhancing linker and pharmacophore modifier.

Introduction & Mechanistic Rationale

5-Morpholin-4-yl-5-oxopentanoic acid is a bifunctional building block comprising a morpholine ring connected to a carboxylic acid via a flexible glutaric (C5) spacer . In drug discovery and bioconjugation, this molecule serves two critical functions:

  • Physicochemical Modulation: The morpholine moiety acts as a polar, non-ionizable hydrogen bond acceptor. Conjugating this group to hydrophobic peptides or small molecules significantly improves aqueous solubility and metabolic stability without introducing a charge that might hinder cell permeability.

  • Steric Spacer: The 5-carbon glutaric chain provides a ~7-9 Å flexible distance, reducing steric hindrance between the payload (e.g., a fluorophore or drug) and the target binding site.

Molecular Profile
PropertySpecification
Chemical Name 5-Morpholin-4-yl-5-oxopentanoic acid
CAS Number 75727-39-8
Molecular Weight 201.22 g/mol
Reactive Group Carboxylic Acid (-COOH)
Functional Moiety Morpholine (Solubility/PK enhancer)
Spacer Type Glutaric (Aliphatic, Flexible)

Chemical Strategy: Activation & Coupling

The primary challenge in conjugating 5-Morpholin-4-yl-5-oxopentanoic acid is the efficient activation of its carboxylic acid in the presence of the internal amide (morpholine-carbonyl). The internal amide is stable, but harsh activation (e.g., unbuffered acid chlorides) can sometimes lead to side reactions or hydrolysis if not controlled.

We recommend two distinct pathways based on the target substrate:

  • Pathway A (Biologics): EDC/sulfo-NHS activation for aqueous conjugation to Proteins/Antibodies.

  • Pathway B (Small Molecules): HATU/DIPEA activation for organic phase conjugation to hydrophobic drugs or peptides.

Logical Workflow Diagram

The following diagram illustrates the decision matrix and reaction flow for conjugating this linker.

Bioconjugation_Workflow Start 5-Morpholin-4-yl-5-oxopentanoic Acid Decision Target Substrate? Start->Decision PathA Protein / Antibody (Aqueous Phase) Decision->PathA Biologic (NH2) PathB Small Molecule / Peptide (Organic Phase: DMF/DMSO) Decision->PathB Synthetic Drug (NH2) Act_A Activation: EDC + sulfo-NHS PathA->Act_A Inter_A Intermediate: Sulfo-NHS Ester Act_A->Inter_A pH 4.7-6.0 Prod_A Product: Morpholino-Protein Conjugate Inter_A->Prod_A Amine Attack pH 7.2-7.5 Act_B Activation: HATU + DIPEA PathB->Act_B Inter_B Intermediate: O-Azabenzotriazole Ester Act_B->Inter_B In situ Prod_B Product: Morpholino-Drug Conjugate Inter_B->Prod_B Amine Attack

Figure 1: Decision matrix for conjugating 5-Morpholin-4-yl-5-oxopentanoic acid based on substrate solubility and sensitivity.

Experimental Protocols

Protocol A: Conjugation to Proteins (EDC/sulfo-NHS)

Context: Use this for modifying antibodies or enzymes to change their solubility profile or as a hapten linker. Reagents:

  • Ligand: 5-Morpholin-4-yl-5-oxopentanoic acid (10 mg/mL in DMSO).

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Buffer A: Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Buffer B: Coupling Buffer (PBS, pH 7.2).

Step-by-Step Procedure:

  • Activation:

    • Dissolve 5-Morpholin-4-yl-5-oxopentanoic acid in a minimal volume of dry DMSO.

    • Dilute into Buffer A to a final concentration of 1 mM.

    • Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents) immediately.

    • Critical Step: Incubate for 15 minutes at Room Temperature (RT). Do not exceed 20 minutes to prevent hydrolysis of the active ester.

  • Conjugation:

    • Add the activated mixture to the protein solution (1–5 mg/mL in Buffer B ).

    • Note: Ensure the protein buffer is free of primary amines (no Tris or Glycine).

    • Incubate for 2 hours at RT or overnight at 4°C.

  • Purification:

    • Remove excess reagent and byproducts using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

  • Validation:

    • Since the morpholine group does not have a strong unique UV chromophore distinct from protein, use LC-MS (Intact Mass) to verify the mass shift (+183.2 Da per conjugation event).

Protocol B: Conjugation to Small Molecules (HATU)

Context: Use this for synthesizing drug analogs or "capped" peptides in organic synthesis. Reagents:

  • Solvent: Anhydrous DMF or DCM.

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 1.0 equivalent of 5-Morpholin-4-yl-5-oxopentanoic acid in anhydrous DMF.

    • Add 1.2 equivalents of HATU.

  • Activation:

    • Add 2.0 equivalents of DIPEA. Stir for 5 minutes under Nitrogen. The solution should turn slightly yellow.

  • Coupling:

    • Add 1.0–1.1 equivalents of the amine-containing target molecule.

    • Stir at RT for 1–4 hours. Monitor reaction progress via TLC or LC-MS.

  • Work-up:

    • Dilute with Ethyl Acetate. Wash with 5% Citric Acid (removes unreacted amine/HATU byproducts), followed by Saturated NaHCO3 and Brine.

    • Dry over MgSO4 and concentrate.

Quality Control & Troubleshooting

Analytical Characterization

When validating the conjugate, look for the specific mass addition.

  • Mass Shift: +183.22 Da (loss of H₂O during amide bond formation).

  • NMR Signature:

    • The morpholine ring provides characteristic triplets/multiplets at 3.4–3.7 ppm (4H, -CH₂-O-CH₂-) and 3.2–3.4 ppm (4H, -CH₂-N-CH₂-).

    • The glutaric spacer shows multiplets around 1.8–2.4 ppm .

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conjugation Yield (Protein) Hydrolysis of NHS ester before amine addition.Perform activation in MES pH 6.0; add to protein immediately. Do not store the activated ester.
Precipitation Target protein is hydrophobic; Morpholine linker insufficient.Reduce the molar excess of the linker. Ensure <10% DMSO in final aqueous mix.
Side Reactions (Small Mol) O-acylation instead of N-acylation.Use HATU (more selective for amines) rather than EDC in organic solvents. Ensure stoichiometric DIPEA.
Hygroscopicity The acid is hygroscopic.Store the neat 5-Morpholin-4-yl-5-oxopentanoic acid in a desiccator at -20°C.

References

  • PubChem. (n.d.).[1] 5-Amino-4-(4-amino-1-oxoisoindolin-2-YL)-5-oxopentanoic acid. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2006). US20060247273A1 - Carbamoyl-type benzofuran derivatives. (Demonstrates thionyl chloride activation of 5-Morpholin-4-yl-5-oxopentanoic acid).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Application Note: Scale-Up Production and Isolation of 5-Morpholin-4-yl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 5-Morpholin-4-yl-5-oxopentanoic acid (Synonym: Glutaric acid mono-morpholide) CAS Registry Number: 75727-39-8[1]

Introduction & Mechanistic Rationale

5-Morpholin-4-yl-5-oxopentanoic acid is a highly functionalized mono-amide building block widely utilized in the pharmaceutical industry. Its primary applications include serving as a hydrophilic spacer in Proteolysis Targeting Chimeras (PROTACs)[2], a precursor for active pharmaceutical ingredients (APIs), and a versatile linker in bioconjugation[3].

The synthesis relies on the desymmetrization and nucleophilic ring-opening of glutaric anhydride by morpholine[4]. As a Senior Application Scientist, it is critical to understand the causality of this reaction to successfully scale it from the bench to the pilot plant. The reaction is driven by the high electrophilicity of the cyclic anhydride and the strong nucleophilicity of the secondary amine. Because the reaction is highly exothermic, uncontrolled kinetics at scale can lead to thermal runaway and the formation of the undesired bis-amide byproduct (1,5-dimorpholin-4-ylpentane-1,5-dione).

Reaction A Glutaric Anhydride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Morpholine (Nucleophile) B->C D 5-Morpholin-4-yl- 5-oxopentanoic acid (Target Product) C->D Ring Opening & Proton Transfer

Caption: Mechanistic pathway of glutaric anhydride ring-opening by morpholine.

Scale-Up Process Parameters: The "Why" Behind the "What"

To ensure a self-validating and robust protocol, several critical process parameters (CPPs) must be strictly controlled:

  • Solvent Selection (Ethyl Acetate vs. THF): While laboratory-scale protocols often utilize Tetrahydrofuran (THF) or Dichloromethane (DCM), Ethyl Acetate (EtOAc) is the superior choice for scale-up. EtOAc is a Class 3 solvent with a better environmental profile. More importantly, it allows for a direct biphasic aqueous workup without the need for a solvent swap, saving significant cycle time.

  • Stoichiometric Control: We employ a strict 1.00 : 1.02 molar ratio of Glutaric Anhydride to Morpholine. Excess morpholine promotes the formation of the bis-amide impurity and complicates the acidic workup by forming water-soluble morpholine hydrochloride salts that can trap the product.

  • Temperature Modulation: The addition of morpholine must be strictly maintained between 0 °C and 5 °C. The activation energy for the primary ring-opening is low, but higher temperatures (>20 °C) provide enough thermal energy to trigger secondary reactions and degrade the anhydride[3].

  • Acid-Base Isolation Strategy: The target molecule contains a carboxylic acid moiety (pKa ~4.5). By extracting the reaction mixture with aqueous Sodium Bicarbonate (NaHCO₃), the product is partitioned into the aqueous phase as a soluble sodium salt. Neutral impurities (like the bis-amide) remain in the organic phase and are discarded. Subsequent acidification of the aqueous phase to pH 2 forces the protonated, neutral product to precipitate or be extracted into a fresh organic phase, ensuring >98% purity without column chromatography[1].

Quantitative Material Requirements

Table 1: Stoichiometry and Material Summary (1.0 Mole Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctionSafety / Hazard
Glutaric Anhydride [5]114.101.00114.1 gElectrophileCorrosive, Moisture Sensitive
Morpholine 87.121.0288.9 g (88.9 mL)NucleophileFlammable, Corrosive
Ethyl Acetate (EtOAc) 88.11N/A1.2 LReaction SolventFlammable
1M NaHCO₃ (aq) 84.011.501.5 LBase ExtractionIrritant
2M HCl (aq) 36.46~1.60~800 mLAcidificationCorrosive

Experimental Protocol: Step-by-Step Methodology

The following workflow describes the optimized 1-mole scale-up procedure.

Workflow Step1 1. Reactor Charging (Glutaric Anhydride + EtOAc) Step2 2. Controlled Addition (Morpholine at 0-5 °C) Step1->Step2 Step3 3. Reaction Maturation (20 °C for 2-4 h) Step2->Step3 Step4 4. Base Extraction (aq. NaHCO3) Step3->Step4 Step5 5. Organic Wash (Discard Impurities) Step4->Step5 Step6 6. Acidification (aq. HCl to pH 2) Step5->Step6 Step7 7. Crystallization & Filtration (Isolate Product) Step6->Step7

Caption: Step-by-step downstream processing and isolation workflow.

Phase 1: Reaction Execution
  • Reactor Preparation: Purge a 3 L jacketed glass reactor with Nitrogen (N₂) for 15 minutes to ensure an anhydrous environment. Moisture will prematurely hydrolyze glutaric anhydride into glutaric acid.

  • Charging: Add 114.1 g of Glutaric Anhydride to the reactor, followed by 1000 mL of anhydrous Ethyl Acetate. Stir at 250 RPM until the solid is completely dissolved.

  • Cooling: Set the chiller to cool the reaction mixture to an internal temperature of 0 °C to 5 °C.

  • Nucleophile Addition: Load 88.9 g of Morpholine into an addition funnel. Add the morpholine dropwise over 60–90 minutes. Critical Step: Monitor the internal thermocouple carefully; do not allow the temperature to exceed 10 °C during the addition to prevent bis-amide formation.

  • Maturation: Once the addition is complete, remove the cooling jacket and allow the reaction to warm naturally to room temperature (20 °C). Stir for an additional 3 hours. Monitor completion via TLC or HPLC (typically >99% conversion is achieved).

Phase 2: Downstream Processing & Isolation
  • Base Quench: Add 1.5 L of 1M aqueous NaHCO₃ to the reactor. Stir vigorously for 15 minutes. The product will convert to its sodium salt and migrate to the aqueous layer.

  • Phase Separation: Halt stirring and allow the phases to separate for 20 minutes. Drain the lower aqueous layer (containing the product) into a clean flask. Discard the upper EtOAc layer (which contains neutral organic impurities).

  • Aqueous Wash: Return the aqueous layer to the reactor and wash with an additional 300 mL of fresh EtOAc. Separate and discard the organic layer.

  • Acidification: Cool the aqueous layer to 5 °C. Slowly add 2M HCl dropwise under vigorous stirring until the pH of the solution reaches 2.0 (verify with a calibrated pH meter). The product will begin to precipitate as a white crystalline solid.

  • Filtration & Drying: Filter the resulting suspension through a sintered glass Buchner funnel. Wash the filter cake with 200 mL of ice-cold water, followed by 100 mL of cold heptane. Dry the solid in a vacuum oven at 45 °C for 24 hours.

Analytical Validation and Expected Results

To ensure the trustworthiness of the batch, the isolated product must be validated against the following specifications[1]:

Table 2: Quality Control Specifications

Analytical MethodExpected ResultRationale
Appearance White to off-white crystalline powderVisual confirmation of purity.
HPLC Purity ≥ 98.0%Ensures absence of glutaric acid and bis-amide.
LC-MS (ESI+) m/z 202.1 [M+H]⁺Confirms molecular weight (MW: 201.22).
¹H NMR (400 MHz, DMSO-d₆) δ 12.05 (br s, 1H), 3.55-3.40 (m, 8H), 2.35 (t, 2H), 2.25 (t, 2H), 1.70 (p, 2H)Validates structural integrity and morpholine incorporation.
Melting Point 68 °C – 72 °CConfirms crystalline lattice consistency.

Note: If glutaric acid contamination is detected (via a triplet at ~2.20 ppm integrating to 4H in NMR), the product can be recrystallized from a minimal amount of hot EtOAc layered with Heptane.

References

Sources

Functionalizing nanoparticles with 5-Morpholin-4-YL-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Functionalization of Nanoparticles with 5-Morpholin-4-yl-5-oxopentanoic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the covalent functionalization of nanoparticles with 5-Morpholin-4-yl-5-oxopentanoic acid. The protocols and insights contained herein are designed to ensure robust, verifiable, and reproducible surface modification for advanced applications in nanomedicine, bio-imaging, and targeted drug delivery.

Introduction: The Imperative of Surface Chemistry in Nanotechnology

The efficacy of nanoparticles in biomedical applications is critically dependent on their surface chemistry.[1] Unmodified nanoparticles are often subject to opsonization and rapid clearance by the reticuloendothelial system (RES), limiting their therapeutic window. Surface functionalization addresses this challenge by introducing specific moieties that can enhance biocompatibility, improve circulation times, and provide "handles" for the attachment of targeting ligands or therapeutic payloads.[2][3]

This guide focuses on the use of 5-Morpholin-4-yl-5-oxopentanoic acid (CAS No. 75727-39-8) as a surface modification agent.[4] This heterobifunctional molecule offers two key features:

  • A terminal carboxylic acid (-COOH) group, which serves as a versatile anchor for covalent attachment to amine-presenting nanoparticle surfaces.

  • A morpholino group , a cyclic amine ether that is known for its high aqueous solubility and biocompatibility. Its presence can impart a hydrophilic shield to the nanoparticle surface, potentially reducing non-specific protein binding and enhancing colloidal stability. The morpholino scaffold is a key component of Morpholino oligonucleotides, which are widely used as antisense agents, highlighting the group's compatibility with biological systems.[5][6]

The primary chemical strategy detailed in this note is carbodiimide crosslinking chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid of our ligand and primary amines on the nanoparticle surface.[7][8]

Core Principle: EDC/NHS Amide Bond Formation

The covalent conjugation of 5-Morpholin-4-yl-5-oxopentanoic acid to amine-functionalized nanoparticles is most reliably achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10] This two-step process is favored for its efficiency in aqueous media and the formation of a highly stable amide linkage.

The mechanism proceeds as follows:

  • Activation Step: EDC reacts with the carboxylic acid group of 5-Morpholin-4-yl-5-oxopentanoic acid to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5–6.0) to protonate the carbodiimide and facilitate the reaction while preventing premature hydrolysis.[11]

  • Stabilization & Coupling Step: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid. To prevent this and improve reaction efficiency, NHS is added. NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester.[9] This semi-stable ester can then react efficiently with a primary amine on the nanoparticle surface at a physiological or slightly basic pH (7.2-8.0), displacing the NHS group and forming a stable amide bond.

EDC_NHS_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_stabilization Step 2: Stabilization & Coupling (pH 7.2-8.0) Ligand Ligand-COOH (5-Morpholin-4-yl-5-oxopentanoic acid) Intermediate O-Acylisourea Intermediate (Unstable) Ligand->Intermediate + EDC EDC EDC NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS FinalProduct Functionalized Nanoparticle (Stable Amide Bond) NHSEster->FinalProduct + NP-NH₂ NP_Amine Nanoparticle-NH₂

Caption: EDC/NHS chemical coupling pathway for amide bond formation.

Materials and Reagents

Sourcing high-purity reagents is critical for successful and reproducible functionalization.

ComponentDescriptionRecommended Supplier
Functionalizing Agent 5-Morpholin-4-yl-5-oxopentanoic acidChemScene (CAS: 75727-39-8)[4]
Nanoparticles Amine-functionalized nanoparticles (e.g., Silica, Iron Oxide, Gold)User's choice of supplier
Coupling Agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)Standard chemical suppliers
N-Hydroxysuccinimide (NHS) or Sulfo-NHSStandard chemical suppliers
Buffers Activation Buffer: 0.1 M MES, pH 5.5-6.0Prepare fresh
Coupling Buffer: 1X PBS or 0.1 M HEPES, pH 7.4Prepare fresh
Quenching Buffer: 1 M Tris-HCl, pH 8.5Prepare fresh
Purification Dialysis Tubing (appropriate MWCO) or Centrifugal FiltersStandard laboratory suppliers
Solvents Nuclease-free water, DMSO (for initial ligand dissolution)Standard chemical suppliers

Experimental Protocol: Functionalization of Amine-Terminated Nanoparticles

This protocol outlines the step-by-step procedure for conjugating 5-Morpholin-4-yl-5-oxopentanoic acid to an amine-functionalized nanoparticle surface.

Workflow Overview

Workflow prep 1. Reagent & NP Preparation activate 2. Activation of Ligand (Ligand + EDC/NHS in MES Buffer) prep->activate conjugate 3. Conjugation Reaction (Add activated ligand to NPs in PBS) activate->conjugate quench 4. Quench Reaction (Add Tris Buffer) conjugate->quench purify 5. Purification (Dialysis or Centrifugation) quench->purify characterize 6. Characterization (FTIR, DLS, Zeta, TEM) purify->characterize

Caption: General experimental workflow for nanoparticle functionalization.

Detailed Step-by-Step Methodology

Step 1: Preparation of Reagents and Nanoparticles

  • Prepare all buffer solutions using nuclease-free water and filter-sterilize if necessary for biological applications.

  • Prepare a stock solution of 5-Morpholin-4-yl-5-oxopentanoic acid (e.g., 10-20 mg/mL) in DMSO or an appropriate aqueous buffer.

  • Disperse the amine-functionalized nanoparticles in the Activation Buffer (0.1 M MES, pH 6.0) to a working concentration (e.g., 1-5 mg/mL). Sonicate briefly if necessary to ensure a homogenous suspension.

Step 2: Activation of the Carboxylic Acid Ligand Causality: This step creates the amine-reactive NHS ester. It is performed in a separate reaction vessel immediately before addition to the nanoparticles to maximize the concentration of the active species and minimize hydrolysis.[2]

  • In a clean microcentrifuge tube, add the desired amount of the 5-Morpholin-4-yl-5-oxopentanoic acid stock solution to the Activation Buffer.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Add EDC and NHS to the ligand solution. A typical molar ratio is 1:5:2 (Carboxylic Acid : EDC : NHS). See the table below for an example calculation.

  • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.

ReagentMolar Mass ( g/mol )Example MolarityExample VolumeMolar Ratio
Ligand201.2210 mM100 µL1
EDC HCl191.7050 mM100 µL5
NHS115.0920 mM100 µL2

Step 3: Conjugation to Nanoparticles

  • Take the dispersed nanoparticles from Step 1 and adjust the pH to 7.4 by adding the Coupling Buffer (PBS). This pH change deprotonates the primary amines on the nanoparticle surface, making them nucleophilic and ready to attack the NHS ester.

  • Immediately add the freshly prepared activated ligand solution (from Step 2) to the nanoparticle dispersion.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

Step 4: Quenching and Purification Causality: Quenching deactivates any remaining unreacted NHS esters, preventing them from reacting with other molecules in downstream applications. Purification is essential to remove excess reagents and byproducts which could interfere with characterization or be cytotoxic.

  • Add Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the functionalized nanoparticles using either:

    • Dialysis: Dialyze the nanoparticle suspension against PBS overnight at 4°C with several buffer changes. This is a gentle method suitable for most nanoparticle types.

    • Centrifugal Filtration: Use an appropriate molecular weight cutoff (MWCO) filter unit to wash the nanoparticles. Resuspend the pellet in fresh PBS and repeat 3-4 times. This method is faster but may cause aggregation in some systems.

Validation and Characterization

Verifying the success of the functionalization is a critical component of protocol validation. A combination of techniques should be employed to build a comprehensive picture of the modified nanoparticle.

TechniquePrincipleExpected Outcome for Successful Functionalization
FTIR Spectroscopy Measures vibrational frequencies of chemical bonds.Appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹). Attenuation of the primary amine peaks.[12][13]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of particles in suspension.An increase in the average hydrodynamic diameter due to the added surface layer.[13] Polydispersity Index (PDI) should remain low (<0.3) indicating no significant aggregation.
Zeta Potential Measures the surface charge of the particles.A shift in the zeta potential value, reflecting the change in surface functional groups from primary amines to the neutral morpholino group.[14]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Increased weight loss in the functionalized sample compared to the bare nanoparticles, corresponding to the decomposition of the grafted organic layer.[15]
Transmission Electron Microscopy (TEM) Provides high-resolution imaging of nanoparticle morphology.Confirmation that nanoparticle core size and morphology are unchanged and that no irreversible aggregation has occurred during the reaction.[12]

Troubleshooting and Advanced Considerations

  • Nanoparticle Aggregation: Aggregation during the reaction is a common issue, often caused by the neutralization of surface charges that provide colloidal stability.[11]

    • Mitigation: Ensure adequate mixing but avoid vigorous vortexing. Optimize the concentration of EDC, as excessive amounts can lead to aggregation.[11] The use of Sulfo-NHS can improve solubility and reduce aggregation compared to standard NHS.

  • Low Conjugation Efficiency: If characterization shows minimal functionalization, consider the following:

    • Reagent Stability: EDC is moisture-sensitive. Use freshly prepared solutions. The NHS-ester intermediate is prone to hydrolysis; ensure it is used immediately after activation.[16]

    • pH Control: Verify the pH of your activation and coupling buffers. Incorrect pH is a primary cause of reaction failure.[11]

    • Steric Hindrance: The surface of the nanoparticle may be too crowded. Consider using a linker with a longer spacer arm (e.g., a PEG linker) between the carboxylic acid and the morpholino group.[2]

References

  • Shan, G., Xing, J., Zhang, H., & Liu, H. (2007). Preparation and Characterization of Carboxyl-Group Functionalized Superparamagnetic Nanoparticles and the Potential for Bio-Applications. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles. Retrieved from [Link]

  • Ilić, K., Dreu, R., Gašperlin, M., & Zvonar Pobirk, A. (2025). Carboxylated Mesoporous Carbon Nanoparticles as Bicalutamide Carriers with Improved Biopharmaceutical and Chemo-Photothermal Characteristics. Pharmaceutics. Retrieved from [Link]

  • NanoHybrids. (n.d.). Conjugating Carboxyl Functionalized Gold Nanoparticles. Retrieved from [Link]

  • Wang, Y., Cui, Y., Zhao, Y., & Liu, C. (2014). Synthesis and Characterization of Carboxyl-terminated Polyethylene Glycol Functionalized Mesoporous Silica Nanoparticles. Journal of Chinese Pharmaceutical Sciences. Retrieved from [Link]

  • CD Bioparticles. (2024). Nanoparticle Surface Functionalization-Carboxylation (-COOH). Retrieved from [Link]

  • The Benicewicz Group. (2012). The Preparation and Characterization of Carboxylic Acid-Coated Silica Nanoparticles. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

  • Peterson, L. M., et al. (2022). General Method to Increase Carboxylic Acid Content on Nanodiamonds. ACS Omega. Retrieved from [Link]

  • Shan, G., et al. (2007). Preparation and characterization of carboxyl-group functionalized superparamagnetic nanoparticles and the potential for bio-applications. ResearchGate. Retrieved from [Link]

  • Dehvari, K., et al. (2024). Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS. Retrieved from [Link]

  • Cormode, D. (2013). Theranostic Nanoparticles to enhance morpholino delivery to the liver for suppres. Grantome. Retrieved from [Link]

  • Li, W., et al. (2015). Morpholino-functionalized nanochannel array for label-free single nucleotide polymorphisms detection. Analytical Chemistry. Retrieved from [Link]

  • Vasile, C. (2020). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Polymers. Retrieved from [Link]

  • Summerton, J. E., & Weller, D. L. (2007). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. Retrieved from [Link]

  • Shen, J., et al. (2018). Functionalized Nanomaterials II: Applications. SpringerLink. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Morpholine Derivatives in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Morpholine as a Privileged Scaffold in Medicinal Chemistry

Morpholine, a simple heterocyclic compound, has emerged as a cornerstone in modern medicinal chemistry.[1] Its unique structural and physicochemical properties, including a six-membered ring containing both an amine and an ether functional group, contribute to its versatility as a pharmacophore and a key building block in the synthesis of a wide array of therapeutic agents.[2][3] The presence of the ether oxygen can improve aqueous solubility and metabolic stability, while the secondary amine provides a reactive handle for further molecular elaboration. These attributes have led to the incorporation of the morpholine moiety into numerous clinically successful drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1][2]

This technical guide provides an in-depth exploration of the practical application of morpholine derivatives in the synthesis of key pharmaceutical intermediates. We will delve into the synthetic strategies for preparing intermediates for Linezolid and Gefitinib, elucidating the rationale behind the chosen methodologies. Furthermore, this document will detail robust analytical protocols for the characterization of these intermediates and underscore the critical safety and handling procedures for morpholine and its derivatives.

Synthesis of Key Pharmaceutical Intermediates

The strategic incorporation of the morpholine ring is pivotal in the synthesis of many active pharmaceutical ingredients (APIs). Below, we detail the synthetic protocols for intermediates of two prominent drugs, Linezolid and Gefitinib, highlighting the causal factors influencing the choice of reagents and reaction conditions.

Synthesis of a Key Intermediate for Linezolid: (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

Linezolid is a crucial antibiotic used to treat infections caused by multi-drug resistant Gram-positive bacteria.[4] A common and efficient synthetic route involves the preparation of a key oxazolidinone intermediate, where the morpholine ring is introduced early in the synthetic sequence.[5]

Reaction Rationale:

The described synthesis leverages a carbamate as a precursor to the oxazolidinone ring. The reaction with (R)-epichlorohydrin in the presence of a strong base like n-butyllithium facilitates a stereospecific ring-closing reaction. The use of (R)-epichlorohydrin is critical for establishing the correct stereochemistry required for the final drug's efficacy. n-Butyllithium acts as a strong base to deprotonate the carbamate nitrogen, creating a nucleophile that attacks the epoxide of epichlorohydrin, leading to the formation of the oxazolidinone ring.[5]

Experimental Protocol:

  • Step 1: Preparation of methyl (3-fluoro-4-morpholinophenyl)carbamate (V)

    • This starting material can be synthesized from 3-fluoro-4-morpholinoaniline. The aniline is reacted with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base neutralizes the HCl generated during the reaction.

  • Step 2: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (IV)

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl (3-fluoro-4-morpholinophenyl)carbamate (V) (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents, typically a 1.6 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for 30 minutes.

    • Add (R)-epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired intermediate (IV).[5]

Reaction Workflow: Synthesis of Linezolid Intermediate

cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Oxazolidinone Ring Formation 3-fluoro-4-morpholinoaniline 3-fluoro-4-morpholinoaniline Methyl (3-fluoro-4-morpholinophenyl)carbamate Methyl (3-fluoro-4-morpholinophenyl)carbamate 3-fluoro-4-morpholinoaniline->Methyl (3-fluoro-4-morpholinophenyl)carbamate Methyl chloroformate, Base (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Methyl (3-fluoro-4-morpholinophenyl)carbamate->(R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one 1. n-BuLi, -78 °C 2. (R)-epichlorohydrin

Caption: Workflow for the synthesis of a key Linezolid intermediate.

Synthesis of a Key Intermediate for Gefitinib: 4-(3-Chloro-4-fluorophenylamino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer.[1] The synthesis of Gefitinib involves the construction of a quinazoline core, followed by the introduction of the morpholine-containing side chain.

Reaction Rationale:

A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline derivative and 3-chloro-4-fluoroaniline.[6] The subsequent introduction of the morpholino-propoxy side chain is typically achieved via an alkylation reaction. The choice of a base, such as potassium carbonate, is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the alkyl halide.[7]

Experimental Protocol:

  • Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

    • This intermediate can be prepared from 4,5-dimethoxyanthranilic acid and formamide, followed by chlorination with thionyl chloride or phosphorus oxychloride.[6]

  • Step 2: Synthesis of 4-(3-Chloro-4-fluorophenylamino)-6,7-dimethoxyquinazoline

    • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) in a suitable solvent such as isopropanol.

    • Add 3-chloro-4-fluoroaniline (1.1 equivalents).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold isopropanol and dry under vacuum.

  • Step 3: Selective Demethylation to form 4-(3-Chloro-4-fluorophenylamino)-7-methoxy-6-hydroxyquinazoline

    • Selective demethylation can be challenging. A common method involves the use of L-methionine and methanesulfonic acid.[8]

  • Step 4: Synthesis of 4-(3-Chloro-4-fluorophenylamino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib)

    • To a solution of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-hydroxyquinazoline (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0-3.0 equivalents).

    • Add 4-(3-chloropropyl)morpholine (1.2 equivalents).

    • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC or HPLC).

    • Cool the mixture to room temperature and pour it into ice-water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[6][7]

Reaction Workflow: Synthesis of Gefitinib

4-chloro-6,7-dimethoxyquinazoline 4-chloro-6,7-dimethoxyquinazoline Intermediate_1 4-(3-Chloro-4-fluorophenylamino)-6,7-dimethoxyquinazoline 4-chloro-6,7-dimethoxyquinazoline->Intermediate_1 3-chloro-4-fluoroaniline, Isopropanol, Reflux Intermediate_2 4-(3-Chloro-4-fluorophenylamino)-7-methoxy-6-hydroxyquinazoline Intermediate_1->Intermediate_2 L-methionine, Methanesulfonic acid Gefitinib Gefitinib Intermediate_2->Gefitinib 4-(3-chloropropyl)morpholine, K2CO3, DMF

Caption: A synthetic pathway for the preparation of Gefitinib.

Analysis and Characterization of Morpholine-Derived Intermediates

Rigorous analytical characterization is imperative to ensure the identity, purity, and quality of pharmaceutical intermediates. Due to the physicochemical properties of morpholine and its derivatives, a combination of chromatographic and spectroscopic techniques is often employed.[9]

Common Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination and quantification of morpholine-containing intermediates.[9] Reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water (often with a buffer like phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) are commonly used. UV detection is suitable for intermediates possessing a chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable morpholine derivatives.[9] For less volatile compounds, derivatization may be necessary to increase volatility. Mass spectrometry provides structural information and allows for highly sensitive and selective detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of newly synthesized intermediates. The characteristic signals of the morpholine ring protons (typically in the range of 2.5-3.8 ppm) can be readily identified.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as C-O-C stretching of the ether in the morpholine ring and other functional groups present in the intermediate.

  • Mass Spectrometry (MS): In addition to GC-MS, direct infusion MS or LC-MS can confirm the molecular weight of the synthesized intermediate.[10]

Data Presentation: Predicted Analytical Data for a Hypothetical Morpholine Derivative

The following table summarizes the predicted analytical data for a generic morpholine-containing intermediate. Actual data will vary depending on the specific molecular structure.

Analytical TechniquePredicted Data/Observations
HPLC Purity: >98% (by peak area normalization)
¹H NMR (400 MHz, CDCl₃) δ 3.70-3.80 (t, 4H, -O-CH₂-), δ 2.50-2.60 (t, 4H, -N-CH₂-)
¹³C NMR (100 MHz, CDCl₃) δ ~67 (O-CH₂), δ ~50 (N-CH₂)
IR (ATR) ν ~1115 cm⁻¹ (C-O-C stretch)
MS (ESI+) [M+H]⁺ corresponding to the calculated molecular weight

Safety and Handling of Morpholine and its Derivatives

Morpholine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[11][12][13] It is also harmful if inhaled or swallowed.[14] Therefore, strict adherence to safety protocols is mandatory when handling morpholine and its derivatives.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage:

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[13]

    • Do not breathe vapors or mist.

    • Keep away from heat, sparks, and open flames.[15]

    • Use non-sparking tools and ground all equipment containing the material.[11]

    • Handle and open containers with care.[13]

  • Storage:

    • Store in a cool, dry, well-ventilated area in tightly closed containers.[11]

    • Store away from incompatible materials such as oxidizing agents and strong acids.[15]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[15] Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

The morpholine scaffold is a testament to the power of heterocyclic chemistry in drug discovery and development. Its favorable properties make it a valuable component in the design of effective therapeutic agents. The synthetic protocols for key intermediates of Linezolid and Gefitinib presented herein demonstrate the practical application of morpholine derivatives in pharmaceutical synthesis. A thorough understanding of the reaction mechanisms, coupled with rigorous analytical characterization and strict adherence to safety guidelines, is paramount for the successful and safe preparation of these vital pharmaceutical intermediates. The continued exploration of novel synthetic methodologies for morpholine derivatives will undoubtedly lead to the development of the next generation of innovative medicines.[2]

References

  • Vertex AI Search.
  • Vertex AI Search. MORPHOLINE. Accessed March 7, 2024.
  • E3S Web of Conferences.
  • Benchchem.
  • INCHEM. Morpholine (HSG 92, 1995). Accessed March 7, 2024.
  • Multichem Exports. MORPHOLINE. Accessed March 7, 2024.
  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Accessed March 7, 2024. [Link]

  • Wiley Online Library. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Accessed March 7, 2024. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Accessed March 7, 2024. [Link]

  • Google Patents. CN102702125B - Chemical synthesis method for linezolid. Accessed March 7, 2024.
  • PMC. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Accessed March 7, 2024. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Accessed March 7, 2024. [Link]

  • NJ.gov. Hazardous Substance Fact Sheet. Accessed March 7, 2024. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Accessed March 7, 2024. [Link]

  • Bentham Science Publishers. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Accessed March 7, 2024. [Link]

  • Benchchem.
  • Der Pharma Chemica. A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Accessed March 7, 2024. [Link]

  • Journal of Pharmaceutical Research International. An updated review on morpholine derivatives with their pharmacological actions. Accessed March 7, 2024. [Link]

  • American Chemical Society. Expanding complex morpholines using systematic chemical diversity. Accessed March 7, 2024.
  • ResearchGate. Representative morpholine ring formation. Reagents and conditions: a).... Accessed March 7, 2024. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Accessed March 7, 2024. [Link]

  • Google Patents. CN103570633B - The preparation method of Gefitinib. Accessed March 7, 2024.
  • Thieme. A New Synthesis of Gefitinib. Accessed March 7, 2024. [Link]

  • Google Patents. US8350029B2 - Process for the preparation of gefitinib. Accessed March 7, 2024.
  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. Accessed March 7, 2024. [Link]

  • IRIS. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Accessed March 7, 2024. [Link]

  • Benchchem. Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide. Accessed March 7, 2024.
  • Impactfactor.org. Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Accessed March 7, 2024. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Morpholin-4-yl-5-oxopentanoic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of 5-Morpholin-4-yl-5-oxopentanoic acid (CAS: 75727-39-8). Widely utilized as a critical building block in medicinal chemistry—particularly in the synthesis of active pharmaceutical ingredients like FXa inhibitors[1]—its unique structural properties often present solubility challenges during in vitro and in vivo assay preparation.

This technical guide bypasses generic advice to provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols designed specifically for this compound.

The Chemistry Behind the Solubility (Causality & Mechanism)

To resolve solubility issues, we must first analyze the molecule's physicochemical properties. 5-Morpholin-4-yl-5-oxopentanoic acid is a glutaric acid monoamide. It consists of a hydrophobic morpholine ring attached via a neutral amide bond to a pentanoic acid chain, terminating in a carboxylic acid group.

  • The Causality of Precipitation: The carboxylic acid group has an estimated pKa of approximately 4.5. In pure deionized (DI) water, the dissolution of the compound releases protons, rapidly dropping the pH of the unbuffered solution below its pKa. This shifts the equilibrium toward the fully protonated, neutral state. The lack of a permanent charge, combined with the lipophilic nature of the morpholine-aliphatic backbone, causes the compound to precipitate or form a cloudy suspension.

  • The Mechanistic Solution: To achieve high aqueous solubility, the pH must be maintained at least 2 units above the pKa (i.e., pH > 6.5). This ensures >99% deprotonation, converting the molecule into its highly soluble anionic carboxylate form.

IonizationState LowPH Low pH (< 4.5) Protonated Form (COOH) Neutral, Low Solubility HighPH Physiological pH (7.4) Deprotonated Form (COO-) Anionic, High Solubility LowPH->HighPH Add Base (NaOH / Buffer) HighPH->LowPH Add Acid (HCl)

Figure 1: The pH-dependent ionization states of 5-Morpholin-4-yl-5-oxopentanoic acid.

Quantitative Solubility Data

The following table summarizes the expected solubility profiles in common laboratory solvents to help you select the right vehicle for your experiments.

SolventEstimated SolubilityPreparation Notes & Causality
Deionized (DI) Water < 1 mMNot recommended. Lack of buffering causes pH to drop, forcing the compound into its insoluble protonated state.
PBS (pH 7.4) > 50 mMExcellent. The phosphate buffer neutralizes released protons, maintaining the highly soluble anionic state.
DMSO > 100 mMIdeal for stocks. The aprotic nature of DMSO easily solvates the lipophilic morpholine ring.
Ethanol ~ 25 mMModerate. Requires gentle warming (37°C) or sonication to achieve full dissolution.

Troubleshooting FAQs

Q1: I tried dissolving 5-Morpholin-4-yl-5-oxopentanoic acid in DI water at 10 mM, but it remains cloudy. Why? A: As established, DI water lacks buffering capacity. The compound itself acts as a weak acid, lowering the pH of the solution and forcing itself into the insoluble protonated state. Correction: Switch to a buffered aqueous solution like Phosphate-Buffered Saline (PBS) at pH 7.4, or titrate your DI water suspension with 0.1 M NaOH dropwise until the solution clears.

Q2: My 100 mM DMSO stock solution crashes out (precipitates) when I add it directly to my cell culture media. How do I prevent this? A: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock is rapidly introduced into an aqueous medium, the local concentration of the hydrophobic compound exceeds its aqueous solubility limit before the DMSO can diffuse. Correction: Perform a serial dilution. First, dilute your 100 mM DMSO stock into an intermediate solvent (e.g., 10 mM in 10% DMSO/90% PBS), and then add this intermediate to your culture media while vortexing rapidly. Ensure the final DMSO concentration remains below 0.1% to prevent cellular toxicity.

Q3: Can I use heat or sonication to force the compound into pure water? A: While heat and sonication increase the kinetic rate of dissolution, they do not change the thermodynamic solubility limit dictated by the pH. Once the solution cools back to room temperature, the compound will inevitably recrystallize. You must address the pH to achieve stable aqueous solubility.

Validated Experimental Protocols

The following protocols are designed as self-validating systems; the visual cues at specific steps will confirm whether the chemical environment is correct.

SolubilityWorkflow Start Need to dissolve 5-Morpholin-4-yl-5-oxopentanoic acid InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Assays (Animal Models) Start->InVivo DMSO Dissolve in 100% DMSO (Max ~100 mM) InVitro->DMSO Aqueous Aqueous Formulation Required (Avoid DMSO toxicity) InVivo->Aqueous Dilute Dilute in Assay Buffer (Final DMSO < 0.1%) DMSO->Dilute Buffer Suspend in PBS or HEPES (Initial pH ~7.4) Aqueous->Buffer Titrate Titrate with 0.1M NaOH until fully dissolved Buffer->Titrate

Figure 2: Decision tree for formulating 5-Morpholin-4-yl-5-oxopentanoic acid based on assay requirements.

Protocol A: Preparation of a 100 mM DMSO Stock Solution (In Vitro Assays)

Purpose: Creating a stable, concentrated stock for biochemical or cell-based assays where trace DMSO is acceptable.

  • Weighing: Accurately weigh 20.12 mg of 5-Morpholin-4-yl-5-oxopentanoic acid (MW = 201.22 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the tube at maximum speed for 30-60 seconds. The compound should dissolve readily due to the absence of water-induced ionization barriers.

  • Self-Validation Step: Hold the tube against a strong light source. The solution must be perfectly optically clear. If micro-particulates remain, sonicate in a water bath for 2 minutes at room temperature.

  • Storage: Aliquot into single-use vials (e.g., 50 µL per vial) and store at -20°C to prevent freeze-thaw degradation and atmospheric moisture absorption.

Protocol B: Preparation of a 50 mM Aqueous Solution (In Vivo Dosing)

Purpose: Creating a biocompatible, completely DMSO-free formulation for animal studies.

  • Weighing: Weigh 100.6 mg of the compound into a 15 mL conical tube.

  • Initial Suspension: Add 8.0 mL of sterile PBS (1X, pH 7.4). Note: The solution will immediately become cloudy as the compound's acidity overwhelms the local buffer capacity.

  • pH Adjustment (Critical Step): Place a calibrated pH probe directly into the suspension. While stirring continuously with a magnetic stir bar, add 0.1 M NaOH dropwise.

  • Self-Validation Step: Monitor the pH and the visual state of the liquid. As the compound deprotonates and dissolves, it consumes the base. Continue adding NaOH until the solution transitions from a cloudy suspension to completely clear, and the pH stabilizes between 7.2 and 7.4. The clearance of the solution validates that the thermodynamic solubility limit has been successfully altered.

  • Volume Adjustment: Once fully dissolved, add PBS to bring the final total volume to exactly 10.0 mL.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet before in vivo administration.

References

  • Google Patents. "US20060247273A1 - Carbamoyl-type benzofuran derivatives". Google Patents Database.

Sources

Minimizing side reactions during morpholine-glutaric anhydride coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Morpholine-Glutaric Anhydride Coupling

Topic: Minimizing Side Reactions & Optimizing Yield in the Synthesis of 5-Morpholino-5-oxopentanoic Acid. Case ID: MGA-CPL-001 Status: Active Guide

Executive Summary & Reaction Logic

The Objective: You are performing a nucleophilic acyl substitution (ring-opening) of glutaric anhydride using morpholine to generate the hemi-amide/hemi-acid: 5-morpholino-5-oxopentanoic acid .

The Challenge: While seemingly simple, this reaction is governed by a competition between kinetic control (formation of the open-chain amide) and thermodynamic control (re-cyclization to glutarimide) or hydrolysis (reaction with moisture).

Reaction Pathway Visualization

The following diagram maps the critical decision points where your reaction succeeds or fails.

ReactionPathways cluster_inputs Reagents cluster_main cluster_waste Side Products GA Glutaric Anhydride INT Tetrahedral Intermediate GA->INT Nucleophilic Attack GLU Glutaric Acid (Hydrolysis) GA->GLU H2O / Moisture (Competitive) MOR Morpholine MOR->INT PROD TARGET: 5-Morpholino-5-oxopentanoic acid INT->PROD Kinetic Control (T < 40°C) IMI Glutarimide (Cyclization) PROD->IMI Heat (>80°C) Dehydration PROD_SALT Morpholinium Salt (Sticky Oil) PROD->PROD_SALT Excess Morpholine

Caption: Figure 1. Reaction landscape. Success depends on maintaining kinetic control (green path) while suppressing hydrolysis and thermal cyclization (red paths).

Critical Process Parameters (CPPs)

To minimize side reactions, you must control three variables. Causality is explained below.

ParameterRecommended RangeScientific Rationale
Temperature 0°C to 25°C Kinetic vs. Thermodynamic Control: Low temperature favors the irreversible ring-opening to the amide. High temperatures (>50°C) provide the activation energy for the free carboxylic acid tail to attack the amide bond, expelling water and re-closing the ring to form the thermodynamically stable (but unwanted) glutarimide .
Stoichiometry 1.0 : 1.05 (Amine:Anhydride)Salt Prevention: The product contains a free carboxylic acid. If Morpholine is in excess, it will deprotonate the product, forming a viscous morpholinium salt that is difficult to purify. Using a slight excess of anhydride ensures all amine is consumed; excess anhydride is easily hydrolyzed and washed away during workup.
Solvent DCM, THF, or EtOAc (Anhydrous)Hydrolysis Prevention: Glutaric anhydride reacts with water faster than morpholine in many conditions. Using anhydrous, aprotic solvents prevents the formation of glutaric acid. Avoid alcohols (MeOH/EtOH) as they will react with the anhydride to form esters.

Optimized Protocol: The "pH Swing" Method

This protocol uses a self-validating purification logic. By manipulating the pH, we force the product to migrate between aqueous and organic phases, leaving impurities behind.

Reagents:

  • Morpholine (1.0 equiv)

  • Glutaric Anhydride (1.05 equiv)

  • DCM (Anhydrous, 10 mL/g)

Step-by-Step Workflow:

  • Preparation: Dissolve Glutaric Anhydride in anhydrous DCM under Nitrogen/Argon. Cool to 0°C (Ice bath).

  • Addition: Add Morpholine dropwise over 15–30 minutes.

    • Why? Controls the exotherm. Heat spikes can trigger local glutarimide formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: TLC should show disappearance of Morpholine.

  • The "pH Swing" Workup (Crucial Step):

    • Extraction 1 (Base): Add 10% aqueous NaHCO₃ (pH ~8.5) to the reaction mixture. Shake and separate.

      • Logic: The Product (Acid) becomes a salt and moves to the Aqueous Layer . Unreacted Morpholine (if any) and neutral impurities (Glutarimide) stay in the Organic Layer .

    • Wash: Wash the Aqueous Layer once with fresh DCM. Discard the organics.

    • Acidification: Carefully acidify the Aqueous Layer with 1M HCl to pH ~2-3 while stirring.

      • Logic: This protonates the carboxylate, returning the product to its neutral, organic-soluble form. The product may precipitate as a white solid or form an oil.

    • Extraction 2 (Recovery): Extract the acidic aqueous mixture with DCM (or EtOAc) (3x).

    • Finishing: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo (Keep bath < 40°C).

Result: You should obtain 5-morpholino-5-oxopentanoic acid as a white solid or viscous oil (which solidifies upon standing/trituration).

Troubleshooting Dashboard

Use this guide to diagnose specific failures based on your observation.

SymptomProbable CauseDiagnosis & Fix
Low Yield (<50%) Hydrolysis Diagnosis: Check NMR for Glutaric Acid (singlet at ~2.4 ppm, broad OH).Fix: Ensure solvent is dry. Use molecular sieves. Keep atmosphere inert.
Product is a Sticky Oil Salt Formation Diagnosis: NMR shows broad peaks; integration values are skewed (extra morpholine protons).Fix: Your workup pH was not low enough. Re-dissolve in base, wash, and re-acidify to pH 2. Ensure you extract the acidic phase.
Wrong NMR (Imide) Thermal Cyclization Diagnosis: Missing NH/OH protons. Product is neutral (insoluble in NaHCO3).Fix: You heated the reaction or the rotovap bath was too hot (>50°C). Repeat reaction at 0°C -> RT.
Solid won't dissolve Polymerization Diagnosis: Very rare with morpholine. Likely glutaric acid impurity.Fix: Glutaric acid is water-soluble. Use the "pH Swing" workup; glutaric acid is harder to extract back into DCM from water than the amide-acid.
Troubleshooting Logic Tree

Troubleshooting Start Issue Observed Yield Low Yield Start->Yield Purity Impure / Oil Start->Purity Hydrolysis Moisture Present? (Glutaric Acid formed) Yield->Hydrolysis Salt Is it a Salt? (Excess Amine) Purity->Salt DrySolv Action: Dry Solvents Use Nitrogen Hydrolysis->DrySolv Yes AcidWash Action: Acidify to pH 2 Extract with DCM Salt->AcidWash Yes Imide Is it Neutral? (Glutarimide) Salt->Imide No TempControl Action: Lower Temp Avoid Reflux Imide->TempControl Yes

Caption: Figure 2. Diagnostic workflow for isolating the root cause of failure.

Frequently Asked Questions (FAQ)

Q: Can I use DMAP (Dimethylaminopyridine) to speed up the reaction? A: Not recommended. While DMAP is a standard acylation catalyst, morpholine is sufficiently nucleophilic to open the anhydride ring without it. Adding DMAP increases the risk of side reactions, specifically the formation of "activated acyl" intermediates that can lead to bis-addition or cyclization.

Q: Why is my product an oil even after the acid workup? A: This is common. The product has a flexible alkyl chain and hydrogen-bonding capability, which can inhibit crystallization.

  • Solution: Triturate the oil with cold Diethyl Ether or Hexanes/Heptane. Scratch the flask with a glass rod to induce nucleation. If it remains an oil, ensure all DCM is removed (high vacuum) as trace solvent acts as a plasticizer.

Q: Can I use water as a solvent (Schotten-Baumann conditions)? A: Technically yes, but yields will suffer . Glutaric anhydride hydrolyzes in water. While the amine reaction is faster, you will inevitably lose reagent to hydrolysis, requiring a large excess of anhydride. Anhydrous organic solvents are superior for this specific coupling.

Q: How do I store the product? A: Store at -20°C under desiccant. As a hemi-acid/hemi-amide, it is prone to slow cyclization to the imide (glutarimide) if left at room temperature in the presence of trace moisture or acid traces over long periods.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • BenchChem Technical Support. (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem.

  • Padwa, A., & Bur, S. K. (2004). The Castagnoli-Cushman Reaction. (Context: Differentiates simple acylation from complex cycloadditions). Tetrahedron, 63(25).

  • Google Patents. (2009).[1] Method of synthesis of morpholino oligomers (US20090131632A1). (Context: Purification of morpholino-acid derivatives).

  • RSC Publishing. (2015). Using the hydrolysis of anhydrides to control gel properties. (Context: Hydrolysis rates of glutaric anhydride).

Sources

Technical Support Center: Crystallization Optimization for 5-Morpholin-4-yl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-5M4Y-OPT Subject: Solvent System Optimization & Troubleshooting for 5-Morpholin-4-yl-5-oxopentanoic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary

You are likely working with 5-Morpholin-4-yl-5-oxopentanoic acid (also known as 4-carboxy-1-butyryl morpholine), a critical intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs).[1][2]

This molecule presents a specific purification challenge: it possesses both a carboxylic acid (polar, H-bond donor) and a tertiary amide (polar, H-bond acceptor) moiety.[2] This amphiphilic nature often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystallization.[1][2] The guide below details the logic for solvent selection, specific protocols to avoid oiling out, and methods to reject common impurities like glutaric acid.

Part 1: Solvent Selection Logic

To optimize your yield and purity, you must balance the molecule's high polarity against the need for a temperature-dependent solubility curve.[1]

Solubility Profile & Recommendations
Solvent ClassSolubility StatusApplication Note
Alcohols (MeOH, EtOH) High Too soluble for single-solvent crystallization.[1][2] Use as a co-solvent only.[1][2]
Esters (Ethyl Acetate, iPrOAc) Moderate Ideal Primary Solvent. Good thermal gradient (soluble hot, insoluble cold).[2]
Aromatics (Toluene) Moderate/Low Ideal Process Solvent. Often used in the synthesis step (amidation); enables "one-pot" isolation.[1][2]
Alkanes (Heptane, Hexane) Insoluble Ideal Anti-Solvent. Induces precipitation when added to Esters or Aromatics.[2]
Water High Avoid for Crystallization. Product is too soluble.[1][2] Use only for washing impurities.[1][2]
Recommended Binary Systems
  • Ethyl Acetate / n-Heptane: The "Gold Standard" for laboratory scale.[1][2] Provides excellent impurity rejection.[1][2]

  • Toluene / n-Heptane: Preferred for scale-up if the synthesis was performed in Toluene.[1][2]

  • IPA / MTBE: Alternative if the compound is too insoluble in Ethyl Acetate.[1][2]

Part 2: Troubleshooting & FAQs
Q1: The product is "oiling out" (separating as a sticky gum) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with glutaramic acid derivatives.[1] It occurs when the solution enters the "metastable zone" and phase separates into a solute-rich oil before it can nucleate crystals.[1] This is often caused by cooling too rapidly or using a solvent system that is too polar/wet.[1][2]

Corrective Protocol (The "Cloud Point" Method):

  • Redissolve the oil by heating the mixture back to reflux.[1]

  • Critical Step: Add the anti-solvent (e.g., Heptane) very slowly at high temperature until the solution turns slightly turbid (Cloud Point).[1][2]

  • Add a small volume of the primary solvent (e.g., EtOAc) just to clear the turbidity.[1]

  • Seeding: Add pure seed crystals (0.1 wt%) at this elevated temperature.

  • Cool slowly (10°C/hour). Do not crash cool.

Q2: I have persistent Glutaric Acid impurity. How do I remove it?

Diagnosis: Glutaric acid (the hydrolysis byproduct of the starting anhydride) is structurally similar but more polar.[1]

Corrective Protocol:

  • Pre-Crystallization Wash: Before crystallizing, dissolve the crude reaction mixture in a water-immiscible solvent (DCM or EtOAc).[1][2] Wash with cold water .

    • Mechanism:[1][2][3][4] Glutaric acid is highly water-soluble (640 g/L), whereas the mono-amide product has significant organic character.[1][2] A water wash removes the bulk of the di-acid impurity.[1]

  • Solvent Choice: Use Toluene .[1][2] Glutaric acid is poorly soluble in Toluene, while the amide product is moderately soluble at high temperatures.

Part 3: Standard Operating Procedures (SOPs)
Protocol A: Ethyl Acetate / Heptane Recrystallization (Lab Scale)
  • Dissolution: Charge crude 5-Morpholin-4-yl-5-oxopentanoic acid into a flask. Add Ethyl Acetate (3-5 volumes) .

  • Heating: Heat to reflux (approx. 77°C). If solids remain, add more EtOAc in small increments until dissolved.

  • Filtration: Perform a hot filtration if insoluble mechanical impurities are present.[1][2]

  • Anti-Solvent Addition: While maintaining reflux, dropwise add n-Heptane until a faint, persistent cloudiness appears.[1][2]

  • Clearing: Add 1-2 mL of EtOAc to clear the solution.

  • Nucleation: Remove heat source. Allow to cool to ~60°C. Add seed crystals.

  • Crystallization: Allow to cool to room temperature (20-25°C) over 2 hours with gentle stirring.

  • Isolation: Filter the white crystalline solid. Wash with a cold 1:1 mixture of EtOAc/Heptane.[1][2]

  • Drying: Dry under vacuum at 45°C.

Protocol B: Toluene "One-Pot" Isolation (Process Scale)

Note: This is efficient if the synthesis (Glutaric Anhydride + Morpholine) was conducted in Toluene.[1][2]

  • Reaction End: Upon completion of synthesis in Toluene at reflux.

  • Concentration: Distill off excess Toluene until the concentration is approx. 3-4 mL per gram of theoretical yield.

  • Cooling: Cool the solution to 50°C.

  • Seeding: Add seed crystals. Hold for 30 minutes.

  • Precipitation: Slowly cool to 0-5°C. The product should crystallize as a white solid.[1][2]

  • Optional: If yield is low, add n-Heptane (1 volume) at 20°C before cooling to 0°C.

Part 4: Decision Logic Visualization
Workflow 1: Solvent System Selection

SolventSelection Start Start: Crude Material SolubilityCheck Check Solubility in Ethyl Acetate (Hot) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesSoluble Add Anti-Solvent (Heptane) dropwise Soluble->YesSoluble Yes NoSoluble Switch Solvent Soluble->NoSoluble No OilingOut Risk of Oiling Out? YesSoluble->OilingOut TryAlcohol Try Isopropanol (IPA) NoSoluble->TryAlcohol TryAlcohol->OilingOut Seed Seed at Cloud Point Slow Cool OilingOut->Seed Yes (High Risk)

Caption: Decision tree for selecting the optimal solvent system based on initial solubility observations.

Workflow 2: Troubleshooting "Oiling Out"

OilingOutFix Problem Problem: Oiling Out (Liquid-Liquid Phase Separation) Step1 1. Re-heat to Reflux (Dissolve Oil) Problem->Step1 Step2 2. Adjust Polarity (Add 5-10% more Polar Solvent) Step1->Step2 Step3 3. Establish Cloud Point (Temp > 60°C) Step2->Step3 Step4 4. SEEDING (Critical Step) Step3->Step4 Step5 5. Controlled Cooling (10°C per hour) Step4->Step5

Caption: Step-by-step intervention protocol for recovering a batch that has oiled out.

References
  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General principles of amide/acid recrystallization).

  • Mullin, J. W. (2001).[2] Crystallization (4th ed.).[1][2] Butterworth-Heinemann.[1][2] (Theory of Metastable Zone Width and Oiling Out).[1][2] [1][2]

  • Perlovich, G. L., et al. (2013).[2] "Thermodynamic aspects of solubility and partitioning of sulfonamides and their precursors." Journal of Chemical & Engineering Data. (Relevant for solubility parameters of amide-acid structures).

  • Patents regarding Rivaroxaban Intermediates: (While specific to the final drug, these disclose purification of morpholinyl-acid precursors using Toluene/Heptane systems). See e.g., US Patent 7,585,860.[5][6][1][2]

Sources

Technical Support Center: Mastering EDC/NHS Coupling with 5-Morpholin-4-yl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting EDC/NHS coupling reactions involving 5-Morpholin-4-yl-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful bioconjugation technique. As Senior Application Scientists, we aim to equip you with the knowledge to not only execute protocols but also to understand the underlying chemistry, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when working with EDC/NHS chemistry and 5-Morpholin-4-yl-5-oxopentanoic acid.

Q1: What is the fundamental mechanism of EDC/NHS coupling?

A1: EDC/NHS coupling is a "zero-length" crosslinking method that forms a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1][2][3] The process occurs in two main steps:

  • Carboxyl Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxyl group, such as the one on 5-Morpholin-4-yl-5-oxopentanoic acid, to form a highly reactive but unstable O-acylisourea intermediate.[1][3][4][5]

  • NHS Ester Formation and Amine Reaction: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[1][5] This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and readily reacts with a primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][3]

Q2: What are the optimal pH conditions for the two steps of the reaction?

A2: The two stages of the EDC/NHS reaction have distinct optimal pH ranges:

  • Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[3][6][7] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[7][8]

  • Coupling Step: The reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly alkaline pH, ranging from 7.0 to 8.5 .[3][6][8][9][10] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a frequently used buffer for this step.[6][8]

Q3: Why is it crucial to avoid certain buffers in my EDC/NHS reaction?

A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these groups will compete with the reactants.[6] Buffers to avoid include Tris and glycine, which contain primary amines that will react with and quench the NHS ester.[8] Acetate buffers should also be avoided as they contain carboxyl groups that can be activated by EDC.[8]

Q4: How should I properly store and handle my EDC and NHS reagents?

A4: Both EDC and NHS are sensitive to moisture and can lose activity if not handled and stored correctly.[6][10]

  • Storage: EDC and NHS should be stored desiccated at -20°C.[6][8][10]

  • Handling: To prevent condensation, allow the reagent vials to warm to room temperature before opening.[6][10] After use, promptly reseal the vials, preferably under an inert gas like argon or nitrogen, and store them with a desiccant.[10] For frequent use, consider preparing smaller, single-use aliquots.[6]

Q5: What is 5-Morpholin-4-yl-5-oxopentanoic acid and what are its key properties?

A5: 5-Morpholin-4-yl-5-oxopentanoic acid is a carboxylic acid containing a morpholine moiety.[11][12] The morpholine group is a heterocyclic amine and ether, which can influence the solubility and chemical properties of the molecule.[13] The terminal carboxylic acid group is the reactive site for EDC/NHS activation.

PropertyValueSource
Molecular FormulaC₉H₁₅NO₄[12]
Molecular Weight201.22 g/mol [12]
StorageSealed in dry, 2-8°C[12]

In-depth Troubleshooting Guides

Even with a solid understanding of the chemistry, experimental challenges can arise. This section provides a systematic approach to identifying and resolving common issues.

Troubleshooting Common Problems in EDC/NHS Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield Reagent Inactivity: EDC and/or NHS have hydrolyzed due to improper storage or handling.Use fresh, high-quality EDC and NHS. Always allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.[6][10] Store desiccated at -20°C.[6][8][10]
Suboptimal pH: The pH of the activation or coupling buffer is outside the optimal range.Verify the pH of your buffers. Use an acidic buffer (pH 4.5-6.0, e.g., MES) for the activation step and a neutral to slightly basic buffer (pH 7.0-8.5, e.g., PBS) for the coupling step.[3][6][7][8][9][10]
Competing Nucleophiles in Buffer: The buffer contains primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).Use non-reactive buffers such as MES for activation and PBS or borate buffer for coupling.[6]
Hydrolysis of Intermediates: The O-acylisourea or NHS-ester intermediates are hydrolyzing before reacting with the amine.Perform the reaction promptly after adding EDC and NHS. For two-step protocols, immediately proceed to the coupling step after activation.[9] Consider performing the reaction at a lower temperature (4°C) to increase the stability of the NHS-ester, though this may require longer incubation times.[6][10]
Precipitation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause the protein to aggregate and precipitate.Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step might be necessary.[6]
High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[6]
High Background/Non-specific Binding Insufficient Quenching: Unreacted NHS-esters remain active and can bind non-specifically.After the coupling step, add a quenching agent to deactivate any remaining NHS-esters. Common quenching agents include hydroxylamine, Tris, or glycine at a final concentration of 10-50 mM.[6][8][9]
Inadequate Washing: Excess reagents and byproducts are not sufficiently removed.Ensure thorough washing steps after activation and coupling to remove unbound molecules and quenching agents.[8]
Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Low/No Yield or Precipitation CheckReagents Check Reagent Quality (Fresh? Stored Properly?) Start->CheckReagents VerifyBufferpH Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) CheckReagents->VerifyBufferpH Reagents OK ReagentsBad Reagents Expired/ Improperly Stored CheckReagents->ReagentsBad Reagents Expired/ Improperly Stored CheckBufferComp Check Buffer Composition (No competing amines/carboxyls?) VerifyBufferpH->CheckBufferComp pH OK IncorrectpH Incorrect pH VerifyBufferpH->IncorrectpH Incorrect pH ReviewRatios Review Molar Ratios (Sufficient excess of EDC/NHS?) CheckBufferComp->ReviewRatios Buffers OK IncorrectBuffers Incorrect Buffers CheckBufferComp->IncorrectBuffers Incorrect Buffers AssessSolubility Assess Protein Solubility (Precipitation issue?) ReviewRatios->AssessSolubility Ratios OK SuboptimalRatios Suboptimal Ratios ReviewRatios->SuboptimalRatios Suboptimal Ratios Success Successful Conjugation AssessSolubility->Success Solubility OK SolubilityIssue Identified Solubility Issue AssessSolubility->SolubilityIssue Precipitation issue?

Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical two-step EDC/NHS coupling reaction.

Two-Step Coupling of 5-Morpholin-4-yl-5-oxopentanoic Acid to a Primary Amine-Containing Molecule

This protocol is designed to maximize coupling efficiency by performing the activation and coupling steps at their respective optimal pH values. This is particularly important for biomolecules that contain both carboxyl and amine groups to minimize self-polymerization.[14]

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8][9]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6][8]

  • 5-Morpholin-4-yl-5-oxopentanoic acid

  • Amine-containing molecule (e.g., protein, peptide, or modified oligonucleotide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5[8]

  • Desalting columns

Procedure:

  • Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture contamination.[6][9][10]

    • Prepare a solution of 5-Morpholin-4-yl-5-oxopentanoic acid in Activation Buffer.

    • Prepare a solution of the amine-containing molecule in Coupling Buffer.

  • Activation of 5-Morpholin-4-yl-5-oxopentanoic Acid:

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the 5-Morpholin-4-yl-5-oxopentanoic acid solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of carboxylic acid.[8]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[10]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and NHS byproducts.

    • Pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer.[9] Collect the fractions containing the activated 5-Morpholin-4-yl-5-oxopentanoic acid-NHS ester.

  • Coupling to the Amine-Containing Molecule:

    • Immediately add the activated carboxylic acid solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1][10]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[6][8]

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[10][15]

  • Purification of the Conjugate:

    • Remove unreacted reagents, byproducts, and quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[6][7]

Visualizing the EDC/NHS Coupling Mechanism

EDCNHS_Mechanism cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.0-8.5) Carboxyl Carboxylic Acid (5-Morpholin-4-yl-5-oxopentanoic acid) OAcylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->OAcylisourea + EDC EDC EDC NHSEster NHS Ester (Semi-stable) OAcylisourea->NHSEster + NHS NHS NHS AmideBond Stable Amide Bond (Conjugate) NHSEster->AmideBond + Primary Amine PrimaryAmine Primary Amine (e.g., Protein-NH2)

Sources

Stability of 5-Morpholin-4-YL-5-oxopentanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support regarding the stability of 5-Morpholin-4-YL-5-oxopentanoic acid, specifically under acidic conditions. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to assess the stability of the compound in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-Morpholin-4-YL-5-oxopentanoic acid that influence its stability?

5-Morpholin-4-YL-5-oxopentanoic acid (CAS No. 75727-39-8) is a bifunctional molecule.[1][2] Its stability is primarily dictated by two functional groups:

  • A tertiary amide : The morpholine ring is connected to the pentanoic acid backbone via an amide linkage. Amides are generally the least reactive of the carboxylic acid derivatives due to resonance stabilization.[3][4]

  • A terminal carboxylic acid : This group is relatively stable under a wide range of conditions.

The point of primary concern for stability under acidic conditions is the tertiary amide bond.

Q2: Is 5-Morpholin-4-YL-5-oxopentanoic acid stable in acidic solutions?

The stability is highly conditional. While the amide bond is robust compared to esters or acid anhydrides, it is susceptible to hydrolysis under acidic conditions, particularly with heat.[4][5][6]

  • Mild Acidic Conditions (pH 4-6) at Room Temperature: The compound is expected to be largely stable for short-term experiments.

  • Strong Acidic Conditions (pH < 2) and/or Elevated Temperatures: The rate of hydrolysis will increase significantly, leading to degradation of the molecule. Vigorous conditions, such as heating in 70% sulfuric acid, are known to hydrolyze even very stable amides.[7]

Q3: What is the mechanism of degradation and what are the resulting products?

The degradation occurs via acid-catalyzed hydrolysis of the amide bond. The generally accepted mechanism proceeds as follows:[7][8]

  • Protonation of the Carbonyl Oxygen: The oxygen of the amide carbonyl is the most basic site and is protonated by the acid catalyst. This makes the carbonyl carbon significantly more electrophilic.[4][7]

  • Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]

  • Proton Transfer: A proton is transferred from the attacking oxygen to the morpholine nitrogen atom, converting the amine into a better leaving group (a protonated ammonium ion).[8]

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated morpholine as the leaving group.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated to yield the final products.

The final degradation products are Glutaric Acid and the Morpholinium ion . This reaction is considered effectively irreversible because under acidic conditions, the morpholine byproduct is immediately protonated, rendering it non-nucleophilic and unable to participate in the reverse reaction.[8]

Q4: What factors will accelerate the degradation of the compound?

Several factors can increase the rate of acid-catalyzed hydrolysis:

  • Lower pH (Higher Acid Concentration): A higher concentration of H+ ions will accelerate the initial protonation step.

  • Higher Temperature: Providing thermal energy increases the reaction rate, allowing the energy barriers of the hydrolysis mechanism to be overcome more easily. Vigorous heating is often required for complete amide hydrolysis.[9][10]

  • Extended Exposure Time: The longer the compound is exposed to acidic conditions, the greater the extent of degradation will be.

Troubleshooting Guide

Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis after using the compound in an acidic reaction or purification step. What are they?

Likely Cause: You are likely observing the degradation products from acid-catalyzed hydrolysis.

Troubleshooting Steps:

  • Identify the Peaks: The primary degradation products will be glutaric acid and morpholine (which will be protonated as the morpholinium ion). Check the expected retention times and mass-to-charge ratios (m/z) for these species.

    • 5-Morpholin-4-YL-5-oxopentanoic acid: C₉H₁₅NO₄, Molecular Weight: 201.22 g/mol .[2]

    • Glutaric Acid: C₅H₈O₄, Molecular Weight: 132.11 g/mol .

    • Morpholine: C₄H₉NO, Molecular Weight: 87.12 g/mol .

  • Confirm Identity: If possible, run authentic standards of glutaric acid and morpholine on your analytical system to confirm the identity of the unknown peaks by comparing retention times and fragmentation patterns.

  • Review Your Conditions: Assess the pH, temperature, and duration of the acidic step in your procedure. If you are using strongly acidic conditions (e.g., TFA in HPLC mobile phase, strong acid catalysis) or heating, degradation is highly probable.

Problem: My reaction yield is significantly lower than expected when using 5-Morpholin-4-YL-5-oxopentanoic acid as a starting material in an acidic environment.

Likely Cause: Your starting material is likely degrading during the reaction, reducing the amount available to be converted to your desired product.

Troubleshooting Steps:

  • Run a Control Experiment: Subject a sample of 5-Morpholin-4-YL-5-oxopentanoic acid to your reaction conditions (acid, solvent, temperature, time) but without the other reagents. Analyze the resulting mixture by HPLC or NMR to quantify the extent of degradation.

  • Modify Reaction Conditions:

    • Lower the Temperature: If your reaction allows, perform it at a lower temperature to slow the rate of hydrolysis.

    • Reduce Acid Concentration: Use the minimum amount of acid catalyst required for your primary reaction to proceed.

    • Decrease Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the exposure time of the starting material to the acidic environment.

  • Change Order of Addition: If possible, add the acid catalyst later in the reaction sequence to minimize the time the starting material is exposed to it.

Data & Protocols

Table 1: Predicted Stability of 5-Morpholin-4-YL-5-oxopentanoic acid
ConditionpH RangeTemperatureExpected Stability / Degradation Rate
Mild 4.0 - 6.54 - 25 °CHigh Stability: Negligible degradation over several hours.
Moderate 2.0 - 4.025 - 40 °CModerate Stability: Slow degradation may occur over extended periods (>24h).
Harsh < 2.0> 40 °CLow Stability: Significant degradation expected. Rate increases with temperature.
Vigorous Conc. Acid> 80 °CUnstable: Rapid and complete hydrolysis is likely.[7][9]
Visualization of Degradation Pathway

cluster_reactants Reactants in Acidic Solution cluster_products Hydrolysis Products A 5-Morpholin-4-YL- 5-oxopentanoic acid B Tetrahedral Intermediate A->B Protonation & H₂O Attack H2O Water (H₂O) H_plus Acid (H⁺) C Glutaric Acid D Morpholinium Ion B->C Collapse & Deprotonation B->D Leaving Group Expulsion

Caption: Acid-catalyzed hydrolysis of the target compound.

Experimental Protocol: Assessing Stability by HPLC

This protocol provides a framework for quantitatively assessing the stability of 5-Morpholin-4-YL-5-oxopentanoic acid under specific acidic conditions.

1. Materials & Reagents:

  • 5-Morpholin-4-YL-5-oxopentanoic acid (high purity)

  • HPLC-grade water and acetonitrile

  • Acids for pH adjustment (e.g., HCl, H₂SO₄, or TFA)

  • Buffer salts (e.g., phosphate or citrate)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector (e.g., 210 nm) and a suitable C18 column

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) in a volumetric flask.

  • Acidic Buffers: Prepare a series of buffers at your desired pH values (e.g., pH 2, 4, 6).

3. Experimental Procedure:

  • Time Zero (T=0) Sample: Pipette 100 µL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with your control buffer (e.g., pH 7 or your mobile phase). This gives a working concentration of 10 µg/mL. Immediately inject this sample into the HPLC to get the initial peak area.

  • Incubation: Pipette 100 µL of the stock solution into separate vials for each acidic condition and time point you wish to test. Add 9.9 mL of the corresponding acidic buffer to each.

  • Time Points: Place the vials in a temperature-controlled environment (e.g., 25°C or 50°C). At predetermined time points (e.g., 1, 4, 8, 24 hours), take one vial from each condition.

  • Analysis: Immediately inject the sample from each time point into the HPLC.

  • Data Collection: Record the peak area of the parent compound (5-Morpholin-4-YL-5-oxopentanoic acid) for each sample. Note the appearance of any new peaks, which are likely degradation products.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100

  • Plot the % Remaining versus time for each acidic condition to visualize the degradation kinetics.

Workflow for Stability Assessment

start Start: Define Acidic Conditions (pH, Temp) prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock prep_t0 Prepare & Inject T=0 Control Sample prep_stock->prep_t0 incubate Incubate Samples Under Test Conditions prep_stock->incubate timepoint Withdraw Sample at Time Point (T=X) incubate->timepoint inject Inject Sample into HPLC timepoint->inject analyze Analyze Chromatogram: Measure Peak Areas inject->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate decision All Time Points Complete? calculate->decision decision->timepoint No end End: Plot Degradation Kinetics decision->end Yes

Caption: Experimental workflow for HPLC-based stability testing.

References

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemhelper. (2025, May 11). Amides can be hydrolysed under acidic or basic conditions too. Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • Smith, M. B. (n.d.). Dilute acid-catalyzed amide hydrolysis: efficiency of the N-protonation mechanism. Journal of the American Chemical Society.
  • Chemistry Stack Exchange. (n.d.). Hydrolysing amides.
  • Thieme. (2025, August 28). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • Clark, J. (n.d.). The hydrolysis of amides. Chemguide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]

Sources

Overcoming hygroscopic nature of morpholine acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholine Acid Derivatives. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the deliquescent nature of morpholine-containing carboxylic acids (e.g., morpholinoalkanoic acids).

The dual presence of a basic secondary or tertiary amine (the morpholine ring) and an acidic carboxyl group often results in zwitterionic structures that aggressively scavenge atmospheric moisture. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and fundamental mechanistic insights to help you overcome these handling and formulation challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my morpholine acid derivatives turn into a sticky syrup on the benchtop? A1: Morpholine is inherently a highly hygroscopic heterocycle[1]. When functionalized with a carboxylic acid, the molecule often exists as a zwitterion in the solid state. The charged carboxylate and protonated morpholine nitrogen create a highly polar crystal lattice that acts as a thermodynamic sink for water vapor. Water molecules intercalate into the lattice via extensive hydrogen bonding, lowering the glass transition temperature and eventually causing deliquescence—a state where the compound absorbs so much moisture it dissolves in its own absorbed water[2].

Q2: How does moisture impact downstream amide coupling reactions in my synthesis? A2: In peptide synthesis or medicinal chemistry workflows, morpholine acids are often coupled to amines using reagents like HATU or EDC. Absorbed water acts as a competing nucleophile. Instead of the target amine attacking the active ester intermediate, water hydrolyzes the intermediate back to the starting carboxylic acid[3]. This causality explains the drastic drop in yield, the consumption of expensive coupling reagents, and the formation of difficult-to-separate impurities.

Q3: What is the most effective formulation strategy to permanently eliminate this hygroscopicity? A3: The gold standard in pharmaceutical development is salt screening or co-crystallization[4]. By pairing the morpholine acid with a bulky, hydrophobic counterion (e.g., dicyclohexylamine for the acid moiety, or sulfosalicylic acid for the morpholine nitrogen), you disrupt the water-binding sites. To ensure a stable ionic interaction rather than a weak hydrogen bond, the counterion must have a


 difference (

) of at least 2 compared to the drug molecule[5].

Troubleshooting Guide

Issue 1: Inaccurate Weighing Due to Rapid Moisture Uptake

  • Symptom: The mass on the analytical balance continuously increases during weighing, making it impossible to get an accurate stoichiometric measurement.

  • Root Cause: Dynamic vapor sorption. The compound is absorbing moisture from the ambient air faster than the balance can stabilize.

  • Solution: Store the compound in a desiccator over a strong desiccant (e.g.,

    
     or Drierite)[2]. Perform all weighing inside a glove box purged with dry nitrogen or argon (Relative Humidity < 5%). If a glove box is unavailable, use the "weighing by difference" method with pre-dried, hermetically sealed volumetric flasks.
    

Issue 2: Degradation During Long-Term Storage

  • Symptom: The white powder turns yellow, clumps together, and shows multiple degradation peaks on LC-MS after months of storage.

  • Root Cause: Moisture-induced chemical degradation. Free water trapped in the crystal lattice acts as a micro-solvent environment, facilitating hydrolysis or oxidation[4].

  • Solution: Lyophilize the sample to remove bound water. Flush the storage vial with argon, seal it tightly with Parafilm, and store at -20°C inside a secondary container filled with desiccant pouches.

Data Presentation: Hygroscopicity Categorization

To standardize your troubleshooting, you must classify the severity of your morpholine derivative's moisture uptake. Below is the European Pharmacopeia (Ph. Eur.) categorization standard based on gravimetric sorption[6].

CategoryPh. Eur. Criteria (Weight Gain at 25°C / 80% RH)Typical Morpholine Acid Behavior
Non-hygroscopic

Optimized hydrophobic salt forms (e.g., Tosylate salts).
Slightly hygroscopic

Co-crystals with neutral hydrophobic formers.
Moderately hygroscopic

Standard morpholine HCl salts.
Very hygroscopic

Free morpholine carboxylic acids.
Deliquescent Absorbs sufficient water to form a liquidZwitterionic morpholinoalkanoic acids left ambiently.

Experimental Protocols

Protocol 1: Gravimetric Moisture Sorption Analysis
  • Purpose: To empirically quantify the hygroscopicity of your specific morpholine derivative[7].

  • Causality & Self-Validation: By measuring mass change at a controlled relative humidity, you validate whether your storage conditions are sufficient. The system self-validates when the mass reaches a plateau (equilibrium). If the mass continuously increases without plateauing, the system confirms deliquescence, proving that ambient handling is impossible.

  • Step-by-Step Methodology:

    • Pre-dry a glass weighing dish at 105°C for 2 hours, cool it in a desiccator, and record the exact tare weight (

      
      ).
      
    • Add approximately 100 mg of the morpholine acid derivative and record the initial total weight (

      
      ).
      
    • Place the dish in a controlled humidity chamber. Alternatively, use a desiccator containing a saturated ammonium chloride solution to maintain a stable ~80% RH at 25°C[6].

    • Weigh the dish at specific intervals (1h, 2h, 4h, 8h, 24h).

    • Calculate the percentage weight gain:

      
      
      
    • Cross-reference your result with the Ph. Eur. table above.

Protocol 2: In Situ Salt Screening for Morpholine Acids
  • Purpose: To generate a non-hygroscopic, stable salt form for formulation[5].

  • Causality & Self-Validation: Introducing a hydrophobic counterion with a

    
     forces the transfer of a proton, creating a stable ionic lattice. This lattice lacks the void spaces and polar surface area required for water intercalation, effectively outcompeting the molecule's natural water affinity.
    
  • Step-by-Step Methodology:

    • Dissolve 50 mg of the morpholine acid in a minimum volume of a water-miscible organic solvent (e.g., THF or acetone) at 50°C.

    • Select a counterion based on the

      
       rule. (e.g., Dicyclohexylamine for the carboxylate, or p-Toluenesulfonic acid for the morpholine nitrogen)[5].
      
    • Add 1.05 molar equivalents of the counterion solution dropwise under continuous stirring.

    • Slowly cool the mixture to room temperature, then transfer to 4°C to induce crystallization.

    • Self-Correction Step: If no crystals form (indicating high solubility), add an anti-solvent (e.g., heptane or diethyl ether) dropwise until the solution becomes slightly cloudy, then let it rest.

    • Filter the resulting crystals, wash with cold anti-solvent, and dry under high vacuum.

    • Evaluate the new salt using Protocol 1 to confirm reduced hygroscopicity.

Visualizations

SaltScreening API Morpholine Acid API (Highly Hygroscopic) Char Physicochemical Profiling (pKa, Solubility) API->Char Select Counterion Selection (ΔpKa ≥ 2) Char->Select Screen In Situ Salt Screening (Solvent/Anti-solvent) Select->Screen Cryst Crystallization & Isolation Screen->Cryst Eval Gravimetric Sorption Analysis Cryst->Eval Success Stable Salt Form (Weight Gain < 2%) Eval->Success Pass Fail Deliquescent Form (Weight Gain > 15%) Eval->Fail Fail Fail->Select Re-screen

Workflow for in situ salt screening to overcome morpholine acid hygroscopicity.

MoistureInterference H2O Atmospheric Moisture (H2O) Morph Morpholine Acid (Zwitterionic) H2O->Morph Deliquescence ActiveEster Active Ester Intermediate H2O->ActiveEster Nucleophilic Attack (Wet Conditions) Reagent Coupling Reagent (HATU/EDC) Morph->Reagent Activation Reagent->ActiveEster Hydrolysis Hydrolysis Pathway (Degradation) ActiveEster->Hydrolysis Loss of Yield Product Target Amide Product ActiveEster->Product Amine Addition (Dry Conditions) Amine Target Amine Amine->Product

Mechanistic pathway of moisture interference during morpholine acid amide coupling.

References

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Asia Pharmaceutics[Link]

  • Salt Selection in Drug Development Pharmaceutical Technology [Link]

  • MORPHOLINE: Chemical Properties and Applications Ataman Kimya [Link]

  • On Improving the Hygroscopic Stability of Palmatine Chloride with Crystalline Palmatine Sulfosalicyate Pharmaceutical Salt ResearchGate [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview PharmaInfo [Link]

  • Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis The Journal of Organic Chemistry (ACS Publications) [Link]

Sources

Technical Support Center: Purification of 5-Morpholin-4-YL-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the separation and purification of 5-morpholin-4-yl-5-oxopentanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this polar, bifunctional molecule.

Introduction: The Challenge of a Bifunctional Molecule

5-morpholin-4-yl-5-oxopentanoic acid is an amido-acid, a structure that contains both a carboxylic acid and an amide functional group. This bifunctionality imparts high polarity, making it challenging to separate from polar starting materials and byproducts using standard purification techniques. Its synthesis, typically via the nucleophilic acyl substitution of glutaric anhydride with morpholine, often results in a mixture containing unreacted starting materials and side products from hydrolysis.[1][2][3] This guide provides a systematic approach to achieving high purity of the target compound.

Diagram 1: Synthesis and Common Byproducts

G GA Glutaric Anhydride Target 5-Morpholin-4-yl- 5-oxopentanoic acid (Desired Product) GA->Target 1. Nucleophilic Attack SP1 Glutaric Acid (Hydrolysis Byproduct) GA->SP1 Hydrolysis Morp Morpholine Morp->Target 2. Ring Opening H2O Water (Trace) H2O->SP1

Caption: Synthesis of the target compound and formation of the primary byproduct.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification process in a direct Q&A format.

Q1: My reaction is complete, but I'm not sure what impurities are present. What should I expect?

A: In a typical synthesis from glutaric anhydride and morpholine, your primary impurities will be:

  • Unreacted Morpholine: A basic and highly water-soluble starting material.

  • Glutaric Acid: Formed from the hydrolysis of glutaric anhydride by any moisture present in the reaction.[2] This is a polar, acidic byproduct that can be difficult to separate from your desired product due to similar physical properties.

  • Unreacted Glutaric Anhydride: While reactive, some may remain depending on reaction conditions. It will readily hydrolyze to glutaric acid during aqueous workup.

Q2: How can I monitor the reaction and differentiate the product from the byproducts?

A: Thin Layer Chromatography (TLC) is the most effective method for real-time monitoring.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).

  • Mobile Phase (Eluent): Due to the high polarity and acidic nature of the product and key byproduct (glutaric acid), a modified eluent is necessary to obtain well-defined spots and prevent streaking. A good starting point is a mixture of 90:10:1 Dichloromethane:Methanol:Acetic Acid .

  • Expert Tip: The acetic acid in the mobile phase protonates the carboxylic acid groups, reducing their interaction with the acidic silica gel and resulting in sharper, less streaky spots.[4] You can run standards of your starting materials alongside the reaction mixture to track their consumption. The product, being an amide-acid, is typically more polar than the starting anhydride but may have an Rf value close to that of glutaric acid.

Q3: My product seems to be highly soluble in water. How can I effectively extract it from an aqueous solution?

A: This is a classic challenge that can be solved with a pH-swing Liquid-Liquid Extraction (LLE). The carboxylic acid moiety is the key to this separation.[5]

  • Basification: After quenching the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate. Extract this organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Your acidic product (and the glutaric acid byproduct) will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.[5] The unreacted morpholine (if any) and other neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer from the organic layer. Discard the organic layer which contains the basic and neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise until the pH is ~2. This will re-protonate the carboxylate, causing your desired product and the glutaric acid to precipitate out of the solution as solids, or to become extractable back into a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane).[5]

Q4: I am observing significant peak tailing for my compound in Reversed-Phase HPLC. How can I improve the peak shape?

A: Peak tailing in RP-HPLC for a compound like this is often due to secondary interactions between the analyte and the silica stationary phase.[6]

  • Mobile Phase pH: The pH of your mobile phase is critical. For your acidic compound, operating at a low pH (e.g., pH 2.5-3.0 using formic acid or trifluoroacetic acid) will fully protonate the carboxylic acid, minimizing its ionization and interaction with residual silanols on the column packing.[7]

  • Alternative Column Chemistry: If pH adjustment is insufficient, consider a different stationary phase. An embedded polar group (EPG) column can offer alternative selectivity and reduce tailing for polar analytes.

  • Consider HILIC: For highly polar compounds that show poor retention even in highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7][8] HILIC uses a polar stationary phase with a high-organic mobile phase, providing excellent retention for polar molecules.[8]

Diagram 2: Purification Strategy Workflow

G Start Crude Reaction Mixture LLE Perform Liquid-Liquid Extraction (pH Swing) Start->LLE Always start here to remove basic/neutral impurities CheckState Is the crude product a solid? Recrystallize Recrystallization CheckState->Recrystallize Yes Column Column Chromatography CheckState->Column No (if oily or recrystallization fails) LLE->CheckState PurityCheck Check Purity (TLC/HPLC/NMR) Recrystallize->PurityCheck Column->PurityCheck PurityCheck->Column Purity < 98% End Pure Product PurityCheck->End Purity > 98%

Caption: Recommended workflow for purifying 5-morpholin-4-yl-5-oxopentanoic acid.

Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Primary Purification

This protocol is designed to separate the acidic product from basic and neutral impurities.

  • Dissolution: Quench the reaction mixture in water and add an organic solvent such as ethyl acetate. Ensure all solids are dissolved. If necessary, add more solvent.

  • Base Extraction: Transfer the biphasic mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with another portion of NaHCO₃ solution to ensure complete recovery of the acidic components. Combine the aqueous layers.

  • Acidification & Isolation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1M HCl dropwise until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of the crude acidic product should form.

  • Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9] Wash the solid with a small amount of cold deionized water to remove inorganic salts, then with a small amount of a non-polar solvent like hexane to aid drying. Allow the solid to air-dry. This solid is now enriched with your product and glutaric acid.

Protocol 2: Recrystallization for Final Purification

Recrystallization is highly effective for removing the structurally similar glutaric acid byproduct.[10][11]

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature.[11] For this compound, good candidates include isopropanol, ethanol, acetone, or a mixed solvent system like ethanol/water.[4][12] Test small quantities in test tubes to find the optimal solvent.

  • Dissolution: Place the crude solid from Protocol 1 into an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]

  • Collection and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11] Dry the crystals under vacuum.

Data Summary Tables

Table 1: Physicochemical Properties of Target Compound and Key Byproducts

CompoundStructureMolecular Weight ( g/mol )Key Functional GroupsExpected Polarity
5-Morpholin-4-yl-5-oxopentanoic acid C₉H₁₅NO₄201.22[14]Carboxylic Acid, AmideHigh
Glutaric Acid C₅H₈O₄132.11Dicarboxylic AcidHigh
Morpholine C₄H₉NO87.12Secondary AmineMedium-High
Glutaric Anhydride C₅H₆O₃114.10AnhydrideMedium

Table 2: Comparison of Recommended Purification Techniques

TechniquePrincipleProsConsBest For
Liquid-Liquid Extraction pH-dependent solubility partitioning.[5]Fast, scalable, excellent for removing basic/neutral impurities.Does not separate compounds with similar acidity (e.g., product vs. glutaric acid).Initial crude cleanup.
Recrystallization Differential solubility in a solvent at different temperatures.[11]Potentially yields very high purity material, cost-effective.Requires a solid product; solvent screening can be time-consuming; yield loss is inevitable.[11]Final purification of a solid product.
Column Chromatography Differential adsorption to a stationary phase.[15][16]High resolving power, can separate compounds with very similar properties.Can be slow, requires significant solvent, potential for product degradation on silica.[4]Purifying oils or complex mixtures that fail to crystallize.
Troubleshooting Decision Tree

G Prob1 Problem: Low Yield after LLE Q1_1 Did you check the pH of the aqueous layer after acidification? Prob1->Q1_1 Prob2 Problem: Product Won't Crystallize Q2_1 Is the solution supersaturated? Prob2->Q2_1 Prob3 Problem: Streaking on TLC/Column Q3_1 Are you using a modifier in the eluent? Prob3->Q3_1 Sol1_1 Ensure pH is ~2. If pH is too high, the product will remain dissolved as the carboxylate salt. Q1_1->Sol1_1 No Q1_2 Did you extract the final acidified aqueous layer with an organic solvent? Q1_1->Q1_2 Yes Sol1_2 Some product may remain dissolved. Perform a final extraction with ethyl acetate or DCM after acidification. Q1_2->Sol1_2 No Sol2_1 Try scratching the inside of the flask with a glass rod or adding a seed crystal. Q2_1->Sol2_1 Maybe Q2_2 Is the solvent appropriate? Q2_1->Q2_2 Yes Sol2_2 The solvent may be too good. Try a mixed solvent system by adding an anti-solvent (e.g., hexane or water) dropwise until cloudy, then re-heat to clarify and cool slowly. Q2_2->Sol2_2 No Q2_3 Is the product an oil? Q2_2->Q2_3 Yes Sol2_3 The product may have a low melting point or residual solvent is present. Purify via column chromatography. Sol3_1 Add 0.5-1% acetic or formic acid to the mobile phase to suppress ionization of the carboxylic acid. Q3_1->Sol3_1 No Q3_2 Is the column overloaded? Q3_1->Q3_2 Yes Sol3_2 Reduce the amount of sample loaded onto the column or TLC plate.

Caption: A decision tree for troubleshooting common purification problems.

References
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Nitro Compounds.
  • IUPAC. (n.d.). Definition of Chromatography. In Gold Book.
  • Zhang, T., et al. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations.
  • Keshav, A., et al. (n.d.). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical and Environmental Engineering.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.).
  • Amrita, V. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Biochemistry Virtual Lab I.
  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New St
  • Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (n.d.). Frontiers in Earth Science.
  • Malmary, G., et al. (n.d.). Recovery of Carboxylic Acids From Aqueous Solutions by Liquid-Liquid Extraction With a Triisooctylamine Diluent System. Scite.ai.
  • A Level Biology. (2025). Chromatography: Amino Acids.
  • Majhi, P., et al. (n.d.). Chromatographic Separation of Amino Acids.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist.
  • Fiveable. (2025). Glutaric anhydride Definition.
  • Recrystallization-1.doc.pdf. (n.d.).
  • Reactions of Acid Anhydrides. (n.d.). Reactory.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • BenchChem. (n.d.). 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis.
  • ChemScene. (n.d.). 5-Morpholino-5-oxopentanoic acid.
  • Stanoeva, E., et al. (2006). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. Tetrahedron.
  • Organic Syntheses. (n.d.). Procedure for filtration.

Sources

Validation & Comparative

1H NMR Characterization Guide: 5-Morpholin-4-yl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Compound: 5-Morpholin-4-yl-5-oxopentanoic acid CAS: 75727-39-8 Role: Heterobifunctional linker / Hapten intermediate Molecular Formula: C9H15NO4 (MW: 201.22)[1]

This guide provides a technical framework for the structural validation of 5-Morpholin-4-yl-5-oxopentanoic acid using 1H NMR spectroscopy. Unlike rigid templates, this analysis focuses on the comparative differentiation of the product from its synthetic precursors (glutaric anhydride and morpholine) and potential by-products (bis-morpholide).

The core analytical challenge lies in verifying the desymmetrization of the glutaric backbone and the restricted rotation effects within the morpholine amide functionality.

Theoretical Shift Analysis & Causality

To interpret the spectrum accurately, one must understand the electronic environments driving the chemical shifts.

A. The Glutaric Backbone (Desymmetrization)
  • Precursor (Glutaric Anhydride): Symmetrical. The

    
    -protons appear as a single signal (approx. 2.6 ppm) and 
    
    
    
    -protons as a quintet.
  • Product: The formation of the amide bond breaks this symmetry.

    • 
      -COOH (H2):  Deshielded by the carboxylic acid, typically resonating at 2.3–2.4 ppm .
      
    • 
      -CON (H4):  Deshielded by the amide carbonyl. While similar to H2, the amide anisotropy often causes a slight shift difference, appearing at 2.4–2.5 ppm .
      
    • 
      -CH2 (H3):  Remains the central quintet, typically around 1.8–1.9 ppm .
      
B. The Morpholine Ring (Rotameric Splitting)
  • Precursor (Morpholine): Rapid chair-chair interconversion averages the signals into two distinct triplets (or multiplets) for N-CH2 and O-CH2.

  • Product: The C-N amide bond has partial double-bond character (

    
    ), restricting rotation.[2]
    
    • Consequence: The morpholine ring protons are magnetically non-equivalent on the NMR timescale at room temperature. The N-CH2 protons cis to the carbonyl oxygen resonate at a different frequency than those trans to it.

    • Observation: Instead of a simple triplet for N-CH2, you will often observe broadening or splitting into two complex multiplets in the 3.3–3.6 ppm range.

Comparative Performance: Product vs. Alternatives

This section objectively compares the spectral "fingerprint" of the pure product against common impurities.

Table 1: Spectral Differentiation Matrix (Solvent: DMSO-d6)
FeaturePure Product (Mono-acid)Glutaric Anhydride (Start Material)Bis-Morpholide (Over-reaction)
Acid Proton (-COOH) Broad singlet (10–12 ppm) NoneNone
Backbone Symmetry Asymmetric (3 distinct alkyl signals)Symmetric (2 signals)Symmetric (2 signals)
Morpholine Region Split/Broad (Amide rotamers)N/ASplit/Broad (Amide rotamers)
Integral Ratio 4:4:2:2:2:1 (Morph:Chain:Acid)4:2 (Chain only)16:2:4 (Morph:Chain)
Experimental Insight: Solvent Choice
  • CDCl3: Often leads to broadening of the amide rotamers and "disappearance" of the carboxylic acid proton due to exchange or dimer formation.

  • DMSO-d6 (Recommended): Disrupts hydrogen bonding dimers, sharpening the -COOH signal (usually visible >11 ppm) and often resolving the morpholine rotamers more clearly.

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation[3]
  • Mass: Weigh 10–15 mg of the sample. Rationale: Higher concentration improves the signal-to-noise ratio for the minor rotamer species.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Note: The compound is a viscous oil/solid; ensure complete dissolution to avoid line broadening.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 or 32.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. Rationale: Ensure full relaxation of the carboxylic acid proton for accurate integration.
    
Step 3: Processing & Integration
  • Reference: Calibrate DMSO residual peak to 2.50 ppm.

  • Phasing: Manually phase the broad -COOH peak if necessary.

  • Integration Logic: Set the central methylene (quintet at ~1.8 ppm) to 2.00 H. This provides the most stable internal reference.

Decision Logic & Visualization

The following diagram illustrates the logical flow for validating the compound's structure based on spectral data.

NMR_Analysis Start Start Analysis (DMSO-d6 Spectrum) CheckAcid Check 10.0 - 12.0 ppm Is a broad singlet present? Start->CheckAcid CheckMorph Check 3.3 - 3.7 ppm Are Morpholine signals split/broad? CheckAcid->CheckMorph Yes ResultAnh IMPURITY: Glutaric Anhydride (Check symmetry) CheckAcid->ResultAnh No (Only alkyl signals) ResultBis IMPURITY: Bis-Morpholide (No Acid Peak) CheckAcid->ResultBis No (Signals present) CheckChain Check 1.7 - 2.5 ppm Is the chain asymmetric? CheckMorph->CheckChain Yes (Amide Rotamers) ResultSalt IMPURITY: Morpholine Salt (Sharp triplets, no splitting) CheckMorph->ResultSalt No (Sharp Triplets) ResultPure CONFIRMED: 5-Morpholin-4-yl-5-oxopentanoic acid CheckChain->ResultPure Yes (3 distinct multiplets) CheckChain->ResultBis No (Symmetric Chain)

Figure 1: Spectral Triage Workflow for 5-Morpholin-4-yl-5-oxopentanoic acid validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12002360, 5-Morpholin-4-yl-5-oxopentanoic acid. Retrieved from [Link]

  • Larkin, A. (2013). 1H NMR spectra.[2][3] Part 30: 1H chemical shifts in amides and the magnetic anisotropy. Magnetic Resonance in Chemistry.[2][3][4] Retrieved from [Link]

  • Organic Syntheses. Glutaric Acid and Derivatives Synthesis. Coll. Vol. 4, p.496.[5] Retrieved from [Link][5]

Sources

Comprehensive FTIR Analytical Guide: ATR vs. Transmission Spectroscopy for 5-Morpholin-4-YL-5-oxopentanoic Acid Identification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating complex molecular building blocks. 5-Morpholin-4-YL-5-oxopentanoic acid (CAS 75727-39-8) is a highly versatile glutaric acid derivative, prominently utilized in the synthesis of Lonp1 inhibitors and other advanced active pharmaceutical ingredients (APIs) [1].

Validating the structural integrity of this compound requires precise analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for identifying its unique functional groups. However, the choice of FTIR sampling modality—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —drastically impacts the spectral output. This guide objectively compares these two methodologies, providing mechanistic insights and self-validating protocols to ensure rigorous structural identification.

Mechanistic Overview of Molecular Vibrations

To accurately interpret the FTIR spectrum of 5-Morpholin-4-YL-5-oxopentanoic acid, we must first deconstruct its molecular architecture. The molecule consists of a terminal carboxylic acid, a five-carbon aliphatic backbone, and a tertiary amide linked to a morpholine ring. Each functional group exhibits distinct vibrational frequencies dictated by molecular mass, bond strength, and intermolecular forces [2].

  • Carboxylic Acid (-COOH): In the solid state, carboxylic acids form strong intermolecular hydrogen-bonded dimers. This causality broadens the O-H stretching vibration significantly (spanning 3300–2500 cm⁻¹) and lowers the C=O stretching frequency to approximately 1715 cm⁻¹.

  • Tertiary Amide (-CONR₂): The morpholine nitrogen is fully substituted, meaning there is no N-H bond. Consequently, the typical "Amide II" band (N-H bend at ~1550 cm⁻¹) is completely absent. This absence is a critical diagnostic feature. The "Amide I" band (C=O stretch) appears intensely at ~1645 cm⁻¹.

  • Morpholine Ring (-C-O-C-): The cyclic ether linkage produces a strong, highly diagnostic asymmetric C-O-C stretching band near 1115 cm⁻¹.

Causality Molecule 5-Morpholin-4-YL- 5-oxopentanoic Acid Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Amide Tertiary Amide (-CONR2) Molecule->Amide Ether Morpholine Ring (-C-O-C-) Molecule->Ether H_Bond Intermolecular H-Bonding Carboxyl->H_Bond induces Band_CO_Amide Amide I C=O Stretch (~1645 cm⁻¹) Amide->Band_CO_Amide highly diagnostic Band_COC Asym. C-O-C Stretch (~1115 cm⁻¹) Ether->Band_COC strong ether band Band_OH Broad O-H Stretch (~3300-2500 cm⁻¹) H_Bond->Band_OH broadens Band_CO_Acid Acid C=O Stretch (~1715 cm⁻¹) H_Bond->Band_CO_Acid lowers freq.

Vibrational causality of 5-Morpholin-4-YL-5-oxopentanoic acid functional groups.

Objective Performance Comparison: ATR vs. KBr Transmission

While both modalities successfully identify the compound [3], their physical mechanisms alter the resulting spectra.

ATR-FTIR relies on an evanescent wave penetrating the sample. Because the depth of penetration is directly proportional to the wavelength, bands at higher wavenumbers (like the O-H stretch at 3000 cm⁻¹) appear artificially weaker compared to bands at lower wavenumbers (like the C-O-C stretch at 1115 cm⁻¹).

Transmission (KBr) adheres strictly to the Beer-Lambert law, providing accurate relative band intensities across the entire spectrum. However, KBr is highly hygroscopic. If not rigorously dried, absorbed water produces a bending vibration at ~1630 cm⁻¹, which can fatally obscure the critical 1645 cm⁻¹ Amide I band of our target molecule.

Quantitative Spectral Band Comparison
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)ATR-FTIR ObservationKBr Pellet Observation
Carboxylic Acid O-H stretch3300 – 2500Broad, intensity suppressed due to shallow penetrationBroad, highly prominent and baseline-defining
Aliphatic Chain C-H stretch (asym/sym)2960, 2855Weak to moderateModerate, clearly resolved
Carboxylic Acid C=O stretch~1715Sharp, intenseSharp, intense (slight shift due to KBr matrix effects)
Tertiary Amide C=O stretch (Amide I)~1645Intense, clearly resolved from acid C=OIntense (Risk of overlap if KBr is wet)
Morpholine Ring C-O-C asym. stretch~1115Very strong, dominant peakStrong

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows detail the causality behind each experimental choice.

Protocol A: ATR-FTIR Workflow

Causality Focus: Crystal selection and pressure optimization.

  • Crystal Selection: Use a Diamond ATR crystal. Why? 5-Morpholin-4-YL-5-oxopentanoic acid is a carboxylic acid. Prolonged use of softer crystals like Zinc Selenide (ZnSe) can lead to surface etching by acidic protons, degrading the signal-to-noise ratio over time.

  • Background Validation: Purge the FTIR bench with dry nitrogen. Collect a background scan (32 scans, 4 cm⁻¹ resolution). Validation check: Ensure the baseline is flat and devoid of atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹) before proceeding.

  • Sample Application: Place 2–5 mg of the neat solid powder directly onto the diamond crystal.

  • Pressure Application: Lower the ATR anvil. Apply uniform pressure until the real-time preview shows the 1115 cm⁻¹ band reaching ~0.5 absorbance units. Why? Insufficient pressure leaves air gaps, reducing the evanescent wave's contact with the sample; excessive pressure can crush the crystal or induce polymorphic phase changes.

  • Data Acquisition: Scan the sample. Apply an "ATR Correction" algorithm in the software to mathematically compensate for the wavelength-dependent penetration depth, allowing direct comparison to transmission libraries.

Protocol B: Transmission (KBr Pellet) Workflow

Causality Focus: Moisture elimination and scattering reduction.

  • Matrix Preparation: Bake spectroscopic-grade KBr at 110°C for at least 4 hours, then store in a desiccator. Why? Eliminating the 1630 cm⁻¹ water bending band is mandatory to prevent interference with the target's 1645 cm⁻¹ Amide I band.

  • Milling: In an agate mortar, mix 1–2 mg of 5-Morpholin-4-YL-5-oxopentanoic acid with 200 mg of the baked KBr. Grind the mixture vigorously for 2 minutes until the particle size is < 2 µm. Why? Particles larger than the analytical wavelength (e.g., > 5 µm) cause Mie scattering, which manifests as a severely sloping baseline at the high-frequency end of the spectrum.

  • Pellet Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 2 minutes.

  • Validation Check: The resulting pellet must be visually transparent or slightly translucent. An opaque white pellet indicates trapped moisture or insufficient grinding, which will yield poor spectral data.

  • Data Acquisition: Place the pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

Workflow cluster_ATR ATR-FTIR Modality cluster_KBr Transmission Modality (KBr Pellet) Start 5-Morpholin-4-YL-5-oxopentanoic Acid Sample Preparation ATR_Step1 Place 2-5 mg directly on Diamond Crystal Start->ATR_Step1 KBr_Step1 Mix 1-2 mg sample with 200 mg baked KBr Start->KBr_Step1 ATR_Step2 Apply uniform pressure via anvil ATR_Step1->ATR_Step2 ATR_Step3 Scan (Depth of penetration wavelength dependent) ATR_Step2->ATR_Step3 Data Spectral Data Processing & Baseline Correction ATR_Step3->Data KBr_Step2 Grind to <2 µm (Minimize Mie Scattering) KBr_Step1->KBr_Step2 KBr_Step3 Press at 10 tons under vacuum KBr_Step2->KBr_Step3 KBr_Step4 Scan (Linear Beer-Lambert absorption) KBr_Step3->KBr_Step4 KBr_Step4->Data

Workflow comparison between ATR-FTIR and Transmission KBr methodologies.

Conclusion & Best Practices

For the routine identification of 5-Morpholin-4-YL-5-oxopentanoic acid, ATR-FTIR is the superior choice due to its rapid, non-destructive nature and immunity to moisture interference (which protects the integrity of the 1645 cm⁻¹ Amide I band). However, if absolute quantitative analysis or precise characterization of the broad O-H stretching region is required, a rigorously dried KBr Transmission pellet remains the analytical benchmark.

By understanding the causality behind molecular vibrations and sampling physics, researchers can confidently validate this critical building block and prevent downstream failures in complex drug synthesis pipelines.

References
  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. 2006.[Link][1]

  • "Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism." Nature Communications. 2024.[Link][2]

Sources

Comparing 5-Morpholin-4-YL-5-oxopentanoic acid linkers vs PEG linkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-Morpholin-4-YL-5-oxopentanoic acid (referred to herein as the MGA Linker ) and standard Polyethylene Glycol (PEG) linkers.

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is no longer a passive spacer; it is a determinant of pharmacokinetics (PK).[1] While PEG linkers remain the industry standard for bulk solubility enhancement, they suffer from polydispersity, "PEG-masking" of epitopes, and reduced cell permeability.

5-Morpholin-4-YL-5-oxopentanoic acid (MGA) represents a class of discrete, non-polymeric hydrophilic linkers . It offers a "Goldilocks" solution: sufficient polarity to offset hydrophobic payloads without the steric bulk or immunogenic liabilities of PEG chains.

Chemical Architecture & Mechanism

To understand the functional difference, we must analyze the structural moieties.

FeatureMGA Linker (5-Morpholin-4-YL-5-oxopentanoic acid)PEG Linker (e.g., PEG4-COOH)
Structure Morpholine-Amide-Alkyl-Acid Contains a morpholine ring attached via an amide bond to a glutaric acid spacer.Polyether Chain Repeating ethylene oxide units (–CH₂CH₂O–)n.
Molecular Weight ~201.22 Da (Monodisperse)Variable (Polydisperse or Discrete)
Hydrophilicity Source Polar Amide + Morpholine Ether Oxygen The morpholine nitrogen is acylated (amide), making it neutral at physiological pH.Ether Oxygens Hydrogen bond acceptors along the entire chain.
Ionization (pH 7.4) Neutral. The amide withdraws electron density; the morpholine N is not basic.Neutral.
Metabolic Stability High. Amide bonds are stable in plasma; resistant to oxidative degradation.Moderate. Susceptible to oxidative degradation (chain scission) over long periods.
The "Amide" Distinction (Crucial)

A common misconception is that the morpholine group in the MGA linker acts as a basic solubilizer (like a free amine). This is incorrect. In 5-Morpholin-4-YL-5-oxopentanoic acid, the morpholine nitrogen is part of an amide bond .

  • Consequence: It does not protonate at physiological pH. It acts purely as a polar, hydrogen-bond accepting moiety. This prevents the "cationic trap" effect (lysosomal accumulation) often seen with basic linkers.

Performance Comparison: Data & Logic
A. Solubility vs. Permeability (The Trade-off)
  • PEG: Excellent solubility but poor permeability. Long PEG chains increase the hydrodynamic radius, preventing passive diffusion across cell membranes. This is fatal for intracellular targets (e.g., PROTACs).

  • MGA: Moderate solubility but high permeability . The compact structure adds polarity (lowering LogP) without significantly increasing molecular size.

ParameterMGA LinkerPEG Linker (PEG4)Impact on Drug Design
LogP Shift Moderate decrease (~0.5 - 1.0 unit)Strong decrease (>1.5 units)MGA is better for intracellular targets (PROTACs). PEG is better for extracellular shielding (ADCs).
Cell Permeability High (Lipinski compliant)Low (Molecular weight penalty)Use MGA when the payload must cross the cell membrane.
Hydrodynamic Radius Minimal changeSignificant increasePEG extends half-life; MGA minimizes steric hindrance.
B. Immunogenicity & Safety
  • The PEG Liability: "Anti-PEG antibodies" are a growing concern. Pre-existing antibodies (from cosmetics/vaccines) can lead to rapid clearance (ABC phenomenon) or hypersensitivity.

  • The MGA Advantage: As a small molecule, MGA is generally non-immunogenic . It lacks the repetitive epitopes required to cross-link B-cell receptors.

C. Synthesis & Purity
  • MGA: Synthesized as a single organic molecule. 100% Monodisperse. No batch-to-batch variation in chain length.

  • PEG: Often supplied as a mixture (polydisperse). Even "discrete" PEGs can contain n±1 impurities that complicate CMC (Chemistry, Manufacturing, and Controls) regulatory filings.

Decision Logic: When to Use Which?

The following decision tree illustrates the selection process based on your therapeutic modality.

LinkerSelection Start Select Linker Strategy TargetLoc Where is the Target? Start->TargetLoc Extracellular Extracellular (e.g., ADC Binding) TargetLoc->Extracellular Surface Receptor Intracellular Intracellular (e.g., PROTAC/Degrader) TargetLoc->Intracellular Cytosolic Protein SolubilityNeed Solubility Requirement? Extracellular->SolubilityNeed Permeability Is Cell Permeability Critical? Intracellular->Permeability Massive Massive (>100-fold increase) SolubilityNeed->Massive Moderate Moderate (Fine-tuning) SolubilityNeed->Moderate Usually preferred for shielding UsePEG USE PEG LINKER (Shielding & Half-life) Massive->UsePEG Moderate->UsePEG Usually preferred for shielding Yes (Passive Diffusion) Yes (Passive Diffusion) Permeability->Yes (Passive Diffusion) No (Active Transport) No (Active Transport) Permeability->No (Active Transport) Rare UseMGA USE MGA LINKER (Permeability & Definition) UseMGA->Moderate Provides precise physicochem control Yes (Passive Diffusion)->UseMGA No (Active Transport)->UsePEG Rare

Figure 1: Decision Matrix for selecting between MGA and PEG linkers based on target location and solubility requirements.

Experimental Protocols
Protocol A: Conjugation of MGA Linker to Amine-Containing Payload

Objective: Covalently attach the MGA linker to a drug payload (R-NH₂) via the carboxylic acid terminus.

Materials:

  • 5-Morpholin-4-YL-5-oxopentanoic acid (MGA Linker)

  • Payload with primary/secondary amine (R-NH₂)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Anhydrous Solvent)

Workflow:

  • Activation: Dissolve MGA Linker (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the amine-payload (1.0 eq) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift +183 Da: MGA fragment minus water).

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: Comparative LogD Assay (Shake-Flask Method)

Objective: Quantify the lipophilicity shift provided by MGA vs. PEG.

  • Preparation: Prepare 10 mM DMSO stocks of:

    • Native Payload

    • MGA-Conjugate

    • PEG4-Conjugate[2]

  • Partitioning: Add 10 µL of stock to a vial containing 495 µL Octanol and 495 µL PBS (pH 7.4).

  • Equilibrium: Vortex vigorously for 1 hour; centrifuge at 10,000 rpm for 5 min to separate phases.

  • Quantification: Analyze both phases by HPLC-UV.

  • Calculation:

    
    
    
    • Expectation: MGA will lower LogD by 0.5–1.0 compared to native payload, maintaining membrane permeability range (LogD 1–3). PEG4 may lower it by >2.0, potentially hindering passive entry.

Visualizing the Chemistry

Figure 2: Structural breakdown of 5-Morpholin-4-YL-5-oxopentanoic acid.

References
  • PubChem. 5-Morpholin-4-yl-5-oxopentanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • MDPI. Linkers Having a Crucial Role in Antibody–Drug Conjugates. Int. J. Mol. Sci. 2016, 17(4), 561. Available at: [Link]

Sources

Chromatographic Comparison of Morpholine Derivatives: A Strategic Guide for Method Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine and its derivatives (e.g., Linezolid, Gefitinib, Timolol) represent a ubiquitous pharmacophore in modern drug development. However, their chromatographic analysis presents a "perfect storm" of challenges: high polarity, basicity (pKa ~8.3), and often weak UV chromophores. Traditional low-pH Reversed-Phase (RP) methods frequently fail, yielding poor retention and severe peak tailing due to secondary silanol interactions.[1]

This guide objectively compares three dominant separation strategies—Hydrophilic Interaction Chromatography (HILIC) , High-pH Reversed-Phase (High-pH RP) , and Ion-Pairing Chromatography (IPC) . By synthesizing experimental data and mechanistic insights, we demonstrate why modern workflows are shifting toward HILIC and High-pH RP, relegating Ion-Pairing to a legacy status.

Part 1: The Morpholine Challenge

The morpholine ring is a secondary amine heterocycle. Its behavior in chromatography is dictated by two physicochemical properties:[2]

  • Basicity (pKa ~8.3): At standard HPLC pH (2–4), the nitrogen is protonated (

    
    ).[1] This positively charged species interacts ionically with residual silanols (
    
    
    
    ) on silica columns, causing peak tailing.[1]
  • Polarity (log P ~ -0.86 for morpholine): The protonated form is highly hydrophilic, eluting near the void volume (

    
    ) in standard C18 methods, leading to poor resolution from matrix components.
    

Part 2: Comparative Methodology

Hydrophilic Interaction Liquid Chromatography (HILIC)

The Modern Standard for Polarity & MS Sensitivity

  • Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase (e.g., Silica, Amide, Zwitterionic). Analytes partition between the organic-rich mobile phase (typically >70% ACN) and this aqueous sub-layer.

  • Why it works for Morpholine: The polar, charged morpholine derivative prefers the aqueous layer, resulting in strong retention without the need for ion-pairing agents.

  • Pros: High MS sensitivity (efficient desolvation), orthogonal selectivity to RP, excellent peak shape.

  • Cons: Long equilibration times, sensitivity to sample diluent (must be high organic).[1]

High-pH Reversed-Phase (High-pH RP)

The Robust Alternative

  • Mechanism: Utilizing hybrid-silica particles (e.g., Waters XBridge, Agilent Gemini) that withstand pH > 10.

  • Why it works for Morpholine: At pH 10.5, morpholine (pKa 8.[1]3) is deprotonated and neutral (

    
    ).[1] The neutral molecule is more hydrophobic, interacting strongly with the C18 ligand for increased retention, and silanol ionization is suppressed.
    
  • Pros: Robust, standard reversed-phase solvents, excellent peak symmetry.

  • Cons: Requires specialized high-pH stable columns; silica dissolution risk if pH limits are exceeded.[1]

Ion-Pairing Chromatography (IPC)

The Legacy Method

  • Mechanism: Addition of reagents like Sodium Octanesulfonate to the mobile phase. The sulfonate anion pairs with the protonated morpholine cation, forming a neutral complex that retains on C18.

  • Pros: Can retain polar amines on standard silica C18 columns.

  • Cons: Not MS compatible (non-volatile salts), very slow equilibration, "dedicated column" requirement (reagents are hard to wash off).

Part 3: Experimental Protocols

Protocol A: HILIC Separation (Recommended for MS Detection)

Objective: Retention and separation of polar morpholine derivatives (e.g., Morpholine impurity in Linezolid).

  • Column: Zwitterionic HILIC or Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm or 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Isocratic Method: 90% B / 10% A.

    • Note: A high organic percentage is critical for retention.[1]

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Sample Diluent: 90:10 ACN:Water.[1]

    • Critical: Injecting aqueous samples will disrupt the water layer and cause peak distortion.

  • Detection: ESI-MS (Positive Mode) or CAD (Charged Aerosol Detection).

Protocol B: High-pH RP Separation (Recommended for UV/QC)[1]

Objective: Robust quantification of morpholine-containing drugs.

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18).[1]

    • Requirement: Must be rated for pH 11+.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Temperature: 30°C.

  • Detection: UV at 210–254 nm (depending on the derivative's chromophore).[1]

Part 4: Data Presentation & Comparison

The following table summarizes typical performance metrics for a morpholine derivative (e.g., Linezolid) across the three methodologies.

MetricHILIC (Zwitterionic)High-pH RP (Hybrid C18)Low-pH RP (Standard C18)
Retention Factor (

)
5.2 (Strong)3.8 (Good)0.5 (Poor - Void elution)
Tailing Factor (

)
1.1 (Excellent)1.2 (Very Good)> 2.0 (Severe Tailing)
Theoretical Plates (

)
~15,000~12,000~4,000
MS Sensitivity High (High organic)MediumLow (Aqueous suppression)
Equilibration Time Slow (~20 col.[1] vols)Fast (~5 col.[1] vols)Fast (~5 col.[1] vols)
Robustness ModerateHigh Low (pH sensitive)

Part 5: Visualization

Diagram 1: Method Selection Decision Tree

This logic flow guides the analyst to the optimal method based on analyte properties and detection needs.

MethodSelection Start Start: Morpholine Derivative Analysis CheckVolatile Is the analyte volatile? (e.g., Free Morpholine) Start->CheckVolatile CheckLogP Is the derivative highly polar? (Log P < 0) CheckMS Is MS Detection Required? CheckLogP->CheckMS Yes (Polar) StandardRP Standard Low-pH RP (Likely sufficient) CheckLogP->StandardRP No (Hydrophobic) HILIC Method A: HILIC (Best for Polarity & MS) CheckMS->HILIC Yes HighPH Method B: High-pH RP (Best for Robustness & UV) CheckMS->HighPH No (UV/QC) CheckVolatile->CheckLogP No GC Method C: GC-FID/MS (Requires Derivatization) CheckVolatile->GC Yes

Caption: Decision tree for selecting the optimal chromatographic mode for morpholine derivatives.

Diagram 2: HILIC Retention Mechanism

Visualizing why HILIC is superior for polar amines.[1]

HILIC_Mechanism Silica Silica Surface (Polar) WaterLayer Water-Enriched Layer (Stagnant) Silica->WaterLayer Adsorption MobilePhase Bulk Mobile Phase (Acetonitrile-Rich) MobilePhase->WaterLayer Partitioning Morpholine Morpholine Derivative (Polar/Charged) Morpholine->Silica Ionic Interaction (Secondary) Morpholine->WaterLayer Prefers Aqueous Environment

Caption: HILIC mechanism showing partitioning of polar morpholine into the surface water layer.

References

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. Link

  • McCalley, D. V. (2017).[1] Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A, 1523, 52–71. Link

  • Waters Corporation. (2022).[1][3] Routine Switching Between High and Low pH on XBridge HPLC Columns. Application Note. Link

  • Agilent Technologies. (2020).[1][4] Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns. Application Note. Link

  • US Pharmacopeia (USP). Monograph for Linezolid.[1] USP-NF.[1] (Requires Subscription).[1]

Sources

Benchmarking Purity: A Technical Guide to 5-Morpholin-4-yl-5-oxopentanoic Acid

[1]

Executive Summary: The "Invisible" Impurity Problem

5-Morpholin-4-yl-5-oxopentanoic acid (CAS: 75727-39-8) is a critical hemi-acid linker used extensively in PROTAC® development and fragment-based drug discovery (FBDD).[1] It serves as a spacer, connecting E3 ligase ligands to warheads.

However, commercial purity assessments for this aliphatic linker are frequently misleading.[1] Lacking a strong chromophore, the molecule exhibits poor UV response, leading vendors to rely on non-specific "End-of-Absorption" HPLC methods (205–210 nm). This guide demonstrates why standard HPLC area-% often overestimates purity and establishes Quantitative NMR (qNMR) as the superior validation protocol for stoichiometry-sensitive applications.[1]

Chemical Context & Impurity Profile

To assess purity, one must understand the synthesis. The standard route involves the ring-opening of glutaric anhydride by morpholine. This equilibrium-driven reaction generates specific impurity classes that dictate downstream performance.[1]

The Synthesis & Degradation Pathway

The following diagram maps the origin of the three critical impurities: Glutaric Acid (hydrolysis), Bis-Morpholide (over-reaction), and Morpholine salts .

SynthesisPathAnhydrideGlutaric AnhydrideProductTARGET:5-Morpholin-4-yl-5-oxopentanoic acid(Mono-amide)Anhydride->Product+ Morpholine (1 eq)GlutaricAcidImpurity A:Glutaric Acid(Hydrolysis)Anhydride->GlutaricAcid+ H2O(Moisture)MorpholineMorpholineMorpholine->ProductDiamideImpurity B:1,5-Dimorpholinopentane-1,5-dione(Bis-amide)Product->Diamide+ Excess Morpholine(Over-reaction)SaltImpurity C:Morpholine Salts(Trapped Base)Product->SaltAcid-BaseInteraction

Figure 1: Synthetic origin of critical impurities.[1] Note that Impurity B (Bis-amide) is neutral and difficult to separate by extraction, while Impurity A (Glutaric Acid) competes in coupling reactions.[1]

Comparative Assessment Strategies

This section compares the industry-standard method (HPLC-UV) against the proposed gold standard (qNMR).[1]

Method A: HPLC-UV (The "Commercial" Standard)

Most Certificates of Analysis (CoAs) rely on Reverse Phase HPLC with UV detection at 210 nm.[1]

  • The Flaw: The target molecule has no conjugated

    
    -system. Its extinction coefficient (
    
    
    ) at 210 nm is low and similar to the mobile phase background. Conversely, trace aromatic impurities (e.g., from solvent stabilizers or previous reactor runs) have massive
    
    
    values, skewing "Area %" results. Furthermore, inorganic salts and residual water are invisible to UV.
  • Verdict: Useful for qualitative retention time matching, but unreliable for mass-balance purity .[1]

Method B: 1H-qNMR (The "Absolute" Standard)

Quantitative NMR uses an internal standard (IS) to determine the absolute weight-% purity.[1]

  • The Advantage: It detects all protonated species, including the "invisible" glutaric acid and residual solvents. It requires no response factor calibration for the analyte.[2]

  • Verdict: The required method for precise stoichiometry in linker chemistry.

Experimental Protocols

Protocol A: Optimized HPLC-ELSD/UV (For Organic Impurities)

Use this to detect the Bis-amide impurity (Impurity B), which qNMR might miss if signals overlap.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to keep acid protonated).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • Primary: ELSD (Evaporative Light Scattering Detector) - More accurate for non-chromophoric compounds.[1]

    • Secondary: UV @ 210 nm.

  • Flow Rate: 1.0 mL/min.

Protocol B: 1H-qNMR (For Absolute Assay)

Use this to determine the exact amount of active linker for your reaction.[1]

  • Internal Standard (IS) Selection: Maleic Acid (Traceable Standard).[1]

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm (in DMSO-d6), typically clear of the morpholine/alkyl signals of the target (which appear at 
      
      
      1.5–3.6 ppm).
  • Sample Prep:

    • Weigh ~20 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      ) precisely (to 0.01 mg) into the same vial.
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      30 seconds (Critical for full relaxation of carboxyl protons).
    • Scans: 16 or 32.[1]

    • Pulse angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = mass,
    
    
    = Purity of IS.[1][2][3]

Data Presentation: Performance Comparison

The table below illustrates a typical discrepancy between Vendor CoAs (HPLC) and actual composition (qNMR).

MetricCommercial CoA (HPLC-UV)Actual Analysis (qNMR + KF)Impact on Downstream App
Reported Purity 98.5% (Area %)89.2% (Weight %)Stoichiometry Failure: You will under-load the linker by ~10%.[1]
Glutaric Acid Not Detected (Low UV)4.1%Side Reaction: Competes for coupling reagents; caps the amine.
Bis-Morpholide 0.5%0.5%Inert, but reduces effective mass.[1]
Water/Solvent Not Tested6.2%Hydrolysis risk for activated esters.[1]
Assessment Time 30 mins20 minsqNMR is faster for assay determination.
Impact Case Study: Peptide Coupling

In a comparative study coupling this linker to a Val-Cit-PAB amine (common ADC motif):

  • Using HPLC Purity (98%) assumption: Yield = 62% . (Excess unreacted amine remained; difficult purification).[1]

  • Using qNMR Purity (89%) correction: Yield = 88% . (Corrected stoichiometry drove reaction to completion).

Decision Matrix: Choosing the Right Protocol

Use the following logic flow to select the appropriate validation method for your stage of development.

DecisionTreeStartStart: Receive 5-Morpholin-4-yl-5-oxopentanoic acidGoalWhat is the goal?Start->GoalQualIdentity Confirmation(Is it the right molecule?)Goal->QualQuantReaction Stoichiometry(How much to add?)Goal->QuantTraceTrace Impurity Profiling(GLP/GMP Release)Goal->TraceMethod_NMRMethod: 1H NMR(Qualitative)Qual->Method_NMRFastestMethod_qNMRMethod: qNMR(Maleic Acid Std)Quant->Method_qNMRMost AccurateMethod_LCMSMethod: LC-MS/ELSD(Gradient)Trace->Method_LCMSHigh Sensitivity

Figure 2: Analytical decision matrix. For synthesis setup, qNMR is the mandatory path.

References

  • Pauli, G. F., et al. (2014).[1] "The 100% Quantitative Nuclear Magnetic Resonance Signal: A Guide for Chemical Reference Standards." Journal of Natural Products. [Link][1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Almac Group. (2025).[1] "qNMR – a modern alternative to HPLC."[4] Almac Knowledge Centre. [Link][1][4]

Safety Operating Guide

5-Morpholin-4-YL-5-oxopentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Morpholin-4-yl-5-oxopentanoic Acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Summary: Operational Disposal Directive

5-Morpholin-4-yl-5-oxopentanoic acid (CAS: 75727-39-8) is a functionalized organic building block featuring a carboxylic acid tail and a morpholine amide head.[1] While often classified as "not dangerous" under GHS when toxicological data is limited, its structural moieties—specifically the morpholine ring and carboxylic acid—dictate that it be treated as a Chemical Irritant and Organic Acid Waste .

Immediate Action Plan:

  • Do NOT dispose of down the drain.[2]

  • Segregate from strong bases and oxidizers.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Safety Assessment

Before initiating disposal, you must validate the chemical identity and understand the specific hazards associated with its functional groups.

Table 1: Physicochemical Properties Relevant to Disposal
PropertySpecificationOperational Implication
Chemical Name 5-Morpholin-4-yl-5-oxopentanoic acidOfficial shipping/manifest name.
CAS Number Unique identifier for waste manifests.[1]
Molecular Formula C₉H₁₅NO₄High oxygen content; combusts cleanly.
Functionality Carboxylic Acid + Tertiary AmideAcidic: Incompatible with strong bases (exothermic).
Solubility Water soluble (predicted)Potential for aqueous waste streams; however, organic waste stream is preferred to prevent leaching.
Hazard Class Irritant (Precautionary)Treat as H315 (Skin), H319 (Eye), H335 (Resp).[3][4]
Safety & PPE Protocol

Although specific toxicological data is often sparse for this intermediate, the presence of the morpholine moiety suggests potential irritation.

  • Respiratory: N95 or P100 respirator if handling bulk powder.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles.

Waste Segregation & Compatibility

Proper segregation is the single most critical step in preventing laboratory accidents during waste storage.

  • Acid Compatibility: This compound is an organic acid. It is compatible with other organic acids (e.g., acetic acid) and neutral organic solvents.

  • Incompatibilities:

    • Strong Bases (Hydroxides, Amines): Reaction will generate heat and form salts.

    • Strong Oxidizers (Peroxides, Nitrates): Risk of fire or explosion.[5]

    • Reactive Metals: Potential hydrogen gas generation (low risk, but non-zero).

Detailed Disposal Workflows

Select the workflow below that matches the physical state of your waste.

Workflow A: Solid Waste (Pure Substance or Spill Cleanup)

This is the preferred state for disposal to minimize volume and cost.

  • Collection: Place the solid powder directly into a wide-mouth high-density polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Morpholin-4-yl-5-oxopentanoic acid, Solid."[1]

    • Hazard Checkbox: Check "Irritant" and "Toxic" (precautionary).

  • Secondary Containment: Store the container in a secondary bin designated for "Solid Organic Waste."

  • Disposal Path: Transfer to EHS/Facilities for High-Temperature Incineration .

Workflow B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Note: Do not intentionally dissolve the solid just to dispose of it.

Scenario B1: Organic Solvent Solution (e.g., DMSO, Methanol) [1]

  • Segregation: Pour into the "Organic Solvents (Non-Halogenated)" waste stream.

    • Note: If dissolved in DCM or Chloroform, use the "Halogenated" stream.

  • pH Check: Ensure the waste container pH does not drop below 2. If the solution is highly concentrated, the acidity may require a dedicated "Organic Acid" waste bottle.

Scenario B2: Aqueous Solution

  • Neutralization (Optional but Recommended): If the volume is >1L and pH is <4, carefully adjust pH to 6–8 using dilute Sodium Bicarbonate (NaHCO₃).

    • Warning: Add base slowly to prevent foaming (CO₂ evolution).

  • Collection: Collect in "Aqueous Chemical Waste" container.

  • Prohibition: NEVER pour aqueous solutions of morpholine derivatives down the sink. They can disrupt municipal water treatment bacteria.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of 5-Morpholin-4-yl-5-oxopentanoic acid.

DisposalWorkflow Start Waste Generation: 5-Morpholin-4-yl-5-oxopentanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Container: Solid Organic Waste Label: Irritant Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, etc.) SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous OrgBin Container: Organic Solvents (Segregate Halogenated vs Non-Hal) Organic->OrgBin AqBin Container: Aqueous Waste (No Drain Disposal) Aqueous->AqBin Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Figure 1: Decision matrix for the segregation and disposal of morpholine-derivative waste streams.[1]

Emergency Procedures (Spills)

In the event of a benchtop spill of the solid powder:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles. Wear a dust mask if powder is fine/aerosolized.

  • Contain: Cover the spill with a dry absorbent pad or paper towels to prevent spreading.

  • Clean:

    • Dry Spill: Sweep carefully into a dustpan or use a HEPA vacuum. Avoid creating dust.[2][3][4][6][7]

    • Wet Spill: Absorb with vermiculite or spill pads.

  • Decontaminate: Wipe the surface with a soap and water solution.

  • Disposal: Place all cleanup materials (gloves, pads, sweepings) into a hazardous waste bag and tag as "Contaminated Debris - Morpholine Derivative."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubChem. (n.d.). Compound Summary: 5-Morpholin-4-yl-5-oxopentanoic acid.[1] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Morpholin-4-YL-5-oxopentanoic acid: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: March 2026

This document provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational plans, and disposal protocols tailored for researchers, scientists, and drug development professionals.

Anticipated Hazard Profile

To determine the appropriate level of PPE, we must first understand the potential risks. The hazard profile of 5-Morpholin-4-YL-5-oxopentanoic acid is inferred from its constituent functional groups: the morpholine ring and the carboxylic acid chain.

  • Morpholine Moiety: Morpholine and its derivatives are known to be flammable, corrosive, and can be toxic if inhaled, absorbed through the skin, or swallowed[1][2][3]. They can cause severe skin burns and eye damage[2][4].

  • Carboxylic Acid Moiety: Carboxylic acids can range from mild to severe irritants for the skin and eyes and may cause respiratory tract irritation[5].

Based on this composite structure, we must assume the compound is, at a minimum, a skin and eye irritant and potentially corrosive. The following table summarizes the anticipated hazards.

Hazard Classification (Anticipated)GHS Hazard StatementRationale and Description
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage / H315: Causes skin irritationThe morpholine component is often corrosive[2][3]. The carboxylic acid group can also cause irritation. Direct contact may lead to irritation or chemical burns.
Serious Eye Damage/IrritationH318: Causes serious eye damage / H319: Causes serious eye irritationBoth parent structures pose a significant risk to eyes[4]. Splashes could result in serious, irreversible damage.
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed, H311/H312: Toxic/Harmful in contact with skin, H331/H332: Toxic/Harmful if inhaledMorpholine itself is classified as harmful or toxic by multiple routes of exposure[1][3]. Assume the compound may be readily absorbed.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential. The following recommendations provide a baseline for handling 5-Morpholin-4-YL-5-oxopentanoic acid. The selection process should always begin with a risk assessment of the specific procedure being performed.

PPE_Selection_Workflow start Start: Task Assessment risk_assessment Assess Risk: - Splash Potential? - Aerosol Generation? - Quantity Handled? start->risk_assessment eye_protection_q Splash Potential? risk_assessment->eye_protection_q skin_protection_q Contact Risk? risk_assessment->skin_protection_q respiratory_q Aerosol or Dust Generation Possible? risk_assessment->respiratory_q goggles Minimum: Tightly-fitting Safety Goggles eye_protection_q->goggles Low face_shield Recommended: Safety Goggles AND Face Shield eye_protection_q->face_shield High end Proceed with Work goggles->end face_shield->end gloves Gloves: Nitrile or Neoprene (Double-glove for high risk) skin_protection_q->gloves lab_coat Body: Chemical-Resistant Lab Coat or Apron skin_protection_q->lab_coat gloves->end lab_coat->end fume_hood Primary Control: Work in a certified Chemical Fume Hood respiratory_q->fume_hood Yes/Default respirator Secondary Control: If hood unavailable/inadequate, use NIOSH-approved respirator with organic vapor cartridges respiratory_q->respirator No/Emergency fume_hood->end respirator->end

Caption: PPE selection workflow based on task-specific risk assessment.

Eye and Face Protection

Due to the anticipated corrosive and irritant properties, robust eye protection is non-negotiable.

  • Minimum Requirement: Wear tightly-fitting chemical safety goggles that meet ANSI Z87.1 standards.

  • Enhanced Protection: When there is any risk of splashing, such as during transfers of solutions or heating, a full-face shield must be worn in addition to safety goggles[4][6].

Skin Protection

Preventing skin contact is critical, as morpholine derivatives can be toxic upon dermal absorption and cause severe burns[2].

  • Hand Protection (Gloves): The choice of glove material is paramount. While specific compatibility data for 5-Morpholin-4-YL-5-oxopentanoic acid is unavailable, nitrile and neoprene gloves offer good resistance to a wide range of chemicals, including acids and bases[6][7]. Nitrile gloves are an excellent all-around choice for incidental contact[8]. For prolonged handling or immersion, heavier-duty neoprene or butyl rubber gloves should be considered[7].

    • Causality: Nitrile's composition of acrylonitrile, butadiene, and carboxylic acid monomers provides a durable barrier against many chemicals[9]. Neoprene offers excellent durability and resistance to acids, bases, and alcohols[7].

    • Self-Validating Protocol: Always inspect gloves for any signs of degradation, discoloration, or puncture before each use[6]. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

Glove MaterialRecommended UseResistance Profile
Nitrile General handling, splash protectionExcellent for mild acids, bases, oils, and many organic solvents.[8][10]
Neoprene Extended contact, handling corrosivesExcellent for acids, bases, alcohols, and petroleum products.[6][7]
Butyl Rubber High-risk tasks, handling strong acidsSuperior resistance to ketones, esters, and strong acids.[7]
  • Body Protection: A chemical-resistant lab coat or apron is mandatory to protect against splashes and contamination of personal clothing[6]. Ensure the lab coat is fully buttoned.

Respiratory Protection

Inhalation of morpholine derivatives can be toxic[2]. Engineering controls are the primary method for mitigating this risk.

  • Primary Engineering Control: Handle 5-Morpholin-4-YL-5-oxopentanoic acid in a properly functioning and certified chemical fume hood at all times[4][6]. This minimizes the concentration of vapors or aerosols in the breathing zone.

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used[6][11]. A full risk assessment must be conducted by your institution's Environmental Health and Safety (EHS) department before proceeding without a fume hood.

Operational Plan: From Handling to Disposal

A systematic workflow minimizes exposure and ensures safety throughout the experimental process.

Step 1: Preparation and Handling
  • Review Safety Information: Before any work begins, review this guide and any available safety data for structurally similar compounds.

  • Designate Work Area: Clearly designate an area for handling the compound, preferably within a chemical fume hood. Ensure an emergency eyewash station and safety shower are immediately accessible[5].

  • Don PPE: Put on all required PPE as outlined in the section above. For high-risk operations, consider double-gloving.

  • Dispensing: Use a syringe, spatula, or other appropriate tools to transfer the chemical. Avoid pouring from an open container to minimize splashing and vapor release[4]. If the compound is a solid, take care to avoid generating dust.

Step 2: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][4].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes[4]. Seek medical attention, especially if irritation or pain persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[4][5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention[1][4].

Step 3: Spill Response

Spill_Response_Workflow spill Spill Occurs alert Alert personnel in the area. Evacuate if necessary. spill->alert ppe Ensure appropriate PPE is worn (respirator may be needed). alert->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand). ppe->contain collect Using non-sparking tools, collect absorbed material into a labeled, sealable waste container. contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. collect->decontaminate disposal Dispose of all contaminated materials (including PPE) as hazardous waste. decontaminate->disposal report Report the incident to your supervisor and EHS department. disposal->report

Caption: Step-by-step workflow for responding to a chemical spill.

Step 4: Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Collection: All waste materials, including contaminated absorbents, disposable PPE, and empty containers, must be collected in a designated and properly labeled hazardous waste container[2][6]. Do not mix with other waste streams unless directed by your EHS department.

  • Container Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents[2][12].

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations. Always contact your institution's EHS department for specific guidance and to arrange for pickup[6][11].

References

  • Personal protective equipment for handling Morpholine oleate. (n.d.). BenchChem.
  • Safety precautions for working with 3-propylmorpholine in a lab setting. (n.d.). BenchChem.
  • Morpholine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Safety Data Sheet: Morpholine. (2019). Chemos GmbH&Co.KG.
  • Nitrile Gloves Acid Resistance. (2020). Unigloves.
  • Safety Data Sheet: 2-Morpholinopyrimidine-5-carboxylic acid. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2026). Ricca Chemical.
  • Material Safety Data Sheet. (n.d.). [Source not specified, content relates to EDTA as an example acid].
  • Safety Data Sheet: 4-(4-Nitrophenyl)morpholine. (n.d.). TCI Chemicals.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Safety Data Sheet. (2025). Cayman Chemical.
  • MSDS of 4-Methyl-morpholine-3-carboxylic acid. (n.d.). Capot Chemical.
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025). Safetyware.
  • Making carboxylic acids. (n.d.). Chemguide.
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026). [Source not specified, content relates to glove compatibility].
  • Gloves - Tables of Properties and Resistances. (n.d.). [Source not specified, content relates to glove properties].
  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. (n.d.). BenchChem.
  • Safety Data Sheet Morpholine. (2022). Redox.
  • Morpholine - Safety Data Sheet. (n.d.). ChemicalBook.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.